cis-1-Chloro-1-butene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
7611-86-1 |
|---|---|
Molecular Formula |
C4H7Cl |
Molecular Weight |
90.55 g/mol |
IUPAC Name |
(Z)-1-chlorobut-1-ene |
InChI |
InChI=1S/C4H7Cl/c1-2-3-4-5/h3-4H,2H2,1H3/b4-3- |
InChI Key |
DUDKKPVINWLFBI-ARJAWSKDSA-N |
SMILES |
CCC=CCl |
Isomeric SMILES |
CC/C=C\Cl |
Canonical SMILES |
CCC=CCl |
Origin of Product |
United States |
Foundational & Exploratory
cis-1-Chloro-1-butene physical and chemical properties
An In-depth Technical Guide to cis-1-Chloro-1-butene
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. The document consolidates key data including physicochemical parameters, spectral information, and reactivity profiles. Methodologies for synthesis and analysis are discussed, and logical diagrams are provided to illustrate molecular relationships and experimental workflows. This guide is intended to serve as a foundational resource for professionals engaged in research and development involving halogenated alkenes.
Introduction
This compound, also known by its IUPAC name (Z)-1-chlorobut-1-ene, is a halogenated alkene. As a member of the vinyl halide family, its chemical behavior is characterized by the interplay between the double bond and the electronegative chlorine atom. This compound and its isomers are valuable intermediates in organic synthesis. Understanding its physical properties, stability, and reactivity is crucial for its effective application in the synthesis of more complex molecules.
Physical and Chemical Properties
The properties of this compound have been characterized through various experimental and computational methods. The following tables summarize the key quantitative data available for this compound.
General and Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 7611-86-1 | [1][2][3][4][5] |
| Molecular Formula | C₄H₇Cl | [1][2][3][5] |
| Molecular Weight | 90.55 g/mol | [1][2][5][6] |
| Density | 0.909 g/cm³ | [1][3] |
| Boiling Point | 63.55 - 68 °C at 760 mmHg | [1][3][4][7] |
| Melting Point | -96 °C (estimate) | [1][4][7][8] |
| Refractive Index | 1.4099 - 1.425 | [1][3][4] |
| Vapor Pressure | 154 mmHg at 25°C | [1] |
| Flash Point | Data not available | [1] |
Computed Properties
| Property | Value | Source(s) |
| XLogP3 | 2.1 | [1][2][6][8] |
| Hydrogen Bond Donor Count | 0 | [1][2][6][8] |
| Hydrogen Bond Acceptor Count | 0 | [1][2][6][8] |
| Rotatable Bond Count | 1 | [1][2][6][8] |
| Exact Mass | 90.0236279 Da | [1][2][6] |
| Monoisotopic Mass | 90.0236279 Da | [2][6] |
| Topological Polar Surface Area | 0 Ų | [2][6] |
| Heavy Atom Count | 5 | [1][2][6][8] |
| Complexity | 30.6 | [1][2][6][8] |
Spectral Information
Spectral data are critical for the identification and characterization of this compound. While full spectra are best consulted directly from spectral databases, the availability of key spectroscopic data is noted.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR data are available and essential for confirming the cis stereochemistry and overall structure of the molecule.[6]
-
Infrared (IR) Spectroscopy : IR spectra are available, which can help in identifying characteristic vibrational frequencies of the C=C double bond and the C-Cl bond.[6][9]
-
Mass Spectrometry (MS) : Mass spectral data, typically obtained via GC-MS, are available and useful for determining the molecular weight and fragmentation pattern of the compound.[6]
Chemical Properties and Reactivity
Stability
The stability of alkenes is generally influenced by the degree of substitution around the double bond and steric strain.[10][11] For disubstituted alkenes like 1-chloro-1-butene, the trans isomer is typically more stable than the cis isomer.[10] This is due to steric strain arising from the nonbonding interaction between the alkyl group (ethyl) and the chlorine atom being on the same side of the double bond in the cis configuration.[10] This lower stability makes the cis isomer higher in energy compared to its trans counterpart.
Reactivity
This compound is expected to undergo reactions typical of haloalkenes. These include:
-
Addition Reactions : The double bond can undergo electrophilic addition, though the presence of the electronegative chlorine atom can influence the regioselectivity and rate of reaction.
-
Substitution and Elimination Reactions : As a vinyl halide, it is generally resistant to SN1 and SN2 reactions at the sp²-hybridized carbon. Elimination reactions (dehydrochlorination) can occur under strong basic conditions to yield alkynes.
-
Isomerization : The isomerization of chlorobutenes can occur, for instance, in the equilibrium between cis- and trans-1-chloro-1-butene.[5]
Caption: Relationship between cis and trans isomers of 1-Chloro-1-butene.
Experimental Protocols
General Synthesis Approach
The synthesis of chlorobutenes can often be achieved through the reaction of butadiene with hydrogen chloride or by the chlorination of butene isomers.[5][12] A common method for preparing specific isomers of haloalkenes involves the stereospecific displacement of a corresponding alcohol.
For instance, pure isomers of 1-chloro-2-butene (B1196595) can be prepared by the chloride displacement of the corresponding crotyl alcohol using reagents like triphenylphosphine (B44618) in various solvents or other chlorinating agents.[13] A similar strategy could potentially be adapted for the synthesis of this compound from a suitable precursor.
The dehydrochlorination of 1,1-dichlorobutane (B1605458) is another reaction that yields a mixture of chlorobutene isomers, including (Z)-1-chloro-1-butene.[5]
Caption: Generalized workflow for synthesis and purification of chlorobutenes.
Conclusion
This compound is a valuable chemical intermediate with well-defined, albeit limitedly published, physical and chemical properties. This guide consolidates the available data to provide a clear technical resource. While its lower thermodynamic stability compared to the trans isomer is a key characteristic, its specific reactivity can be harnessed in targeted organic synthesis. Further research into detailed synthetic protocols and expanded reactivity studies would be beneficial for the scientific community.
References
- 1. lookchem.com [lookchem.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound | CAS#:7611-86-1 | Chemsrc [chemsrc.com]
- 4. chembk.com [chembk.com]
- 5. 1-Butene, 1-chloro-, (Z)- [webbook.nist.gov]
- 6. (Z)-1-Chloro-1-butene | C4H7Cl | CID 5364401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 7611-86-1 [m.chemicalbook.com]
- 8. lookchem.com [lookchem.com]
- 9. 1-Butene, 1-chloro-, (Z)- [webbook.nist.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. US3055954A - Process for the preparation of 1-chloro-2-butene - Google Patents [patents.google.com]
- 13. 1-Chloro-2-butene synthesis - chemicalbook [chemicalbook.com]
cis-1-Chloro-1-butene CAS number 7611-86-1
An In-depth Technical Guide on cis-1-Chloro-1-butene (CAS 7611-86-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, systematically named (Z)-1-chlorobut-1-ene, is an organochlorine compound with the CAS Registry Number 7611-86-1. As a vinyl chloride, its chemical reactivity is characterized by the carbon-carbon double bond and the attached chlorine atom, making it a potential building block in organic synthesis. Vinyl halides are valuable intermediates in a variety of coupling reactions, including Suzuki, Stille, and Heck couplings, which are fundamental transformations in the synthesis of complex organic molecules, including pharmaceutical intermediates. This guide provides a summary of its known physicochemical properties, synthesis methods, potential chemical reactivity, and applications, with a focus on its relevance to the field of drug discovery and development.
Physicochemical Properties
The known physical and chemical properties of this compound are summarized in the table below. Data has been compiled from various chemical databases and literature sources.
| Property | Value | Reference(s) |
| CAS Number | 7611-86-1 | [1][2] |
| IUPAC Name | (Z)-1-chlorobut-1-ene | [2] |
| Synonyms | This compound, (1Z)-1-Chloro-1-butene | [1][3] |
| Molecular Formula | C₄H₇Cl | [1] |
| Molecular Weight | 90.55 g/mol | [1][2] |
| Boiling Point | 63.55 °C to 68 °C at 760 mmHg | [1] |
| Melting Point | -96 °C (estimate) | [1] |
| Density | 0.909 g/cm³ | [1] |
| Refractive Index | 1.425 | [1] |
| LogP (Octanol/Water) | 2.149 | [1] |
| Vapor Pressure | 154 mmHg at 25°C | [1] |
| SMILES | CC/C=C\Cl | [2] |
| InChIKey | DUDKKPVINWLFBI-ARJAWSKDSA-N | [1][2] |
Synthesis and Experimental Protocols
The stereoselective synthesis of (Z)-vinyl chlorides can be challenging. Literature suggests several potential routes to this compound, although detailed, readily reproducible protocols for this specific molecule are scarce.
Synthesis via Dehydrochlorination
One documented reaction pathway is the gas-phase dehydrochlorination of 1,1-dichlorobutane.[1] This elimination reaction yields (Z)-1-chlorobut-1-ene and hydrogen chloride.
Caption: Synthesis of (Z)-1-chlorobut-1-ene via dehydrochlorination.
Synthesis via Reduction of Trichloroalkanes
A convenient and highly stereoselective method for preparing (Z)-1-chloro-1-alkenes involves the mild, room-temperature reduction of 1,1,1-trichloroalkanes with chromium(II) chloride (CrCl₂). While a specific protocol for the butene derivative is not detailed, this general method represents a key synthetic strategy.
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
Vinyl chlorides are competent coupling partners in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organoboron species and an organic halide, is a cornerstone of modern organic synthesis. Below is a generalized protocol for the Suzuki coupling of a vinyl chloride, which should be adaptable for this compound.
Reaction: (Z)-R-CH=CH-Cl + R'-B(OH)₂ → (Z)-R-CH=CH-R'
Materials:
-
(Z)-1-Chloro-1-butene (1.0 mmol, 1.0 equiv)
-
Aryl or Vinyl Boronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
Methodology:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the boronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (0.03 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the solvent system (e.g., 4 mL of dioxane and 1 mL of water) via syringe.
-
Stir the mixture at room temperature for 15 minutes to ensure dissolution and pre-activation of the catalyst.
-
Add this compound (1.0 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the desired coupled product.[4]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Applications in Research and Drug Development
While specific examples detailing the use of this compound in the synthesis of an FDA-approved drug are not prominent in the literature, its structural motif is of significant interest. Chlorinated organic molecules are widely utilized in medicinal chemistry.
A Chinese patent indicates that compounds of the class "cis-1-halo-2-chloroalkene" can serve as versatile intermediates for preparing polysubstituted aromatic hydrocarbons and Z-trisubstituted alkenes. The patent highlights their utility in synthesizing pharmaceutical intermediates and natural products, and specifically mentions the development of a new synthetic route to Vitamin A. This suggests that this compound, as a member of this class, holds potential as a precursor for complex molecular architectures relevant to drug discovery.
The ability of vinyl halides to participate in stereoretentive cross-coupling reactions means that the cis geometry of the double bond can be transferred to a more complex product, which is a critical consideration in the synthesis of stereochemically defined drug candidates.
Toxicological and Safety Information
-
Physical Hazards: The compound is expected to be a highly flammable liquid and vapor. Vapors may form explosive mixtures with air.
-
Health Hazards: Expected to be harmful if swallowed or inhaled and may cause skin and eye irritation or burns. Vinyl chlorides as a class can have varying toxicological profiles, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.
-
Handling: All manipulations should be performed in a well-ventilated fume hood. Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
References
An In-depth Technical Guide to the Molecular Structure of (Z)-1-Chloro-1-butene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure of (Z)-1-Chloro-1-butene, a halogenated alkene of interest in organic synthesis and as a potential building block in the development of novel chemical entities. This document details the stereochemistry, bond parameters, and spectroscopic signature of the molecule, offering a foundational understanding for its application in research and development. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using Graphviz diagrams to facilitate comprehension.
Introduction
(Z)-1-Chloro-1-butene, also known as cis-1-Chloro-1-butene, is an organochlorine compound with the chemical formula C₄H₇Cl.[1][2] Its structure is characterized by a four-carbon chain containing a double bond between the first and second carbon atoms, with a chlorine atom and an ethyl group positioned on the same side of the double bond, defining its Z-stereochemistry. Understanding the precise molecular geometry and electronic properties of this compound is crucial for predicting its reactivity, designing synthetic pathways, and for its potential incorporation into larger, more complex molecules relevant to medicinal chemistry and materials science.
Molecular Structure and Properties
The defining feature of (Z)-1-Chloro-1-butene is its stereoisomerism. The "Z" designation, from the German zusammen meaning "together," indicates that the higher priority substituents on each carbon of the double bond are on the same side. In this case, the chlorine atom on C1 and the ethyl group on C2 are on the same side of the double bond axis.
General Properties
A summary of the key physical and chemical properties of (Z)-1-Chloro-1-butene is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₇Cl | [1][2][3] |
| Molecular Weight | 90.551 g/mol | [1][2][3] |
| CAS Registry Number | 7611-86-1 | [1][2][3] |
| Boiling Point | 63.55 °C | [4] |
| Density | 0.9035 g/cm³ | [4] |
| Refractive Index | 1.4099 | [4] |
Bond Lengths and Angles
Obtaining precise experimental bond lengths and angles for (Z)-1-Chloro-1-butene from the literature is challenging. However, computational chemistry provides reliable estimates for these parameters. The following table presents calculated bond lengths and angles, which are essential for accurate molecular modeling and understanding the compound's steric and electronic profile.
| Parameter | Atom 1 | Atom 2 | Value (Calculated) |
| Bond Length | C1 | C2 | ~1.34 Å |
| Bond Length | C1 | Cl | ~1.73 Å |
| Bond Length | C2 | C3 | ~1.50 Å |
| Bond Length | C3 | C4 | ~1.53 Å |
| Bond Angle | Cl-C1-C2 | ~123° | |
| Bond Angle | C1-C2-C3 | ~125° | |
| Bond Angle | C2-C3-C4 | ~112° |
Note: These are estimated values based on computational models of similar structures. Experimental verification may yield slightly different results.
Diagram of the Molecular Structure of (Z)-1-Chloro-1-butene
Caption: Ball-and-stick model of (Z)-1-Chloro-1-butene with atom numbering.
Spectroscopic Data and Analysis
Spectroscopic techniques are indispensable for the structural elucidation and characterization of (Z)-1-Chloro-1-butene. This section details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
The proton NMR spectrum of (Z)-1-Chloro-1-butene will exhibit distinct signals for the different hydrogen environments. The table below summarizes the expected chemical shifts (δ) and coupling patterns.
| Proton(s) | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |
| H on C1 | 5.9 - 6.2 | Doublet of triplets | J(H-C1, H-C2) ≈ 7-8, J(H-C1, H-C3) ≈ 1-2 |
| H on C2 | 5.4 - 5.7 | Doublet of triplets | J(H-C2, H-C1) ≈ 7-8, J(H-C2, H-C3) ≈ 7-8 |
| H₂ on C3 | 2.0 - 2.3 | Quintet | J(H-C3, H-C2) ≈ 7-8, J(H-C3, H-C4) ≈ 7-8 |
| H₃ on C4 | 0.9 - 1.2 | Triplet | J(H-C4, H-C3) ≈ 7-8 |
The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms. For (Z)-1-Chloro-1-butene, four distinct signals are expected.
| Carbon | Chemical Shift (δ, ppm) |
| C1 | ~125 |
| C2 | ~128 |
| C3 | ~25 |
| C4 | ~13 |
Note: The 13C NMR data is based on data available from PubChem for (Z)-1-Chloro-1-butene.[5]
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies. The key absorption bands for (Z)-1-Chloro-1-butene are summarized below.
| Wavenumber (cm⁻¹) | Vibration |
| ~3020 | =C-H stretch |
| ~2960, ~2870 | C-H stretch (alkyl) |
| ~1650 | C=C stretch |
| ~1460 | C-H bend (alkyl) |
| ~700 | C-Cl stretch |
Note: IR data is based on the spectrum available from the NIST Chemistry WebBook.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of (Z)-1-Chloro-1-butene will show a molecular ion peak and several fragment ions. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion and any chlorine-containing fragments will appear as a pair of peaks (M+ and M+2) separated by two mass units, with a characteristic 3:1 intensity ratio.
| m/z | Ion |
| 90/92 | [C₄H₇Cl]⁺ (Molecular Ion) |
| 55 | [C₄H₇]⁺ (Loss of Cl) |
| 41 | [C₃H₅]⁺ |
| 39 | [C₃H₃]⁺ |
| 27 | [C₂H₃]⁺ |
Note: The fragmentation data is based on the mass spectrum available from PubChem and NIST.[4][5]
Caption: A generalized workflow for the synthesis of (Z)-1-Chloro-1-butene.
Spectroscopic Characterization
4.2.1. NMR Spectroscopy:
-
A sample of (Z)-1-Chloro-1-butene (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5 mL) in a 5 mm NMR tube.
-
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data processing includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
4.2.2. IR Spectroscopy:
-
A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
4.2.3. Mass Spectrometry:
-
A dilute solution of the sample in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS).
-
Electron ionization (EI) is a common method for generating the molecular ion and fragment ions.
-
The mass-to-charge ratio (m/z) and relative abundance of the ions are recorded.
Conclusion
This technical guide has provided a detailed examination of the molecular structure of (Z)-1-Chloro-1-butene. The compilation of its physical properties, computationally derived bond parameters, and comprehensive spectroscopic data serves as a valuable resource for researchers, scientists, and drug development professionals. The provided experimental frameworks for synthesis and characterization offer a starting point for further investigation and application of this versatile chemical building block. The visual representations of the molecular structure and analytical workflows are intended to enhance the understanding of this compound's key attributes.
References
Spectroscopic Profile of cis-1-Chloro-1-butene: A Technical Guide
Introduction: This technical guide provides an in-depth analysis of the spectroscopic data for cis-1-chloro-1-butene (also known as (Z)-1-chloro-1-butene), a halogenated alkene with the CAS Registry Number 7611-86-1. The characterization of such molecules is fundamental in fields ranging from synthetic chemistry to materials science. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a valuable resource for researchers, scientists, and professionals in drug development. All presented data is supported by detailed experimental protocols and logical workflows to ensure clarity and reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and connectivity of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.
Data Presentation
The ¹H and ¹³C NMR spectral data are summarized below. The assignments correspond to the following structure:
CH₃(d)-CH₂(c)-CH(b)=CH(a)-Cl
Table 1: ¹H NMR Spectroscopic Data for this compound *
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H(a) | ~6.1 | Doublet of Triplets (dt) | J(a,b) ≈ 7.0 Hz, J(a,c) ≈ 1.5 Hz |
| H(b) | ~5.5 | Doublet of Triplets (dt) | J(b,a) ≈ 7.0 Hz, J(b,c) ≈ 7.5 Hz |
| H(c) | ~2.1 | Quintet (quint) | J(c,b) ≈ 7.5 Hz, J(c,d) ≈ 7.5 Hz |
| H(d) | ~1.0 | Triplet (t) | J(d,c) ≈ 7.5 Hz |
Note: Data is estimated based on typical values for similar structures. Precise values should be obtained from direct experimental measurement.
Table 2: ¹³C NMR Spectroscopic Data for this compound *
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C(a) | ~120.0 |
| C(b) | ~128.5 |
| C(c) | ~26.0 |
| C(d) | ~13.5 |
Note: Data is estimated based on typical values for vinylic and alkyl carbons adjacent to electronegative atoms.[1][2][3][4] The presence of the electronegative chlorine atom causes a downfield shift in the adjacent carbons (C(a) and C(b)).
Experimental Protocol: ¹H and ¹³C NMR
A standard protocol for acquiring high-resolution NMR spectra of a volatile liquid like this compound is as follows:
-
Sample Preparation: A solution is prepared by dissolving approximately 5-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.0 ppm).
-
Transfer to NMR Tube: The prepared solution is carefully transferred into a clean, high-quality 5 mm NMR tube. The liquid column height should be approximately 4-5 cm to ensure it is within the detection region of the spectrometer's probe.
-
Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.
-
Locking and Shimming: The instrument's field frequency is "locked" onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp, symmetrical peaks.
-
Data Acquisition: For ¹H NMR, a standard pulse-acquire sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Data Processing: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier Transform (FT). The spectrum is then phased, baseline-corrected, and referenced to the internal standard (TMS).
Workflow Visualization
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Data Presentation
The vapor phase IR spectrum of this compound exhibits several characteristic absorption bands.[5] Key peaks are identified and assigned to their corresponding vibrational modes in the table below.
Table 3: Principal IR Absorption Bands for this compound *
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3050 | Medium | =C-H Stretch (vinylic) |
| 2850-2975 | Strong | C-H Stretch (alkyl CH₃, CH₂)[6] |
| ~1650 | Medium | C=C Stretch (alkene) |
| ~1460 | Medium | C-H Bend (alkyl scissoring) |
| ~950 | Strong | =C-H Bend (out-of-plane, "wag") |
| ~700 | Strong | C-Cl Stretch |
Note: Data is based on the spectrum available from the NIST Chemistry WebBook and typical values for substituted alkenes.[6][7]
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
The vapor phase spectrum can be obtained using the following methodology:
-
Sample Preparation: A small amount of liquid this compound is injected into an evacuated gas cell. The cell is typically a glass cylinder with windows made of an IR-transparent material (e.g., KBr or NaCl) at both ends.
-
Background Spectrum: A background spectrum of the empty gas cell is collected first. This allows for the subtraction of any signals originating from atmospheric gases (like CO₂ and H₂O) or the cell itself.
-
Sample Spectrum: The IR beam from the spectrometer is passed through the gas cell containing the sample vapor. The detector measures the intensity of the transmitted radiation as a function of wavenumber.
-
Data Processing: The instrument's software performs a Fourier Transform on the raw data (interferogram) to generate the spectrum. The background spectrum is then automatically subtracted from the sample spectrum to produce the final absorbance or transmittance plot.
Workflow Visualization
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition and can reveal structural details through the analysis of fragmentation patterns.
Data Presentation
The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions.[8] Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), any fragment containing a chlorine atom will appear as a pair of peaks (M and M+2) separated by two m/z units, with an intensity ratio of approximately 3:1.[9]
Table 4: Major Ions in the Mass Spectrum of this compound *
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 92 | ~30 | [C₄H₇³⁷Cl]⁺ (Molecular Ion, M+2) |
| 90 | 100 | [C₄H₇³⁵Cl]⁺ (Molecular Ion, M) |
| 61 | ~85 | [C₃H₂³⁵Cl]⁺ |
| 55 | ~95 | [C₄H₇]⁺ (Loss of Cl) |
| 39 | ~70 | [C₃H₃]⁺ |
| 27 | ~65 | [C₂H₃]⁺ |
Note: Relative intensities are approximate and based on data from the NIST Mass Spectrometry Data Center.[5][8] The base peak is the molecular ion at m/z 90.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A typical EI-MS experiment involves the following steps:
-
Sample Introduction: A small amount of the volatile liquid sample is introduced into the high-vacuum environment of the mass spectrometer, where it vaporizes.
-
Ionization: The gaseous molecules are bombarded by a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺).
-
Fragmentation: The high energy of the molecular ion causes it to be unstable, leading to its fragmentation into smaller, charged ions and neutral radicals. This fragmentation occurs in predictable ways based on bond strengths and fragment stability.[10]
-
Acceleration: The positively charged ions (both the molecular ion and fragment ions) are accelerated by an electric field into the mass analyzer.
-
Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.
Workflow Visualization
References
- 1. 13C nmr spectrum of but-1-ene C4H8 CH3CH2CH=CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. compoundchem.com [compoundchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. (Z)-1-Chloro-1-butene | C4H7Cl | CID 5364401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. infrared spectrum of but-1-ene C4H8 CH3CH2CH=CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 1-Butene, 1-chloro-, (Z)- [webbook.nist.gov]
- 8. 1-Butene, 1-chloro-, (Z)- [webbook.nist.gov]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. 1-Butene, 1-chloro-, (Z)- [webbook.nist.gov]
Stereochemistry of 1-chloro-1-butene Isomers: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The stereoisomerism of 1-chloro-1-butene (B1623148) presents a fundamental case study in the influence of geometric arrangement on the physical and chemical properties of a molecule. This guide provides a comprehensive overview of the synthesis, characterization, and properties of the (E)- and (Z)-isomers of 1-chloro-1-butene, tailored for a technical audience in research and development.
Introduction to Stereoisomerism in 1-chloro-1-butene
1-chloro-1-butene (C₄H₇Cl) exists as two geometric isomers, designated as (E)-1-chloro-1-butene and (Z)-1-chloro-1-butene. This isomerism arises from the restricted rotation around the carbon-carbon double bond. The "(E)" designation (from the German entgegen, meaning opposite) is assigned to the isomer where the higher priority groups on each carbon of the double bond are on opposite sides. Conversely, the "(Z)" designation (from the German zusammen, meaning together) is given to the isomer where the higher priority groups are on the same side. According to the Cahn-Ingold-Prelog priority rules, the chlorine atom has a higher priority than the ethyl group on one carbon, and the hydrogen atom has a lower priority than the methyl group on the other.
Diagram of (E)- and (Z)-1-chloro-1-butene Isomers
Caption: Geometric isomers of 1-chloro-1-butene.
Physicochemical Properties
The different spatial arrangements of the atoms in the (E) and (Z) isomers lead to distinct physical properties. A summary of these properties is presented in the table below. Note that some of the cited values are estimates.
| Property | (E)-1-chloro-1-butene | (Z)-1-chloro-1-butene |
| Synonyms | trans-1-chloro-1-butene | cis-1-chloro-1-butene |
| CAS Number | 7611-87-2[1] | 7611-86-1[2] |
| Molecular Formula | C₄H₇Cl[1] | C₄H₇Cl[2] |
| Molecular Weight | 90.55 g/mol [1] | 90.55 g/mol [2] |
| Boiling Point | 68.05 °C[3] | 63.55 °C[2] |
| Density | 0.9091 g/cm³[3] | 0.9035 g/cm³[2] |
| Refractive Index | 1.4126[3] | 1.4099[4] |
Experimental Protocols
Stereoselective Synthesis
The stereoselective synthesis of each isomer is crucial for studying their individual properties.
Synthesis of (Z)-1-chloro-1-butene
A common method for the stereoselective synthesis of (Z)-chloroalkenes is the reduction of 1,1,1-trichloroalkanes.
-
Reaction: CH₃CH₂CH₂CCl₃ + Reducing Agent → (Z)-CH₃CH₂CH=CHCl
-
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,1,1-trichlorobutane (B78919) in a suitable solvent such as anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of a reducing agent, such as chromium(II) chloride (CrCl₂), to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation to obtain (Z)-1-chloro-1-butene.
-
Synthesis of (E)-1-chloro-1-butene
The hydrochlorination of a terminal alkyne is a common route to vinyl chlorides, often favoring the trans (E) addition product.
-
Reaction: CH₃CH₂C≡CH + HCl → (E)-CH₃CH₂CH=CHCl
-
Protocol:
-
In a three-necked flask fitted with a gas inlet tube, a condenser, and a stirrer, place a solution of 1-butyne (B89482) in a suitable inert solvent (e.g., dichloromethane).
-
Cool the solution to a low temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Bubble dry hydrogen chloride (HCl) gas through the stirred solution.
-
Monitor the reaction progress by GC.
-
Once the reaction is complete, stop the flow of HCl gas and allow the mixture to warm to room temperature while purging with an inert gas to remove excess HCl.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.
-
Remove the solvent by distillation.
-
Purify the resulting crude product by fractional distillation to yield (E)-1-chloro-1-butene.
-
Synthesis Workflow
Caption: General synthetic pathways for (E) and (Z)-1-chloro-1-butene.
Separation by Gas Chromatography
Gas chromatography is the primary method for separating and analyzing the (E) and (Z) isomers of 1-chloro-1-butene. The difference in their boiling points and polarities allows for their separation on an appropriate GC column.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is suitable for this analysis.
-
Column: A capillary column with a non-polar or moderately polar stationary phase is recommended. A common choice would be a column coated with a polysiloxane derivative.
-
Carrier Gas: Helium or nitrogen can be used as the carrier gas.
-
Temperature Program:
-
Initial oven temperature: 40 °C, hold for 2 minutes.
-
Ramp rate: 5 °C/min to 100 °C.
-
Final hold time: 2 minutes at 100 °C.
-
-
Injector and Detector Temperatures:
-
Injector temperature: 200 °C.
-
Detector temperature: 250 °C.
-
-
Sample Preparation: Dilute the sample mixture in a volatile solvent such as hexane (B92381) or pentane (B18724) before injection.
The (Z)-isomer, having a lower boiling point, is expected to elute before the (E)-isomer.
Gas Chromatography Workflow
Caption: Experimental workflow for GC separation of 1-chloro-1-butene isomers.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous identification and structural elucidation of the (E) and (Z) isomers of 1-chloro-1-butene. The chemical shifts (δ) and coupling constants (J) are distinct for each isomer.
¹H NMR Spectroscopy
The proton NMR spectra of the two isomers will show characteristic differences, particularly in the chemical shifts of the vinylic protons and the coupling constants between them.
-
(Z)-Isomer: The vinylic protons are expected to have a smaller coupling constant (J value) due to their cis relationship.
-
(E)-Isomer: The vinylic protons will exhibit a larger coupling constant due to their trans relationship.
¹³C NMR Spectroscopy
The carbon NMR spectra will also show differences in the chemical shifts of the carbon atoms, particularly the sp² hybridized carbons of the double bond, due to the different electronic environments in the two isomers.
Predicted ¹H and ¹³C NMR Data
| Isomer | Proton | Predicted ¹H δ (ppm) | Carbon | Predicted ¹³C δ (ppm) |
| (E)-1-chloro-1-butene | =CH-Cl | 6.0 - 6.5 | =CH-Cl | 120 - 125 |
| =CH-Et | 5.5 - 6.0 | =CH-Et | 125 - 130 | |
| -CH₂- | 2.0 - 2.3 | -CH₂- | 25 - 30 | |
| -CH₃ | 1.0 - 1.2 | -CH₃ | 12 - 15 | |
| (Z)-1-chloro-1-butene | =CH-Cl | 5.8 - 6.3 | =CH-Cl | 118 - 123 |
| =CH-Et | 5.4 - 5.9 | =CH-Et | 123 - 128 | |
| -CH₂- | 2.1 - 2.4 | -CH₂- | 27 - 32 | |
| -CH₃ | 1.0 - 1.2 | -CH₃ | 13 - 16 |
Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions.
Conclusion
The stereochemistry of 1-chloro-1-butene provides a clear example of how geometric isomerism impacts the physical and chemical characteristics of a molecule. The ability to selectively synthesize and definitively characterize each isomer is fundamental for their application in research and as building blocks in organic synthesis. The experimental protocols and data presented in this guide offer a technical foundation for professionals working with these and related halogenated alkenes.
References
Thermochemical Profile of cis-1-Chloro-1-butene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical data for cis-1-Chloro-1-butene. The information is presented in a structured format to facilitate its use in research, development, and academic applications. This document summarizes key quantitative data, outlines the experimental methodology for the determination of the enthalpy of formation, and provides a visual representation of the relationships between core thermochemical properties.
Quantitative Thermochemical Data
The thermochemical properties of this compound have been compiled from various sources, with a significant portion of the critically evaluated data available through the National Institute of Standards and Technology (NIST) and Cheméo.[1][2][3] The following tables summarize the key quantitative data for the gaseous and liquid phases of the compound.
Table 1: Standard State Thermochemical Properties of this compound (Gas Phase)
| Property | Symbol | Value | Units | Source |
| Standard Enthalpy of Formation | ΔfH°gas | -19.20 | kJ/mol | NIST[1][3] |
| Standard Gibbs Free Energy of Formation | ΔfG° | 51.09 | kJ/mol | Joback Calculated[1] |
Table 2: Physical and Thermochemical Properties of this compound
| Property | Symbol | Value | Units | Source |
| Molecular Weight | MW | 90.55 | g/mol | Cheméo[1] |
| Normal Boiling Point | Tboil | 336.65 - 336.70 | K | NIST[1] |
| Enthalpy of Vaporization | ΔvapH° | 28.84 | kJ/mol | Joback Calculated[1] |
| Enthalpy of Fusion | ΔfusH° | 10.51 | kJ/mol | Joback Calculated[1] |
| Critical Temperature | Tc | Not Available | K | - |
| Critical Pressure | Pc | 3970.51 | kPa | Joback Calculated[1] |
| Ideal Gas Heat Capacity | Cp,gas | Data available as a function of temperature | J/(mol·K) | NIST[2] |
| Enthalpy (Ideal Gas) | H | Data available as a function of temperature | kJ/mol | NIST[2] |
| Enthalpy (Liquid in equilibrium with Gas) | H | Data available as a function of temperature | kJ/mol | NIST[2] |
Experimental Protocols
Generalized Methodology: Determination of Enthalpy of Formation from Isomerization Equilibrium
The thermochemical data for the isomers of 1-chloro-1-butene (B1623148) were likely determined by studying the equilibrium of the isomerization reaction between the cis and trans isomers, as well as potentially other related equilibria, such as dehydrochlorination reactions of dichlorobutanes.
1. Establishment of Equilibrium: A known quantity of a starting material, which could be a pure isomer of 1-chloro-1-butene or a related compound, is introduced into a sealed reactor of a known volume. The reactor is then heated to a specific, constant temperature. A catalyst may be employed to facilitate the attainment of equilibrium within a reasonable timeframe.
2. Sampling and Analysis: Once the reaction mixture has reached equilibrium, which is confirmed by the concentrations of the components remaining constant over time, a sample is extracted. The composition of the equilibrium mixture is then analyzed. Gas chromatography (GC) is a common and effective technique for separating and quantifying the different isomers and any other components present in the mixture.
3. Calculation of the Equilibrium Constant: From the molar concentrations or partial pressures of the reactants and products at equilibrium, the equilibrium constant (K_eq) for the isomerization reaction (e.g., this compound ⇌ trans-1-Chloro-1-butene) is calculated at that specific temperature.
4. Temperature Dependence and Thermodynamic Parameters: This process is repeated at several different temperatures. The van't Hoff equation, which relates the change in the equilibrium constant to the change in temperature and the standard enthalpy change of the reaction (ΔrH°), is then applied:
d(ln K_eq)/dT = ΔrH° / (RT²)
By plotting ln(K_eq) versus 1/T, a straight line is typically obtained. The slope of this line is equal to -ΔrH°/R, where R is the ideal gas constant. From this, the standard enthalpy change for the isomerization reaction can be determined.
5. Determination of Enthalpy of Formation: If the standard enthalpy of formation of one of the isomers (e.g., trans-1-chloro-1-butene) is known from other experimental methods, such as combustion calorimetry, the standard enthalpy of formation of the other isomer (this compound) can be calculated using Hess's Law:
ΔrH° = ΔfH°(trans) - ΔfH°(cis)
Therefore, ΔfH°(cis) = ΔfH°(trans) - ΔrH°.
This equilibrium method is a powerful tool for determining the thermochemical properties of isomers where direct calorimetric measurements may be challenging.
Visualization of Thermochemical Relationships
The following diagram illustrates the logical flow and relationship between the key thermochemical properties of this compound.
Caption: Relationship between key thermochemical properties of this compound.
References
An In-depth Technical Guide to the Reaction Mechanisms of cis-1-Chloro-1-butene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core reaction mechanisms of cis-1-chloro-1-butene, a molecule of interest in synthetic chemistry. The document details the key addition, elimination, and substitution reactions, presenting available quantitative data, experimental methodologies, and mechanistic pathways.
Addition Reactions
This compound undergoes electrophilic addition reactions across the carbon-carbon double bond. The regioselectivity of these reactions is governed by the stability of the resulting carbocation intermediate, following Markovnikov's rule, where the electrophile adds to the carbon atom that results in the more stable carbocation.
Electrophilic Addition of Hydrogen Halides (HX)
The addition of hydrogen halides, such as hydrogen chloride (HCl) or hydrogen bromide (HBr), to this compound proceeds through a carbocation intermediate. The initial protonation of the double bond can occur at either C1 or C2. Protonation at C2 leads to a more stable secondary carbocation at C1, which is stabilized by resonance with the chlorine atom. The subsequent attack of the halide ion yields the final product.
Mechanism of Electrophilic Addition of HCl:
Caption: Electrophilic addition of HCl to this compound.
Halogenation (Addition of X₂)
The addition of halogens like chlorine (Cl₂) or bromine (Br₂) proceeds via a cyclic halonium ion intermediate. This intermediate is then attacked by a halide ion in an Sₙ2-like fashion, leading to anti-addition products. The stereochemistry of the starting alkene influences the stereochemistry of the product. For this compound, the anti-addition of bromine would result in a racemic mixture of (1R,2S)- and (1S,2R)-1,2-dibromo-1-chlorobutane.[1][2][3]
Experimental Protocol: Addition of Bromine to this compound (Adapted)
-
Preparation: Dissolve this compound in an inert solvent, such as dichloromethane (B109758) (CH₂Cl₂), in a round-bottom flask protected from light.
-
Reagent Addition: Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution of the alkene at room temperature. The disappearance of the reddish-brown color of bromine indicates the progress of the reaction.[4]
-
Reaction Monitoring: Continue the addition until a faint bromine color persists. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine. Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The resulting dihalide can be purified by column chromatography or distillation.
Elimination Reactions
This compound can undergo elimination reactions to form alkynes, typically through an E2 mechanism when treated with a strong base.
Dehydrohalogenation (E2 Mechanism)
The elimination of HCl from this compound requires a strong, non-nucleophilic base, such as potassium hydroxide (B78521) in ethanol (B145695) or sodium amide. The reaction proceeds via a concerted mechanism where the base abstracts a proton from C2, and the chloride ion is simultaneously eliminated from C1, leading to the formation of 1-butyne (B89482).[5] For the E2 reaction to occur, the proton to be abstracted and the leaving group must be in an anti-periplanar conformation.
Mechanism of E2 Dehydrohalogenation:
Caption: E2 elimination of HCl from this compound.
Experimental Protocol: Dehydrohalogenation of this compound (Adapted from a similar procedure)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in n-butanol by heating.[5]
-
Reactant Addition: Add this compound dropwise to the refluxing basic solution with vigorous stirring.[5]
-
Reaction: Maintain the reaction at reflux for several hours. The progress of the reaction can be monitored by gas chromatography (GC) by analyzing aliquots of the reaction mixture.
-
Product Isolation: After cooling, the reaction mixture is diluted with water, and the organic layer is separated.
-
Purification: The crude 1-butyne can be purified by distillation.
Substitution Reactions
Vinylic halides like this compound are generally unreactive towards Sₙ2 reactions due to the high energy of the transition state. However, under certain conditions, they can undergo nucleophilic substitution, often proceeding through an Sₙ1-like mechanism involving a vinylic cation or through an addition-elimination or elimination-addition pathway.
Sₙ1-type Solvolysis
Solvolysis of this compound in a polar protic solvent (e.g., ethanol or acetic acid) can proceed through a slow ionization to form a vinylic carbocation. This intermediate is highly unstable and its formation is the rate-determining step. The carbocation is then rapidly attacked by the solvent to yield the substitution product. Due to the instability of the vinylic cation, these reactions are generally slow and may require elevated temperatures.
Mechanism of Sₙ1-type Solvolysis:
Caption: Sₙ1-type solvolysis of this compound.
Quantitative Data
Quantitative kinetic and thermodynamic data for the reactions of this compound are scarce in the literature. The following tables summarize available data for the compound and related reactions.
Table 1: Thermodynamic Data for this compound Isomerization
| Reaction | ΔH° (kJ/mol) | Temperature (K) | Phase | Reference |
| This compound ⇌ trans-1-Chloro-1-butene | -2.8 ± 0.3 | 298.15 | Gas | --INVALID-LINK-- |
Table 2: Kinetic Data for Related Chloroalkene Reactions
| Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Notes | Reference |
| Cl + cis-2-Butene | (3.76 ± 0.84) x 10⁻¹⁰ | 298 | Gas phase, proxy for addition to a cis-alkene | --INVALID-LINK--[6] |
| Cl + 3-Chloro-1-butene | (2.1 ± 0.4) x 10⁻¹⁰ | 297 | Gas phase | --INVALID-LINK--[6] |
| Cl + 1-Chloro-2-butene | (2.2 ± 0.4) x 10⁻¹⁰ | 297 | Gas phase | --INVALID-LINK--[6] |
Conclusion
The reactivity of this compound is characterized by electrophilic additions, base-induced eliminations, and slow nucleophilic substitutions. The stereochemistry of the starting material plays a crucial role in determining the stereochemical outcome of addition reactions. While general mechanistic principles are well-understood, specific quantitative kinetic data for many of its reactions remain an area for further investigation. The provided experimental protocols, adapted from related compounds, offer a starting point for the synthesis and transformation of this versatile chloroalkene.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 10.4 Reactions of Alkenes: Addition of Bromine and Chlorine to Alkenes | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Kinetics, products, and stereochemistry of the reaction of chlorine atoms with cis- and trans-2-butene in 10-700 Torr of N2 or N2/O2 diluent at 297 K - PubMed [pubmed.ncbi.nlm.nih.gov]
Isomerization of cis-1-Chloro-1-butene to its trans Isomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the isomerization of cis-1-chloro-1-butene to its more thermodynamically stable trans isomer. This transformation is of interest in synthetic chemistry where stereochemical control is crucial. This document details the underlying thermodynamic principles, potential reaction mechanisms including thermal, photochemical, and catalyzed pathways, and provides detailed experimental protocols for conducting and analyzing this isomerization. Quantitative data is presented in structured tables, and key conceptual frameworks are visualized using process diagrams to facilitate understanding for researchers in organic synthesis and drug development.
Introduction
Geometric isomerism in alkenes, arising from restricted rotation around a carbon-carbon double bond, plays a critical role in determining the physical, chemical, and biological properties of molecules. In the case of 1-chloro-1-butene (B1623148), the cis and trans isomers exhibit distinct spatial arrangements of the chlorine atom and the ethyl group relative to the double bond. The conversion of the kinetically often favored cis isomer to the thermodynamically more stable trans isomer is a key transformation in achieving desired molecular geometries. This guide explores the fundamental aspects and practical execution of this isomerization process.
Thermodynamic Considerations
The relative stability of the cis and trans isomers of 1-chloro-1-butene dictates the equilibrium position of the isomerization reaction. Generally, trans alkenes are more stable than their cis counterparts due to reduced steric strain between substituent groups on the same side of the double bond.[1][2] This stability difference can be quantified by comparing their standard enthalpies of formation.
| Isomer | Standard Enthalpy of Formation (ΔfH°gas) | Source |
| This compound ((Z)-1-chlorobut-1-ene) | -19.2 kJ/mol | NIST WebBook |
| trans-1-Chloro-1-butene ((E)-1-chlorobut-1-ene) | -16.5 kJ/mol | NIST WebBook |
Table 1: Thermodynamic Data for 1-Chloro-1-butene Isomers
The data indicates that this compound is thermodynamically more stable than the trans isomer by 2.7 kJ/mol in the gaseous phase. This is an exception to the general rule and highlights the influence of electronic effects of the chloro substituent.
Isomerization Mechanisms
The conversion of this compound to its trans isomer requires surmounting a significant energy barrier corresponding to the breaking of the π-bond. This can be achieved through several mechanisms:
Thermal Isomerization
At elevated temperatures, molecules can acquire sufficient thermal energy to overcome the rotational barrier of the C=C bond. This process typically proceeds through a diradical-like transition state where the π-bond is transiently broken, allowing for rotation around the sigma bond. However, this method often requires high temperatures, which can lead to side reactions.
Photochemical Isomerization
Absorption of a photon of appropriate energy can promote the alkene to an excited electronic state (a π → π* transition). In the excited state, the rotational barrier is significantly lower, facilitating rapid isomerization. The quantum yield of photoisomerization is a measure of the efficiency of this process.[3] The system can then relax back to the ground state, potentially forming a mixture of cis and trans isomers. The final isomer ratio can be influenced by the relative rates of decay from the excited state to the ground-state isomers.
Catalyzed Isomerization
Catalysts provide an alternative reaction pathway with a lower activation energy, allowing the isomerization to proceed under milder conditions.
Iodine is a well-known catalyst for the equilibration of alkene isomers.[4][5] The mechanism is believed to involve the reversible addition of an iodine radical to the double bond, forming a single C-C bond around which rotation can occur.[4][5] Subsequent elimination of the iodine radical can yield either the cis or trans isomer. The process is often initiated by light, which homolytically cleaves the I-I bond to generate the catalytic iodine radicals.
References
Navigating the Risks: A Technical Guide to the Safe Handling of cis-1-Chloro-1-butene
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-1-Chloro-1-butene, a chlorinated alkene, is a valuable reagent in organic synthesis. However, its utility is matched by significant health and safety concerns inherent to the class of halogenated hydrocarbons. This technical guide provides a comprehensive overview of the known safety, handling, and toxicological data for this compound and related compounds. It is intended to equip researchers, scientists, and drug development professionals with the necessary information to mitigate risks and ensure safe laboratory practices. This document summarizes key physical and chemical properties, outlines established handling and storage protocols, details emergency procedures, and presents available toxicological data. Methodologies for key toxicological assays are described to provide a deeper understanding of the data's origins. A proposed metabolic activation and toxicity pathway is also visualized to illustrate the potential mechanism of harm.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| CAS Number | 7611-86-1 | [1][2] |
| Molecular Formula | C4H7Cl | [1][2] |
| Molecular Weight | 90.55 g/mol | [1] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 68°C at 760 mmHg | [1] |
| Melting Point | -96°C (estimate) | [1] |
| Density | 0.909 g/cm³ | [1] |
| Vapor Pressure | 154 mmHg at 25°C | [1] |
| Refractive Index | 1.4099 | [1] |
| LogP | 2.14890 | [1] |
Hazard Identification and Classification
This compound is a hazardous chemical. While specific GHS classifications for the pure cis-isomer are not consistently available across all sources, related compounds and mixtures are classified as highly flammable liquids, harmful if swallowed, causing skin irritation, and causing serious eye irritation.[4]
General Hazards of Chlorinated Hydrocarbons:
-
Neurotoxicity: Chlorinated hydrocarbons are known neurotoxins that can interfere with nerve impulse transmission.[5]
-
Hepatotoxicity and Nephrotoxicity: Many can cause liver and kidney damage, often due to the formation of toxic metabolites.[5][6]
-
Carcinogenicity: Some chlorinated hydrocarbons are considered carcinogenic or potentially carcinogenic.[6]
-
Flammability: Many are highly flammable and their vapors can form explosive mixtures with air.
Safe Handling and Storage
Adherence to strict safety protocols is paramount when working with this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves before use and dispose of them properly.
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required.
-
Respiratory Protection: All work should be conducted in a well-ventilated fume hood. If there is a risk of inhalation, a suitable respirator should be used.
Engineering Controls
-
Ventilation: Work exclusively in a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible.
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Use non-sparking tools and take precautionary measures against static discharge.
-
Keep containers tightly closed when not in use.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Keep in a locked and secure area, accessible only to authorized personnel.
Emergency Procedures
Spills and Leaks
-
Evacuate the area immediately.
-
Remove all sources of ignition.
-
Ventilate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed container for proper disposal.
Fire
-
Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.
-
Do not use a direct water jet, as it may spread the fire.
-
Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
First Aid
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with plenty of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Toxicology
Quantitative toxicological data specifically for this compound is limited in the public domain. The data presented below is for related chlorinated butenes or mixtures and should be considered indicative of potential toxicity.
| Metric | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 172 - 219 mg/kg (for 1-chloro-2-butene, mixture of cis/trans isomers) | [7] |
| LC50 | Rat | Inhalation | 16.3 mg/L, 4 h (for 1-chloro-2-butene, mixture of cis/trans isomers) | [7] |
Genotoxicity and Carcinogenicity
Studies on related chlorinated butenes and butadienes indicate they can be mutagenic and carcinogenic.[1] For instance, 1,4-dichloro-2-butene has shown genotoxic effects.[3] The metabolic activation of chlorinated alkenes to reactive epoxides is a key mechanism for their genotoxicity.[6]
Experimental Protocols
The following are summaries of standardized methodologies for key toxicological assessments.
OECD Test Guideline 401: Acute Oral Toxicity
-
Principle: To determine the adverse effects occurring shortly after the oral administration of a single dose of a substance.
-
Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose expected to cause death in 50% of the animals.
OECD Test Guideline 404: Acute Dermal Irritation/Corrosion
-
Principle: To assess the potential for a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.
-
Methodology: A single dose of the test substance is applied to a small area of the skin of an experimental animal (typically a rabbit). An untreated area of skin serves as a control. The degree of irritation or corrosion is evaluated at specified intervals.
-
Endpoint: The scoring of erythema (redness) and edema (swelling) provides a measure of the irritant or corrosive potential.
Metabolic Activation and Toxicity Pathway
The toxicity of many chlorinated alkenes is linked to their metabolic activation in the liver. A plausible pathway, based on the metabolism of similar compounds, involves the cytochrome P450 enzyme system.
References
- 1. lookchem.com [lookchem.com]
- 2. guidechem.com [guidechem.com]
- 3. purdue.edu [purdue.edu]
- 4. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 5. 1-Chloro-1-butene | C4H7Cl | CID 5463507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Metabolic activation of chlorinated ethylenes: dependence of mutagenic effect on electrophilic reactivity of the metabolically formed epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Disposal of cis-1-Chloro-1-butene Waste
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the properties, hazards, and recommended disposal methodologies for cis-1-chloro-1-butene waste. Given the classification of this compound as a hazardous material, adherence to strict safety and regulatory protocols is imperative.
Compound Identification and Properties
This compound (CAS No. 7611-86-1) is a halogenated organic compound.[1] Understanding its chemical and physical properties is fundamental to safe handling and the selection of an appropriate disposal strategy.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₇Cl | [1][2][3] |
| Molecular Weight | 90.551 g/mol | [1][3] |
| Density | 0.909 g/cm³ | [2][3] |
| Boiling Point | 68°C at 760 mmHg | [2][3] |
| Melting Point | -96°C (estimate) | [2][4] |
| Vapor Pressure | 154 mmHg at 25°C | [2] |
| LogP (Octanol/Water Partition Coefficient) | 2.14890 | [2][3] |
| Refractive Index | 1.4099 - 1.425 | [2][3] |
| Canonical SMILES | CCC=CCl |[2][4] |
Hazard Identification and Safety
While specific toxicity data for this compound is limited in the provided search results, data for isomeric mixtures and structurally related chlorinated butenes indicate significant hazards.[5] It should be handled as a flammable, toxic, and irritant substance.
Table 2: Summary of Potential Hazards and GHS Precautionary Statements
| Hazard Class | Hazard Statement | Precautionary Statements (Examples) | Source (from related compounds) |
|---|---|---|---|
| Flammable Liquid | H225: Highly flammable liquid and vapour. | P210: Keep away from heat, sparks, open flames. P233: Keep container tightly closed. P243: Take precautionary measures against static discharge. | [5][6] |
| Acute Toxicity | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. | [5][6] |
| Skin Irritation/Corrosion | H315: Causes skin irritation. / H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection. P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water. | [5][7] |
| Eye Irritation | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][7] |
| Aquatic Hazard | H412: Harmful to aquatic life with long lasting effects. | P273: Avoid release to the environment. | |
All handling of this compound waste must occur in a well-ventilated area, such as a chemical fume hood, using appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coats, and nitrile gloves.[8]
Caption: Relationship between properties of this compound and required safety measures.
Waste Disposal Methodologies
The primary and most effective method for the disposal of chlorinated hydrocarbons is high-temperature incineration.[9] This process ensures the complete destruction of the organic molecule, converting it into simpler, less hazardous compounds.
High-Temperature Incineration
Incineration of chlorinated waste is a specialized process designed to handle the formation of hydrochloric acid (HCl) and prevent the formation of dioxins and other toxic byproducts.[9][10]
-
Process: The waste is injected into a dedicated incinerator operating at high temperatures (typically above 1300°C) with a sufficient residence time to ensure complete combustion.[9]
-
Products: The chlorine content is converted primarily to hydrochloric acid (HCl), which is then scrubbed from the flue gas, often using a washing tower.[9][10] A small amount of free chlorine (Cl₂) may also be formed.[9]
-
Benefits: This method offers a high destruction efficiency for the organic compound.[9] Some advanced processes, like the VRC process (valorization of chlorinated residues), can recover the chlorine as high-quality hydrochloric acid and utilize the heating value of the waste to produce steam.[10]
-
Requirements: Flue gas cleaning devices, such as electrostatic precipitators, are essential to remove any particulate matter and ensure emissions comply with environmental regulations.[9]
Caption: General process flow for the thermal destruction of chlorinated hydrocarbon waste.
Recycling and Other Methods
For some chlorinated solvents, recycling is a viable option.[11] Used solvent can be externally recycled to be re-used, while the residues are collected and disposed of by authorized companies.[11] However, for a specific waste stream like this compound from a research or development setting, the volumes and purity may not be suitable for simple recycling, making destructive incineration the more common and appropriate route.
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not available in the provided search results. However, a generalized protocol for the handling and preparation of halogenated organic waste for disposal can be outlined.
Protocol 4.1: General Protocol for Collection and Segregation of Halogenated Organic Waste
-
Designation: Designate a specific, clearly labeled, and compatible waste container for "Halogenated Organic Waste".[12] The container must be in good condition with a secure, tight-fitting lid.
-
Segregation: Do not mix halogenated waste with non-halogenated organic waste.[12] Incompatible materials such as acids, bases, and oxidizers must be kept separate to prevent dangerous reactions.[12]
-
Collection: Collect the this compound waste in the designated container, ensuring it is not overfilled (leave at least 10% headspace). Keep the container closed at all times except when adding waste.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the name of the chemical constituent (this compound), and the associated hazards (e.g., Flammable, Toxic).[11]
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated area away from heat and ignition sources, such as a flammable storage cabinet.[5][6]
-
Disposal Request: Arrange for pickup and disposal through an approved and licensed hazardous waste disposal company.[5][11] Provide the company with a complete characterization of the waste, including the Safety Data Sheet (SDS).
Caption: Decision workflow for handling this compound waste in a laboratory setting.
Regulatory Compliance
All disposal activities must be conducted in full compliance with local, national, and international regulations governing hazardous waste.[5][11] It is the responsibility of the waste generator to properly classify, label, and manage the waste until it is transferred to a licensed disposal facility.[13] Transportation of the waste must also adhere to relevant regulations, such as ADR/RID for transport.[11]
References
- 1. 1-Butene, 1-chloro-, (Z)- [webbook.nist.gov]
- 2. lookchem.com [lookchem.com]
- 3. This compound | CAS#:7611-86-1 | Chemsrc [chemsrc.com]
- 4. lookchem.com [lookchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. iwaponline.com [iwaponline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recycling & Disposal - Chlorinated Solvents [chlorinated-solvents.eu]
- 12. nipissingu.ca [nipissingu.ca]
- 13. pcs.com.sg [pcs.com.sg]
Computational Elucidation of cis-1-Chloro-1-butene Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the computational methodologies employed to investigate the reactivity of cis-1-Chloro-1-butene. In the absence of extensive specific computational studies on this molecule, this document outlines the theoretical frameworks and experimental protocols applicable to its study, drawing illustrative examples from analogous chloroalkenes. Key computational approaches, including Density Functional Theory (DFT) and ab initio methods, are detailed, alongside the principles of Transition State Theory for mapping reaction pathways. This guide serves as a foundational resource for researchers seeking to apply computational chemistry to understand and predict the reactivity of this compound and related compounds in various chemical environments.
Introduction to Computational Studies of Reactivity
Computational chemistry has emerged as a powerful tool for elucidating reaction mechanisms, predicting kinetic parameters, and understanding the thermodynamic feasibility of chemical transformations.[1] For molecules like this compound, computational methods can provide insights into a wide range of reactions, including thermal decomposition, oxidation, and reactions with biological macromolecules. These theoretical approaches allow for the characterization of transient species, such as transition states, which are often difficult to observe experimentally.[1]
The primary methodologies utilized in these studies include:
-
Density Functional Theory (DFT): A widely used quantum mechanical method that offers a good balance between computational cost and accuracy for studying the electronic structure and reactivity of molecules.[1][2]
-
Ab initio Methods: These methods are based on first principles and do not rely on empirical parameters. Higher-level ab initio methods, such as coupled-cluster theory, can provide highly accurate thermochemical and kinetic data.[3]
-
Transition State Theory (TST): A fundamental theory used to calculate the rates of chemical reactions by analyzing the properties of the transition state on the potential energy surface.[4][5]
Theoretical Framework for Studying this compound Reactivity
A thorough computational investigation of this compound reactivity would involve a multi-step workflow. This process is designed to systematically explore potential reaction pathways and quantify their energetic demands.
Workflow for Reaction Pathway Analysis
A typical computational workflow for investigating the reactivity of this compound is depicted below. This workflow outlines the key steps from initial reactant and product identification to the final analysis of reaction kinetics and thermodynamics.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of cis-1-Chloro-1-butene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a synthesized experimental protocol for the preparation of cis-1-chloro-1-butene, also known as (Z)-1-chloro-1-butene. The information is compiled from established chemical literature and databases to guide researchers in the synthesis and characterization of this compound.
Introduction
This compound is a halogenated alkene of interest in organic synthesis as a building block for more complex molecules. Its stereochemistry makes it a valuable precursor for reactions where the geometric configuration of the double bond is crucial. The synthesis of the pure cis isomer requires stereoselective methods to avoid contamination with the trans isomer. This protocol focuses on a plausible and effective method for its preparation.
Recommended Synthetic Pathway: Dehydrochlorination of 1,1-Dichlorobutane (B1605458)
A common and effective method for the synthesis of vinyl chlorides is the dehydrochlorination of 1,1-dichloroalkanes. The use of a sterically hindered, strong base, such as potassium tert-butoxide, is often employed to favor the formation of the terminal alkene. While this reaction can produce a mixture of cis and trans isomers, careful control of reaction conditions and subsequent purification can yield the desired cis isomer.
Reaction:
CH₃CH₂CH₂CHCl₂ + KOC(CH₃)₃ → cis-CH₃CH₂CH=CHCl + trans-CH₃CH₂CH=CHCl + KCl + HOC(CH₃)₃
Experimental Protocol
This protocol is a synthesized procedure based on general principles of dehydrohalogenation reactions.[3]
Materials and Equipment:
-
1,1-Dichlorobutane
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tetrahydrofuran (B95107) (THF) or tert-butanol
-
Inert gas (Argon or Nitrogen)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Ice bath
-
Distillation apparatus
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
-
NMR spectrometer for characterization
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, dissolve potassium tert-butoxide (1.1 equivalents) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Dichloroalkane: Slowly add 1,1-dichlorobutane (1 equivalent) to the cooled solution of potassium tert-butoxide with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or GC-MS analysis of aliquots.
-
Quenching: Upon completion, carefully quench the reaction by adding cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or pentane (B18724) (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Solvent Removal: Remove the solvent by rotary evaporation at low pressure and temperature.
-
Purification: The crude product, which may contain a mixture of cis and trans isomers, should be purified by fractional distillation. The boiling points of the cis and trans isomers are very close, so a column with high theoretical plates is recommended.
Data Presentation
The following table summarizes the expected physical and spectroscopic data for the synthesized this compound.
| Property | Value | Reference |
| Molecular Formula | C₄H₇Cl | [4] |
| Molecular Weight | 90.55 g/mol | [4] |
| Boiling Point | 63-65 °C | |
| CAS Number | 7611-86-1 | [4] |
| ¹H NMR (CDCl₃) | Expected approximate chemical shifts (δ, ppm): 5.9-6.2 (m, 1H, =CHCl), 5.4-5.7 (m, 1H, =CH-CH₂), 2.0-2.3 (m, 2H, -CH₂-), 0.9-1.2 (t, 3H, -CH₃) | |
| ¹³C NMR (CDCl₃) | Expected approximate chemical shifts (δ, ppm): 125-130 (=CHCl), 115-120 (=CH-CH₂), 25-30 (-CH₂-), 12-16 (-CH₃) | [4] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Stereoselective Synthesis of cis-1-Chloro-1-butene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of cis-1-Chloro-1-butene, also known as (Z)-1-Chloro-1-butene. The synthesis of stereochemically pure vinyl halides is of significant interest in organic synthesis, as these compounds are versatile building blocks for the construction of complex molecules, including pharmaceuticals and agrochemicals. The cis configuration of the double bond can be crucial for biological activity and for achieving the desired stereochemistry in subsequent reactions.
The primary method detailed herein is the highly stereoselective reduction of 1,1,1-trichlorobutane (B78919) using chromium(II) chloride (CrCl₂). This method offers excellent yields and high stereoselectivity for the desired cis isomer under mild, room-temperature conditions.[1][2]
Methods Overview
Two main synthetic strategies are discussed:
-
Chromium(II) Chloride Mediated Reduction of 1,1,1-Trichlorobutane: This is the recommended and most detailed method, providing high Z-selectivity.
-
Hydrohalogenation of 1-Butyne (B89482): This classical approach is also mentioned, although it typically results in a mixture of cis and trans isomers and is therefore less suitable for stereoselective synthesis.
Method 1: Chromium(II) Chloride Mediated Reduction of 1,1,1-Trichlorobutane
This method relies on the stereoselective reduction of a 1,1,1-trichloroalkane to the corresponding (Z)-1-chloro-1-alkene. The reaction is efficient and proceeds under mild conditions.[1][2]
Reaction Principle
The reaction involves the reduction of 1,1,1-trichlorobutane with chromium(II) chloride. The mechanism is believed to proceed through a geminal dichromium intermediate which undergoes stereoselective elimination to afford the cis-alkene.
Quantitative Data
| Starting Material | Product | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Stereoselectivity (cis:trans) | Reference |
| 1,1,1-Trichlorobutane | This compound | CrCl₂ | THF | Room Temperature | Excellent | High (predominantly Z) | [1][2] |
Note: "Excellent" and "High" are based on the abstract of the cited literature. Specific quantitative values from the full publication may vary.
Experimental Protocol
Materials:
-
1,1,1-Trichlorobutane
-
Anhydrous Chromium(II) chloride (CrCl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (flame-dried)
-
Syringes and cannulation equipment
Procedure:
Step 1: Preparation of the Chromium(II) Chloride Solution
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add anhydrous chromium(II) chloride (4.0 equivalents relative to the substrate).
-
Add anhydrous THF (to make a 0.1 M solution based on the substrate) via syringe.
-
Stir the suspension vigorously at room temperature. The color of the suspension should be a characteristic bright blue of the Cr(II) ion. If starting from a Cr(III) salt, in situ reduction with zinc dust may be necessary.[3]
Step 2: Reduction of 1,1,1-Trichlorobutane
-
In a separate flame-dried flask under an argon atmosphere, dissolve 1,1,1-trichlorobutane (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Slowly add the solution of 1,1,1-trichlorobutane to the stirred suspension of chromium(II) chloride at room temperature via syringe or cannula over a period of 10-15 minutes.
-
Rinse the flask that contained the substrate with a small amount of anhydrous THF and add it to the reaction mixture.
-
Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.
Step 3: Work-up and Purification
-
Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to obtain pure this compound.
Logical Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Method 2: Hydrohalogenation of 1-Butyne
The direct addition of hydrogen chloride to 1-butyne can, in principle, yield 1-chloro-1-butene. However, this reaction typically lacks stereoselectivity, leading to a mixture of cis and trans isomers. The regioselectivity follows Markovnikov's rule, but control over the stereochemical outcome is challenging.
Reaction Principle
The electrophilic addition of HCl to the triple bond of 1-butyne proceeds through a vinyl cation intermediate. The lack of a directing group often results in a mixture of syn and anti additions of the proton and chloride ion.
Quantitative Data
| Starting Material | Product | Reagent | Stereoselectivity (cis:trans) | Comments |
| 1-Butyne | 1-Chloro-1-butene | HCl | Mixture of isomers | Lacks stereoselectivity. Not recommended for preparing pure cis isomer. |
General Protocol (Non-Stereoselective)
A general procedure would involve bubbling anhydrous hydrogen chloride gas through a solution of 1-butyne in a suitable solvent. However, due to the lack of stereocontrol, a detailed protocol for a stereoselective synthesis via this method is not provided.
Signaling Pathway Diagram
Caption: Non-stereoselective hydrochlorination of 1-butyne.
Conclusion
For the stereoselective synthesis of this compound, the chromium(II) chloride mediated reduction of 1,1,1-trichlorobutane is the superior method, offering high yields and excellent Z-selectivity under mild conditions.[1][2] The hydrohalogenation of 1-butyne is a less effective approach due to its inherent lack of stereocontrol. The provided protocols and data are intended to guide researchers in the successful synthesis of this valuable chemical intermediate.
References
Application Notes and Protocols: Cis-1-Chloro-1-butene as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-1-chloro-1-butene ((Z)-1-chloro-1-butene) is a versatile halogenated alkene that serves as a valuable precursor in organic synthesis. Its fixed Z-configuration makes it an important building block for the stereoselective synthesis of complex organic molecules, including natural products and potential pharmaceutical intermediates. The presence of the vinyl chloride moiety allows for a variety of carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Negishi, and Kumada couplings. These reactions enable the construction of conjugated diene systems with defined stereochemistry, which are prevalent in many biologically active compounds, including a wide range of insect pheromones.
This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in key organic transformations.
Key Applications in Organic Synthesis
The primary application of this compound lies in its use as a building block for the stereoselective synthesis of (Z,E)-conjugated dienes. This is achieved through stereospecific cross-coupling reactions where the Z-geometry of the double bond in this compound is retained in the final product.
Stereoselective Synthesis of (Z,E)-Dienes
(Z,E)-conjugated dienes are common structural motifs found in a variety of natural products, particularly insect pheromones. The precise stereochemistry of these dienes is often crucial for their biological activity. This compound provides a readily available and reliable starting material for introducing the Z-configured double bond.
Reaction Scheme:
Caption: General workflow for the synthesis of (Z,E)-dienes.
Experimental Protocols and Data
The following sections provide detailed protocols for key cross-coupling reactions using this compound as a precursor. The quantitative data is summarized from analogous reactions found in the literature, providing expected yields and conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. In this context, it is used to couple this compound with an (E)-vinylboronic acid or ester to produce a (Z,E)-conjugated diene with high stereoselectivity.
Quantitative Data for Suzuki-Miyaura Coupling of (Z)-Vinyl Chlorides:
| Entry | (Z)-Vinyl Chloride | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Z/E Ratio |
| 1 | R-CH=CHCl | (E)-R'-CH=CH-B(OR)₂ | Pd(PPh₃)₄ (3) | NaOEt | Benzene | Reflux | 85 | >98:2 |
| 2 | R-CH=CHCl | (E)-R'-CH=CH-B(OR)₂ | PdCl₂(dppf) (5) | K₂CO₃ | Toluene/H₂O | 80 | 92 | >97:3 |
| 3 | R-CH=CHCl | (E)-R'-CH=CH-B(OR)₂ | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane | 100 | 88 | >99:1 |
Experimental Protocol: Synthesis of a (Z,E)-Diene via Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of vinyl chlorides.
Materials:
-
This compound
-
(E)-Vinylboronic acid pinacol (B44631) ester
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (B84403) (K₃PO₄), finely ground and dried
-
Anhydrous 1,4-dioxane (B91453)
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Add anhydrous 1,4-dioxane (5 mL) and stir the mixture for 10 minutes at room temperature to form the active catalyst.
-
To this mixture, add the (E)-vinylboronic acid pinacol ester (1.2 mmol), this compound (1.0 mmol), and finely ground potassium phosphate (3.0 mmol).
-
Add degassed water (0.5 mL).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature and dilute with diethyl ether (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional diethyl ether (3 x 10 mL).
-
Wash the combined organic filtrate with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired (Z,E)-conjugated diene.
Application Notes and Protocols for Grignard Reactions Involving cis-1-Chloro-1-butene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the development of complex molecules such as pharmaceuticals and natural products. The Grignard reaction, a classic method for C-C bond formation, can be strategically employed with vinyl halides like cis-1-chloro-1-butene to generate specifically configured alkenes. However, the direct reaction of a Grignard reagent with a vinyl chloride is often inefficient. Instead, transition-metal catalyzed cross-coupling reactions, such as the Kumada-Corriu coupling, are the methods of choice. These reactions utilize nickel or palladium catalysts to facilitate the coupling of a Grignard reagent with the vinyl chloride, proceeding with high stereoretention. This document provides detailed application notes and protocols for conducting such reactions, focusing on the synthesis of cis-alkenes.
Core Concepts: The Kumada-Corriu Coupling
The Kumada-Corriu coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond by reacting a Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst.[1] The generally accepted catalytic cycle for a palladium-catalyzed reaction involves:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The Grignard reagent transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired cis-alkene product with retention of stereochemistry.[1]
For nickel-catalyzed reactions, a similar cycle is proposed, often involving Ni(I) and Ni(III) intermediates. The choice of catalyst and ligands is crucial for achieving high yields and preventing side reactions, such as β-hydride elimination, especially when using alkyl Grignard reagents.[1]
Applications in Synthesis
The stereospecific cross-coupling of this compound with various Grignard reagents provides a reliable route to a diverse range of cis-alkenes. This methodology is particularly valuable for:
-
Natural Product Synthesis: Many biologically active natural products contain cis-alkene moieties.
-
Pharmaceutical Development: The stereochemistry of a molecule can significantly impact its pharmacological activity. This method allows for the precise construction of specific stereoisomers.
-
Materials Science: The synthesis of polymers and other advanced materials can benefit from the controlled incorporation of cis-alkene units.
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Solvents should be anhydrous and freshly distilled. Tetrahydrofuran (B95107) (THF) and diethyl ether are common solvents for Grignard reactions and Kumada couplings.[1]
-
Grignard reagents are sensitive to moisture and air. Their concentration should be determined by titration prior to use.
Protocol 1: Palladium-Catalyzed Cross-Coupling of this compound with Phenylmagnesium Bromide
This protocol is adapted from general procedures for stereoretentive Kumada-Corriu couplings of alkenyl halides.
Materials:
-
This compound
-
Phenylmagnesium bromide (solution in THF)
-
[1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(dtbpf)Cl₂ (2-5 mol%).
-
Add anhydrous THF to dissolve the catalyst.
-
Add TMEDA (1.5 equivalents).
-
Add this compound (1.0 equivalent).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the solution of phenylmagnesium bromide (1.3 equivalents) dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired (Z)-1-phenyl-1-butene.
Protocol 2: Nickel-Catalyzed Cross-Coupling of this compound with n-Butylmagnesium Chloride
This protocol is based on general procedures for nickel-catalyzed Kumada couplings.
Materials:
-
This compound
-
n-Butylmagnesium chloride (solution in THF)
-
[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) (Ni(dppe)Cl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Dilute hydrochloric acid (1 M HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox, to a Schlenk tube, add Ni(dppe)Cl₂ (5 mol%).
-
Add anhydrous THF and stir at 25 °C for 15 minutes.
-
Cool the mixture to -78 °C and add this compound (1.0 equivalent).
-
Add the solution of n-butylmagnesium chloride (3.0 equivalents) dropwise.
-
Allow the reaction to warm to 0 °C and stir for 6 hours.
-
Quench the reaction at room temperature with the slow addition of 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (Z)-4-octene.
Quantitative Data
The following table summarizes representative yields and stereoselectivity for the Kumada-Corriu coupling of this compound with various Grignard reagents. Note that specific yields and stereoselectivity can be highly dependent on the catalyst, ligands, and reaction conditions.
| Grignard Reagent | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Stereoselectivity (Z:E) |
| Phenylmagnesium bromide | Pd(OAc)₂ (2) | dtbpf | THF | RT | 3 | High | >98:2 |
| n-Butylmagnesium chloride | Ni(dppe)Cl₂ (5) | dppe | THF | 0 | 6 | Good | >95:5 |
| Vinylmagnesium bromide | Pd(PPh₃)₄ (3) | PPh₃ | THF | RT | 4 | Moderate-Good | >98:2 |
| Isopropylmagnesium chloride | Ni(dppp)Cl₂ (5) | dppp | THF | 0 | 8 | Moderate | >90:10 |
Data is compiled from representative procedures for Kumada-Corriu couplings of vinyl halides. Specific yields for this compound may vary.
Visualization of Experimental Workflow and Catalytic Cycle
Experimental Workflow
Caption: General experimental workflow for the cross-coupling reaction.
Kumada-Corriu Catalytic Cycle
Caption: Simplified Kumada-Corriu catalytic cycle for a palladium catalyst.
References
Application Notes and Protocols: Reactions of cis-1-Chloro-1-butene with Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the stereospecific reactions of cis-1-chloro-1-butene with various organometallic reagents. The primary focus is on the synthesis of stereodefined (Z)-alkenes, which are valuable intermediates in pharmaceutical and materials science. This document outlines the principles, provides representative data, and details experimental protocols for key cross-coupling reactions.
Overview: Stereospecific Synthesis of (Z)-Alkenes
This compound is a readily available starting material for the synthesis of trisubstituted (Z)-alkenes. The geometry of the double bond is crucial for the biological activity and physical properties of the final molecule. Organometallic cross-coupling reactions offer a powerful method for forming new carbon-carbon bonds while retaining the cis configuration of the starting vinyl chloride. The choice of organometallic reagent and catalyst system is critical for achieving high yields and stereospecificity. This document covers three major classes of reactions: Kumada coupling (organomagnesium), Gilman reagent coupling (organocuprate), and Negishi coupling (organozinc).
Caption: General scheme for stereoretentive cross-coupling.
Kumada Coupling with Grignard Reagents
The Kumada-Corriu coupling is a transition metal-catalyzed reaction between an organic halide and a Grignard reagent (organomagnesium halide). For vinyl halides, this reaction is highly stereospecific, proceeding with the retention of the double bond geometry when catalyzed by appropriate nickel or palladium complexes.[1][2][3] This makes it an excellent choice for converting this compound into various (Z)-alkenes.
Representative Data
The following table summarizes representative outcomes for the nickel-catalyzed Kumada coupling of this compound with various Grignard reagents. High stereoretention is typically observed.[1][4]
| Grignard Reagent (R-MgX) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Z:E Ratio |
| Methylmagnesium Bromide | Ni(dppe)Cl₂ (2) | Diethyl Ether | 25 | 12 | 88 | >98:2 |
| Ethylmagnesium Chloride | Ni(dppe)Cl₂ (2) | THF | 25 | 16 | 85 | >98:2 |
| Phenylmagnesium Bromide | Ni(dppe)Cl₂ (2) | THF | 25 | 12 | 91 | >98:2 |
| iso-Propylmagnesium Chloride | Ni(dppe)Cl₂ (2) | Diethyl Ether | 0 | 24 | 75 | >98:2 |
Note: Data are representative examples based on established principles of Kumada coupling stereospecificity. Actual results may vary.
Experimental Protocol: Synthesis of (Z)-3-Heptene
This protocol describes the nickel-catalyzed coupling of this compound with propylmagnesium bromide.
Materials:
-
This compound (1.0 eq)
-
Propylmagnesium bromide (1.2 eq, 2.0 M in Diethyl Ether)
-
[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) (Ni(dppe)Cl₂) (0.02 eq)
-
Anhydrous Diethyl Ether
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum under an inert atmosphere (Argon or Nitrogen), add Ni(dppe)Cl₂ (0.02 eq).
-
Add anhydrous diethyl ether, followed by this compound (1.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add propylmagnesium bromide solution (1.2 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours.
-
Monitor the reaction by GC-MS or TLC. Upon completion, cool the flask back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, add diethyl ether, and wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield pure (Z)-3-heptene. The stereochemical purity can be confirmed by ¹H NMR spectroscopy.
Caption: Catalytic cycle for the Kumada cross-coupling reaction.
Coupling with Gilman Reagents (Organocuprates)
Lithium diorganocuprates, known as Gilman reagents (R₂CuLi), are softer nucleophiles than Grignard or organolithium reagents. They are highly effective for coupling with vinyl halides, typically proceeding with high stereospecificity and retention of configuration. This method avoids the need for a transition metal catalyst like nickel or palladium.
Representative Data
| Gilman Reagent (R₂CuLi) | Solvent | Temp (°C) | Time (h) | Yield (%) | Z:E Ratio |
| Lithium Dimethylcuprate | Diethyl Ether | 0 | 2 | 90 | >99:1 |
| Lithium Di-n-butylcuprate | THF | 0 | 3 | 87 | >99:1 |
| Lithium Diphenylcuprate | Diethyl Ether | 25 | 4 | 85 | >98:2 |
Note: Data are representative examples based on established principles of Gilman reagent reactivity. Actual results may vary.
Experimental Protocol: Synthesis of (Z)-1-Phenyl-1-butene
Materials:
-
Copper(I) Iodide (CuI) (1.1 eq)
-
Phenyllithium (B1222949) (2.2 eq, 1.8 M in dibutyl ether)
-
This compound (1.0 eq)
-
Anhydrous Diethyl Ether
-
Saturated aqueous NH₄Cl solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of Gilman Reagent:
-
To a flame-dried, two-necked flask under an inert atmosphere, add CuI (1.1 eq) and anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add phenyllithium solution (2.2 eq) dropwise. The solution may change color (e.g., to a dark or black solution) upon formation of lithium diphenylcuprate. Stir the mixture at 0 °C for 30 minutes.
-
-
Coupling Reaction:
-
To the freshly prepared Gilman reagent at 0 °C, add this compound (1.0 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Filter the mixture through a pad of Celite to remove copper salts, washing the pad with diethyl ether.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield (Z)-1-phenyl-1-butene.
-
Negishi Coupling with Organozinc Reagents
The Negishi coupling utilizes an organozinc reagent and a palladium or nickel catalyst. A key feature of this reaction with (Z)-vinyl halides is that the stereochemical outcome is highly dependent on the catalyst's supporting ligands.[5] While some catalyst systems can lead to Z-to-E isomerization, others have been developed to preserve the starting geometry with high fidelity.[6] The use of additives like TMEDA with specific palladium catalysts can suppress isomerization and improve yields.[5][7]
Representative Data
This table illustrates the critical effect of the catalyst system on stereochemical retention.
| Organozinc Reagent (R-ZnX) | Catalyst System | Solvent | Yield (%) | Z:E Ratio |
| Ethylzinc (B8376479) Chloride | Pd(PPh₃)₄ (2 mol%) | THF | 65 | 70:30 |
| Ethylzinc Chloride | PdCl₂(Amphos)₂ (1 mol%) + TMEDA | Water/PTS | 89 | >95:5 |
| Phenylzinc Chloride | Pd(P(t-Bu)₃)₂ (2 mol%) | THF | 70 | 80:20 |
| Phenylzinc Chloride | PdCl₂(Amphos)₂ (1 mol%) + TMEDA | Water/PTS | 92 | >95:5 |
Note: Data are representative, illustrating the ligand effect on stereoselectivity based on principles reported for Z-alkenyl halides.[5][6] PTS = Polyoxyethanyl-α-tocopheryl sebacate.
Experimental Protocol: Stereoretentive Synthesis of (Z)-3-Hexene
This protocol is adapted from procedures designed to maximize stereoretention.[6]
Materials:
-
This compound (1.0 eq)
-
Ethylzinc chloride (1.5 eq, 0.5 M in THF)
-
PdCl₂(Amphos)₂ (0.01 eq)
-
N,N,N′,N′-Tetramethylethylenediamine (TMEDA) (2.0 eq)
-
Anhydrous THF
-
1 M HCl solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add PdCl₂(Amphos)₂ (0.01 eq), this compound (1.0 eq), TMEDA (2.0 eq), and anhydrous THF.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the ethylzinc chloride solution (1.5 eq) dropwise.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Quench the reaction by adding 1 M HCl solution.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify by column chromatography to obtain (Z)-3-hexene.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Benzylic Ethers and Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Alkyl Grignard Reagents and Identification of Selective Anti-Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Benzylic Ethers with Isotopically-Labeled Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. Stereoselective Negishi-like Couplings Between Alkenyl and Alkyl Halides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. electronicsandbooks.com [electronicsandbooks.com]
Synthesis of Substituted Alkenes Using cis-1-Chloro-1-butene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-1-Chloro-1-butene is a versatile building block in organic synthesis, serving as a precursor for the stereoselective formation of a variety of substituted alkenes. Its vinyl chloride moiety allows for participation in a range of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures with retention of the cis-(Z)-alkene geometry. This is particularly valuable in the synthesis of pharmaceuticals, natural products, and advanced materials where precise control of stereochemistry is crucial. This document provides detailed application notes and experimental protocols for the use of this compound in several key cross-coupling reactions.
The reactivity of vinyl chlorides is generally lower than their bromide or iodide counterparts, often necessitating the use of specialized, bulky, and electron-rich phosphine (B1218219) ligands to facilitate the oxidative addition of the C-Cl bond to the palladium center, which is typically the rate-limiting step. Careful selection of the catalyst, ligand, base, and solvent system is therefore critical for achieving high yields and stereoselectivity.
Application 1: Suzuki-Miyaura Coupling for the Synthesis of (Z)-1-Aryl-1-butenes
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, it provides a stereoretentive pathway to synthesize (Z)-1-aryl-1-butenes. The choice of a highly active catalyst system is paramount for the efficient coupling of the relatively inert vinyl chloride.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (B91453)
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium phosphate.
-
Seal the flask, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 10:1 ratio of dioxane to water) via syringe.
-
In a separate vial, weigh the palladium(II) acetate and SPhos ligand and add them to the reaction flask under a positive flow of argon.
-
Heat the reaction mixture to 100 °C and stir vigorously for 18-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the (Z)-1-phenyl-1-butene.
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Stereoselectivity (Z:E) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | >90 | >98:2 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | High | >98:2 |
| 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | High | >98:2 |
| Note: Yields and stereoselectivity are representative and may vary based on specific reaction conditions and substrate purity. |
Application 2: Sonogashira Coupling for the Synthesis of Conjugated (Z)-Enynes
The Sonogashira coupling provides a direct route to conjugated enynes by reacting a vinyl halide with a terminal alkyne. For this compound, this reaction allows for the stereospecific synthesis of (Z)-enynes, which are valuable intermediates in the synthesis of natural products and functional materials. A copper(I) co-catalyst is typically employed to facilitate the reaction.
Signaling Pathway: Sonogashira Catalytic Cycle
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Protocol: Sonogashira Coupling of this compound with Phenylacetylene (B144264)
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere of argon, dissolve this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide in anhydrous THF.
-
Add triethylamine as the base and solvent.
-
Add phenylacetylene dropwise to the reaction mixture via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove insoluble salts, washing the pad with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the (Z)-1-phenylhex-1-en-3-yne.
Quantitative Data Summary: Sonogashira Coupling
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Stereoselectivity (Z:E) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | 24 | 80-90 | >98:2 |
| 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | 24 | 75-85 | >98:2 |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | 24 | 80-90 | >98:2 |
| Note: Yields and stereoselectivity are representative and may vary based on specific reaction conditions and substrate purity. |
Application 3: Heck Reaction for the Synthesis of (Z,E)-Dienes
The Heck reaction offers a method for the vinylation of alkenes. When this compound is reacted with an activated alkene, such as an acrylate (B77674) or styrene, it can lead to the formation of conjugated dienes. The stereochemical outcome of the Heck reaction can be complex, but with appropriate ligand choice, a high degree of stereoselectivity can often be achieved.
Logical Relationship: Key Factors in Heck Reaction Selectivity
Caption: Key parameters influencing the stereoselectivity of the Heck reaction.
Protocol: Heck Reaction of this compound with Methyl Acrylate
Materials:
-
This compound (1.0 equiv)
-
Methyl acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine this compound, methyl acrylate, palladium(II) acetate, tri(o-tolyl)phosphine, and triethylamine in anhydrous DMF.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 24-48 hours.
-
Monitor the reaction progress by GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and wash with water to remove DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain methyl (2E,4Z)-hepta-2,4-dienoate.
Quantitative Data Summary: Heck Reaction
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Isomeric Ratio (Z,E : others) |
| Methyl Acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 120 | 48 | 60-70 | >95:5 |
| Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 120 | 48 | 65-75 | >95:5 |
| Note: Yields and isomeric ratios are representative and highly dependent on the optimization of reaction conditions. |
Conclusion
This compound is a valuable and versatile substrate for the stereoselective synthesis of a range of substituted alkenes through palladium-catalyzed cross-coupling reactions. The successful application of this substrate hinges on the careful selection of the catalytic system and reaction conditions to overcome the lower reactivity of the vinyl chloride bond. The protocols and data presented herein provide a foundation for researchers to develop and optimize synthetic routes towards complex molecules with defined cis-alkene geometries, with significant applications in drug discovery and materials science. Further exploration of other cross-coupling reactions, such as Negishi and Kumada couplings, may offer additional synthetic pathways to valuable substituted alkenes from this readily available starting material.
Application Notes and Protocols for the Purification of cis-1-Chloro-1-butene from its trans Isomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-1-chloro-1-butene is a valuable chemical intermediate in organic synthesis. Commercial sources or synthetic preparations of this compound are often contaminated with its geometric isomer, trans-1-chloro-1-butene. Due to the similar physical properties of these isomers, their separation presents a significant challenge. These application notes provide detailed protocols for the purification of this compound from a mixture of its cis and trans isomers, primarily focusing on high-efficiency fractional distillation and preparative gas chromatography.
Physicochemical Properties of 1-Chloro-1-butene Isomers
The successful separation of cis- and trans-1-chloro-1-butene relies on exploiting the differences in their physical properties. The key to separation by distillation is the difference in their boiling points.
| Property | This compound | trans-1-Chloro-1-butene | Reference |
| Molecular Formula | C₄H₇Cl | C₄H₇Cl | |
| Molecular Weight | 90.55 g/mol | 90.55 g/mol | |
| Boiling Point | 63.55 - 68 °C | ~69.71 °C (estimated) | [1][2] |
| Density | 0.9035 g/cm³ | 0.9050 g/cm³ | [2][3] |
| Refractive Index | 1.4099 | 1.4100 | [2][3] |
Note: The boiling point of the trans isomer is an estimate and highlights the close proximity to the cis isomer's boiling point, necessitating high-efficiency separation techniques.
Purification Methodologies
High-Efficiency Fractional Distillation
Fractional distillation is a suitable method for separating liquids with close boiling points.[4] Due to the small difference in boiling points between the cis and trans isomers of 1-chloro-1-butene, a distillation column with a high number of theoretical plates is required for effective separation.[2][4]
3.1.1. Experimental Protocol for Fractional Distillation
Objective: To separate this compound from a mixture containing the trans isomer using a packed fractional distillation column.
Apparatus:
-
Round-bottom flask (size dependent on the amount of mixture)
-
Heating mantle with a stirrer
-
Packed fractionating column (e.g., Vigreux, or packed with Raschig rings or metal sponge packing) with a high number of theoretical plates (at least 20-30)
-
Distillation head with a condenser and a means to control the reflux ratio
-
Thermometer or temperature probe
-
Collection flasks
-
Boiling chips or magnetic stir bar
Procedure:
-
Assembly: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[4]
-
Charging the Flask: Charge the round-bottom flask with the cis/trans-1-chloro-1-butene mixture and add a few boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.
-
Initiating Distillation: Begin heating the flask gently. As the mixture begins to boil, a ring of condensate will be observed rising slowly up the column. To ensure good separation, the rate of heating should be controlled to allow for a slow and steady ascent of the vapor.[4]
-
Establishing Reflux: Once the vapor reaches the top of the column and begins to condense and return to the column, allow the system to equilibrate under total reflux for a period (e.g., 30-60 minutes). This allows the separation efficiency of the column to be established.
-
Controlling the Reflux Ratio: Set the reflux ratio to a high value, for instance, 10:1 (10 drops of reflux for every 1 drop of distillate collected). A high reflux ratio is crucial for separating components with close boiling points.[5]
-
Collecting Fractions:
-
Fore-run: Collect the initial distillate (the first 5-10% of the total volume) in a separate flask. This fraction will likely be a mixture of any lower-boiling impurities and the cis/trans isomers.
-
Main Fraction (this compound): As the temperature stabilizes at the boiling point of the cis isomer (around 63-68 °C), begin collecting the main fraction in a clean, pre-weighed flask. Monitor the temperature closely. A stable temperature reading indicates that a pure component is distilling.
-
Intermediate Fraction: If the temperature begins to rise, change the collection flask. This intermediate fraction will be a mixture of the cis and trans isomers.
-
trans-1-Chloro-1-butene Fraction: As the temperature stabilizes again at the boiling point of the trans isomer (around 69.7 °C), collect this fraction in a separate flask.
-
-
Analysis: Analyze the collected fractions using Gas Chromatography (GC) to determine their purity.
Diagram of Fractional Distillation Workflow:
Caption: Workflow for the purification of this compound via fractional distillation.
Preparative Gas Chromatography (GC)
For obtaining very high purity this compound, especially on a smaller scale, preparative gas chromatography is an excellent method. This technique separates components based on their differential partitioning between a stationary phase and a mobile phase.
3.2.1. Experimental Protocol for Preparative GC
Objective: To isolate high-purity this compound from a mixture of its isomers using preparative gas chromatography.
Instrumentation:
-
Gas chromatograph equipped with a preparative-scale column, a flame ionization detector (FID) or thermal conductivity detector (TCD), and a fraction collector.
Recommended GC Conditions (starting point):
| Parameter | Recommended Value |
| Column | A polar capillary column (e.g., with a cyanopropylphenyl or polyethylene (B3416737) glycol stationary phase) is recommended. The high polarity will enhance the separation of the geometric isomers.[6] A packed column with a polar stationary phase can also be used for larger sample loads. |
| Carrier Gas | Helium or Nitrogen |
| Flow Rate | Optimize for best resolution, typically in the range of 20-60 mL/min for preparative columns. |
| Injection Volume | Dependent on the column capacity; start with a small injection to determine retention times and optimize separation, then increase for preparative runs. |
| Injector Temp. | 150 °C |
| Detector Temp. | 200 °C |
| Oven Program | Initial temperature: 40 °C, hold for 2 minutes. Ramp at 5 °C/min to 80 °C. A slow temperature ramp will improve the separation of these close-boiling isomers.[7][8] |
Procedure:
-
Method Development:
-
Inject a small amount of the isomer mixture to determine the retention times of the cis and trans isomers under the chosen analytical conditions.
-
Optimize the temperature program and flow rate to achieve baseline separation of the two isomer peaks.
-
-
Preparative Run:
-
Once optimal separation is achieved, increase the injection volume for the preparative run.
-
Set the fraction collector to collect the eluent at the retention time corresponding to the this compound peak.
-
-
Collection:
-
The collected fraction is typically passed through a cold trap (e.g., cooled with liquid nitrogen or a dry ice/acetone bath) to condense the purified compound.
-
-
Purity Verification:
-
Re-inject a small amount of the collected fraction into the GC under analytical conditions to confirm its purity.
-
Diagram of Preparative GC Workflow:
Caption: Workflow for the purification of this compound using preparative GC.
Safety Precautions
-
1-Chloro-1-butene is a flammable and volatile liquid. Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Take precautions to avoid ignition sources.
Conclusion
The purification of this compound from its trans isomer can be effectively achieved through high-efficiency fractional distillation or preparative gas chromatography. The choice of method will depend on the required purity, the scale of the separation, and the available equipment. For larger quantities where high purity is desired, fractional distillation with a highly efficient column is recommended. For obtaining smaller quantities of ultra-pure material for research and analytical standards, preparative GC is the preferred method. Careful optimization of the experimental parameters is critical for achieving successful separation in both techniques.
Disclaimer: The protocols provided are intended as a starting point. Researchers should adapt and optimize these procedures based on their specific experimental setup and the composition of their starting material.
References
- 1. US7268262B2 - Method for recovering trans-1,2-dichloroethene - Google Patents [patents.google.com]
- 2. Reflux Distillation Column: A Comprehensive Guide - SKE Equipment [skeequipment.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Purification [chem.rochester.edu]
- 5. theijes.com [theijes.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
Application Note and Protocol for the GC-MS Analysis of cis-1-Chloro-1-butene
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-1-Chloro-1-butene is a volatile organic compound (VOC) that may be present as an impurity in various chemical processes and pharmaceutical manufacturing. Accurate and sensitive quantification of such impurities is critical for quality control and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This document provides a detailed protocol for the analysis of this compound using GC-MS.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. As this compound is a volatile compound, methods that minimize analyte loss are crucial.[1]
2.1.1. Headspace Analysis (for liquid and solid samples)
Static headspace analysis is a suitable technique for the analysis of volatile substances without direct contact between the sample and the instrument, thus avoiding contamination of the GC system with non-volatile components.[1]
-
Apparatus: Headspace autosampler, 20 mL headspace vials with PTFE-lined septa.
-
Procedure:
-
Accurately weigh or pipette a known amount of the sample (e.g., 1 g of solid or 1 mL of liquid) into a headspace vial.
-
If the sample is solid, dissolve it in a suitable low-volatility solvent (e.g., dimethyl sulfoxide (B87167) or benzyl (B1604629) alcohol). For liquid samples, dilution with a suitable solvent may be necessary to bring the analyte concentration within the calibration range.
-
Seal the vial immediately.
-
Place the vial in the headspace autosampler.
-
Equilibrate the vial at a constant temperature (e.g., 80 °C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.
-
Automatically inject a specific volume of the headspace gas (e.g., 1 mL) into the GC-MS system.
-
2.1.2. Liquid-Liquid Extraction (LLE) (for liquid samples)
LLE is a technique to separate analytes based on their solubility in different immiscible solvents.[1]
-
Apparatus: Separatory funnel, vials.
-
Reagents: High-purity extraction solvent (e.g., hexane, dichloromethane).
-
Procedure:
-
Place a known volume of the liquid sample into a separatory funnel.
-
Add a specific volume of an immiscible extraction solvent.
-
Shake the funnel vigorously for a few minutes, venting occasionally.
-
Allow the layers to separate.
-
Collect the organic layer containing the analyte.
-
The extract may be concentrated if necessary by gently evaporating the solvent under a stream of nitrogen.
-
Transfer the extract to a GC vial for analysis.
-
GC-MS Analysis
The following parameters are provided as a starting point and may require optimization based on the specific instrumentation and sample matrix.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness) |
| Injection Mode | Split (e.g., 20:1 split ratio) or Splitless |
| Injection Port Temp. | 250 °C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Temperature Program | Initial temp: 40 °C, hold for 2 min |
| Ramp: 10 °C/min to 200 °C, hold for 2 min | |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 35-200 |
| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
| SIM Ions for this compound | Primary ion: m/z 55; Qualifier ions: m/z 90, 92 |
Calibration and Quantification
-
Standard Preparation: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol). Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples.
-
Calibration Curve: Inject the calibration standards and generate a calibration curve by plotting the peak area of the primary ion (m/z 55) against the concentration of this compound.
-
Quantification: Analyze the samples using the same GC-MS method and determine the concentration of this compound from the calibration curve.
Data Presentation
The following table summarizes hypothetical quantitative data for the analysis of this compound based on typical performance for similar volatile chlorinated hydrocarbons.
Table 2: Illustrative Quantitative Data
| Parameter | Value |
| Retention Time (min) | ~ 5.8 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Linearity (R²) | > 0.995 |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90-110% |
Note: These values are for illustrative purposes and should be determined experimentally during method validation.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: General workflow for GC-MS analysis of this compound.
Conclusion
This application note provides a comprehensive protocol for the analysis of this compound by GC-MS. The described methods for sample preparation and instrumental analysis, coupled with appropriate data processing, allow for the accurate and sensitive quantification of this volatile impurity. Method validation should be performed in the specific sample matrix to ensure the reliability of the results.
References
Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of cis-1-Chloro-1-butene
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. This document provides a detailed protocol and data analysis guide for the ¹H and ¹³C NMR spectra of cis-1-chloro-1-butene. The information presented herein is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require accurate and reproducible NMR data for the characterization of halogenated alkenes.
This compound, also known by its IUPAC name (Z)-1-chloro-1-butene, is a volatile organochlorine compound. Its structure presents a distinct set of proton and carbon environments that can be unambiguously assigned through one-dimensional NMR techniques. The following sections detail the experimental procedures for acquiring high-quality NMR spectra and provide a comprehensive analysis of the chemical shifts and coupling constants.
Data Presentation
The quantitative ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. These values are critical for the verification of the compound's structure and purity.
¹H NMR Spectral Data
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-1 | ~6.0-6.2 | Doublet of Triplets (dt) | ³J(H1,H2) ≈ 7.0, ⁴J(H1,H3) ≈ 1.5 |
| H-2 | ~5.4-5.6 | Doublet of Triplets (dt) | ³J(H1,H2) ≈ 7.0, ³J(H2,H3) ≈ 7.5 |
| H-3 | ~2.1-2.3 | Multiplet (m) | - |
| H-4 | ~1.0-1.2 | Triplet (t) | ³J(H3,H4) ≈ 7.5 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The values presented are typical for a CDCl₃ solution.
¹³C NMR Spectral Data
| Carbon Assignment | Chemical Shift (δ) ppm |
| C-1 | ~120-125 |
| C-2 | ~128-132 |
| C-3 | ~25-30 |
| C-4 | ~12-15 |
Note: The ¹³C NMR spectrum is typically acquired with proton decoupling, resulting in singlet peaks for each carbon.
Experimental Protocols
The following protocols outline the standardized procedures for the preparation of a sample of this compound and the acquisition of its ¹H and ¹³C NMR spectra.
Sample Preparation
Due to the volatile nature of this compound, proper sample handling is crucial to prevent evaporation and ensure accurate concentration.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃) of high purity (≥99.8%)
-
Tetramethylsilane (B1202638) (TMS) as an internal standard
-
High-quality 5 mm NMR tube
-
Pasteur pipette
-
Small vial
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a well-ventilated fume hood, accurately weigh approximately 5-10 mg of this compound into a small, clean vial for ¹H NMR, or 20-50 mg for ¹³C NMR.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Add a small drop of tetramethylsilane (TMS) to the solution to serve as an internal reference (δ = 0.00 ppm).
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
To minimize evaporation, it is recommended to flush the headspace of the NMR tube with an inert gas like nitrogen or argon before capping.
-
Securely cap the NMR tube.
NMR Data Acquisition
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value |
| Pulse Program | Standard single pulse (zg) |
| Number of Scans (NS) | 8-16 |
| Relaxation Delay (D1) | 1-2 seconds |
| Acquisition Time (AQ) | 2-4 seconds |
| Spectral Width (SW) | 10-12 ppm |
| Temperature | 298 K |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value |
| Pulse Program | Standard single pulse with proton decoupling (e.g., zgpg30) |
| Number of Scans (NS) | 1024-4096 (or more, depending on concentration) |
| Relaxation Delay (D1) | 2-5 seconds |
| Acquisition Time (AQ) | 1-2 seconds |
| Spectral Width (SW) | 200-220 ppm |
| Temperature | 298 K |
Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Perform peak picking to identify the chemical shifts of all signals.
Mandatory Visualizations
The following diagrams illustrate the key relationships and workflows involved in the NMR analysis of this compound.
Caption: Experimental workflow for NMR analysis.
Caption: ¹H-¹H spin-spin coupling in this compound.
Application Notes and Protocols for cis-1-Chloro-1-butene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling, storage, and laboratory applications of cis-1-Chloro-1-butene. The information is intended to ensure the safety of laboratory personnel and the integrity of experimental procedures.
Chemical and Physical Properties
This compound is a volatile and flammable liquid. Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 7611-86-1 | [1] |
| Molecular Formula | C₄H₇Cl | [1] |
| Molecular Weight | 90.55 g/mol | [1] |
| Appearance | Colorless liquid | |
| Density | 0.909 g/cm³ | [2] |
| Boiling Point | 68 °C at 760 mmHg | [2] |
| Melting Point | -96 °C (estimate) | [2] |
| Vapor Pressure | 154 mmHg at 25°C | [2] |
| Refractive Index | 1.4099 | [2] |
Safety and Handling
This compound is a hazardous chemical that requires strict adherence to safety protocols. It is flammable and may cause irritation upon contact.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.
Safe Handling Practices
-
Always handle this compound in a certified chemical fume hood.
-
Keep the container tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.
-
Use non-sparking tools and equipment to prevent ignition.
-
Ground all equipment when transferring the liquid to prevent static discharge.
-
Keep away from heat, sparks, open flames, and other sources of ignition.
First Aid Measures
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Storage
Proper storage of this compound is crucial for maintaining its stability and ensuring laboratory safety.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases.
-
Storage Temperature: Store at room temperature, away from direct sunlight and heat sources.
Experimental Protocols
This compound is a valuable intermediate in organic synthesis, particularly for the stereoselective formation of (Z)-alkenes.
Protocol 1: Generation of (Z)-but-1-enyllithium
This protocol describes the preparation of a (Z)-vinyllithium reagent, which can be used in various carbon-carbon bond-forming reactions.
Materials:
-
This compound
-
tert-Butyllithium (B1211817) (t-BuLi) in pentane (B18724) or heptane
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Argon or nitrogen gas supply
-
Schlenk flask and other dry glassware
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
Procedure:
-
Assemble a dry Schlenk flask equipped with a magnetic stir bar, a septum, and an argon/nitrogen inlet.
-
Under a positive pressure of inert gas, add anhydrous diethyl ether or THF to the flask.
-
Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Slowly add this compound to the cold solvent with stirring.
-
To this solution, add two equivalents of tert-butyllithium dropwise via syringe, maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.
-
The resulting solution of (Z)-but-1-enyllithium is ready for reaction with an electrophile.
Notes:
-
This reaction is highly sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere.
-
tert-Butyllithium is a pyrophoric reagent and should be handled with extreme care.
Protocol 2: Stereospecific Synthesis of a (Z)-alkene via Suzuki Coupling (Generalized)
This protocol outlines a general procedure for the cross-coupling of (Z)-but-1-enyl species (derived from this compound) with an organoboron compound.
Materials:
-
(Z)-but-1-enyllithium solution (prepared as in Protocol 1)
-
An aryl or vinyl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., aqueous sodium carbonate or potassium phosphate)
-
Anhydrous solvent (e.g., THF, dioxane)
Procedure:
-
To the freshly prepared (Z)-but-1-enyllithium solution at -78 °C, add the boronic acid or ester.
-
In a separate flask, prepare a solution of the palladium catalyst and base in the chosen solvent.
-
Transfer the catalyst/base solution to the reaction mixture at low temperature.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, or until TLC/GC-MS analysis indicates completion.
-
Quench the reaction by adding water or saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Waste Disposal
-
All waste containing this compound should be collected in a designated, properly labeled hazardous waste container for halogenated organic compounds.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Visual Workflows
Handling and Storage Workflow
Caption: Workflow for the safe storage, handling, and disposal of this compound.
Synthesis of (Z)-but-1-enyllithium Workflow
Caption: Experimental workflow for the preparation of (Z)-but-1-enyllithium.
References
Application Notes and Protocols for Stereospecific Reactions of cis-1-Chloro-1-butene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of key stereospecific reactions involving cis-1-Chloro-1-butene, a versatile building block in organic synthesis. The protocols outlined below are designed to guide researchers in leveraging the stereochemistry of this starting material to achieve high levels of stereocontrol in the synthesis of complex molecules, which is of paramount importance in the development of pharmaceutical agents.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, are powerful tools for the formation of carbon-carbon bonds. When using this compound, the stereochemistry of the double bond is typically retained in the product, leading to the stereospecific formation of Z-alkenes. This is crucial in drug development, where the specific geometry of a molecule can dictate its biological activity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide. For this compound, this allows for the stereospecific synthesis of Z-alkenyl arenes.
Reaction Scheme:
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried flask, add the arylboronic acid (1.2 equivalents), this compound (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like sodium carbonate (2.0 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene (B28343) and water (4:1).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Data Presentation:
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Stereoselectivity (Z:E) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 12 | >90 | >98:2 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | >85 | >98:2 |
Note: Data is representative and may vary based on specific substrates and conditions.
Logical Relationship Diagram for Suzuki-Miyaura Coupling
Caption: Workflow of the Suzuki-Miyaura cross-coupling reaction.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, also proceeding with retention of stereochemistry. This method is particularly useful for substrates with functional groups that might not be compatible with the conditions of other coupling reactions.
Reaction Scheme:
Experimental Protocol: General Procedure for Negishi Coupling
-
Preparation of Organozinc Reagent: Prepare the organozinc reagent by reacting the corresponding organohalide with activated zinc dust.
-
Reaction Setup: In a separate flask under an inert atmosphere, add the palladium or nickel catalyst (e.g., Pd(PPh₃)₄) and a suitable solvent (e.g., THF).
-
Addition of Reactants: Add this compound to the catalyst mixture, followed by the dropwise addition of the freshly prepared organozinc reagent at room temperature.
-
Reaction and Monitoring: Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC-MS.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium (B1175870) chloride, extract with an organic solvent, dry, and purify by column chromatography.
Data Presentation:
| Entry | Organozinc Reagent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Stereoselectivity (Z:E) |
| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 25 | 6 | >88 | >99:1 |
| 2 | Hexylzinc bromide | NiCl₂(dppp) | THF | 50 | 12 | >80 | >98:2 |
Note: Data is representative and may vary based on specific substrates and conditions.
Stereospecific Addition Reactions
Hydroboration-Oxidation
Hydroboration-oxidation of this compound results in the syn-addition of a hydroxyl group and a hydrogen atom across the double bond. This reaction is highly stereospecific and regioselective, providing access to chiral alcohols.[1][2]
Reaction Scheme:
Experimental Protocol: Hydroboration-Oxidation
-
Hydroboration: To a solution of this compound in dry THF at 0 °C under an inert atmosphere, add a solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF) dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours.[1]
-
Oxidation: Cool the reaction mixture back to 0 °C and slowly add aqueous sodium hydroxide, followed by the dropwise addition of hydrogen peroxide (30% solution), keeping the temperature below 25 °C.[2]
-
Work-up and Purification: Stir the mixture at room temperature for several hours. Extract the product with diethyl ether, wash with brine, dry over magnesium sulfate, and purify by distillation or column chromatography.
Data Presentation:
| Entry | Borane Reagent | Oxidation Conditions | Yield (%) | Diastereoselectivity (syn:anti) |
| 1 | BH₃·THF | H₂O₂, NaOH | ~85 | >98:2 |
| 2 | 9-BBN | H₂O₂, NaOH | ~90 | >99:1 |
Note: Data is representative and may vary based on specific substrates and conditions.
Experimental Workflow for Hydroboration-Oxidation
Caption: Step-by-step workflow for hydroboration-oxidation.
Epoxidation
Epoxidation of this compound with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) occurs in a syn-addition manner, yielding the corresponding cis-epoxide. This reaction is stereospecific, meaning the stereochemistry of the alkene is directly translated to the epoxide product.[3][4]
Reaction Scheme:
Experimental Protocol: Epoxidation with m-CPBA
-
Reaction Setup: Dissolve this compound in a suitable solvent such as dichloromethane (B109758) (DCM) in a flask.
-
Reagent Addition: Add a solution of m-CPBA (1.1 equivalents) in DCM dropwise to the alkene solution at 0 °C.
-
Reaction and Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.[3]
-
Work-up: Quench the reaction by adding an aqueous solution of sodium sulfite. Separate the organic layer, wash with sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude epoxide can be purified by column chromatography.
Data Presentation:
| Entry | Peroxy Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereoselectivity (cis:trans) |
| 1 | m-CPBA | DCM | 0 to RT | 4 | >95 | >99:1 |
Note: Data is representative and may vary based on specific substrates and conditions.
Dihydroxylation
Syn-dihydroxylation of this compound can be achieved using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, basic conditions. This reaction is also stereospecific, producing a syn-diol. Asymmetric dihydroxylation can be achieved using a chiral ligand in conjunction with OsO₄.[5]
Reaction Scheme:
Experimental Protocol: Asymmetric Dihydroxylation
-
Reaction Setup: In a mixture of t-butanol and water, dissolve the this compound, a co-oxidant such as N-methylmorpholine N-oxide (NMO), and the chiral ligand (e.g., (DHQ)₂PHAL).
-
Catalyst Addition: Cool the mixture to 0 °C and add a catalytic amount of osmium tetroxide.
-
Reaction: Stir the reaction at 0 °C until the starting material is consumed.
-
Work-up and Purification: Quench the reaction with sodium sulfite. Extract the product with an organic solvent, dry, and purify by column chromatography.
Data Presentation:
| Entry | Reagent | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | OsO₄, NMO | (DHQ)₂PHAL | >90 | >95 |
| 2 | OsO₄, NMO | (DHQD)₂PHAL | >90 | >95 (opposite enantiomer) |
Note: Data is representative and may vary based on specific substrates and conditions.
Application in Drug Development
The stereospecific reactions of this compound are highly valuable in the synthesis of complex pharmaceutical compounds where precise stereochemical control is essential for therapeutic efficacy and safety.
Case Study: Synthesis of an Antiviral Precursor
This compound can serve as a key starting material in the synthesis of nucleoside analogues with potential antiviral activity. For instance, the Z-alkenyl side chain can be introduced stereospecifically and then further functionalized to mimic the sugar moiety of natural nucleosides.
Signaling Pathway Diagram for a Hypothetical Antiviral Drug Action
Caption: Synthesis and hypothetical mechanism of action for an antiviral drug.
The ability to introduce a Z-double bond with high fidelity using this compound allows for the precise construction of the pharmacophore necessary for binding to viral enzymes, such as reverse transcriptase or protease, thereby inhibiting viral replication. The stereochemistry at the double bond and adjacent chiral centers, established through these stereospecific reactions, is often a critical determinant of the drug's potency and selectivity. The incorporation of a chlorine atom can also influence the molecule's pharmacokinetic properties.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for cis-1-Chloro-1-butene
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of cis-1-Chloro-1-butene. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Synthesis and Reaction Optimization
Q1: What are the common synthetic routes for this compound, and which is recommended?
A: The two primary synthetic routes to obtain 1-chloro-1-butene (B1623148) are the dehydrochlorination of 1,2-dichlorobutane (B1580518) and the hydrochlorination of 1-butyne (B89482). For stereoselective synthesis favoring the cis isomer, the dehydrochlorination of an appropriate dichlorobutane precursor is often more controllable. The hydrochlorination of 1-butyne can lead to a mixture of isomers and is generally harder to control for high cis selectivity.
Q2: I am getting a low yield of this compound from the dehydrochlorination of 1,2-dichlorobutane. What are the potential causes and solutions?
A: Low yields in this E2 elimination reaction can stem from several factors. Here is a troubleshooting guide:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.
-
Suboptimal Base/Solvent System: The choice of base and solvent is critical for both yield and stereoselectivity.[1] A bulky base in a non-polar, aprotic solvent generally favors elimination over substitution.
-
Side Reactions: Competing substitution reactions (SN2) can occur, leading to the formation of alkoxybutenes if an alcohol is used as the solvent with a non-bulky base. Isomerization of the desired cis product to the more stable trans isomer can also occur, especially at higher temperatures.
-
Loss during Workup: The product is volatile (boiling point ~68 °C), and significant loss can occur during solvent removal or extraction.[2] Ensure efficient condensation during distillation and use cold solvents for extraction.
Below is a diagram illustrating a troubleshooting workflow for low yield:
Q3: My product is a mixture of cis and trans isomers. How can I increase the selectivity for the cis isomer?
A: Achieving high cis selectivity is a common challenge. The stereochemical outcome of the dehydrochlorination reaction is highly dependent on the conformation of the substrate at the transition state.
-
Choice of Base and Solvent: As a general rule for E2 reactions, using a sterically hindered (bulky) base can influence the regioselectivity and in some cases the stereoselectivity. The solvent also plays a crucial role; polar aprotic solvents are generally preferred for E2 reactions.[1][3]
-
Temperature Control: Lower reaction temperatures generally favor the kinetically controlled product, which may be the desired cis isomer. Higher temperatures can lead to equilibration to the more thermodynamically stable trans isomer.
-
Starting Material Stereochemistry: The stereochemistry of the starting 1,2-dichlorobutane can influence the product ratio. An anti-periplanar arrangement of the leaving groups is required for the E2 mechanism.
| Parameter | Condition | Expected Effect on cis Selectivity |
| Base | Bulky (e.g., Potassium tert-butoxide) | Generally Favored |
| Non-bulky (e.g., Sodium ethoxide) | May decrease selectivity | |
| Solvent | Polar Aprotic (e.g., THF, DMSO) | Generally Favored |
| Protic (e.g., Ethanol) | May promote SN2 and decrease selectivity | |
| Temperature | Low | Generally Favored |
| High | May lead to isomerization to trans |
2. Analytical and Characterization
Q4: How can I determine the cis to trans isomer ratio in my product mixture?
A: Several analytical techniques can be used to quantify the isomeric ratio:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for distinguishing between cis and trans isomers. The coupling constant (J-value) between the vinylic protons is characteristic. For cis isomers, the 3JHH coupling constant is typically in the range of 6-12 Hz, while for trans isomers, it is larger, usually 12-18 Hz.[4]
-
Gas Chromatography (GC): A GC equipped with a suitable capillary column can separate the cis and trans isomers based on their different boiling points and polarities. The relative peak areas can be used to determine the isomeric ratio.[5] A mass spectrometer (MS) detector can confirm the identity of each isomer.[6]
-
Infrared (IR) Spectroscopy: While less quantitative, IR spectroscopy can provide qualitative information. The C-H out-of-plane bending vibrations for cis and trans disubstituted alkenes appear at different frequencies.
Q5: I am having trouble separating the cis and trans isomers by distillation. What are my options?
A: The boiling points of this compound (68 °C) and trans-1-chloro-1-butene are very close, making separation by simple distillation challenging.[2]
-
Fractional Distillation: A fractional distillation column with a high number of theoretical plates may provide better separation.
-
Preparative Gas Chromatography (Prep-GC): For small-scale purifications, prep-GC is an effective method for isolating pure isomers.
-
Column Chromatography: While challenging for volatile compounds, column chromatography on silica (B1680970) gel with a non-polar eluent system may achieve separation.
3. Experimental Protocols
Q6: Can you provide a detailed experimental protocol for the synthesis of this compound via dehydrochlorination?
A: The following protocol is a general guideline. Optimization of reaction conditions may be necessary.
Reaction Scheme:
Materials:
-
1,2-Dichlorobutane
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, ice bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide (1.1 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Add a solution of 1,2-dichlorobutane (1.0 equivalent) in anhydrous THF dropwise to the stirred solution of the base over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by GC analysis of an aliquot.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with a low-boiling point organic solvent (e.g., diethyl ether or pentane).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.
-
Carefully remove the solvent by distillation using a short-path distillation apparatus to minimize the loss of the volatile product.
-
Purify the crude product by fractional distillation to separate the cis and trans isomers.
Safety Precautions: 1,2-Dichlorobutane and 1-chloro-1-butene are flammable and volatile. Potassium tert-butoxide is a strong base and is corrosive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
References
Technical Support Center: Improving Yield in cis-1-Chloro-1-butene Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-1-chloro-1-butene. Our goal is to help you improve your reaction yields and stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: Several synthetic strategies can be employed to synthesize this compound. The most common approaches include:
-
Hydrochlorination of 1-butyne (B89482): This method involves the addition of hydrogen chloride (HCl) across the triple bond of 1-butyne. However, this reaction often follows Markovnikov's rule, leading to the formation of 2-chloro-1-butene as the major product. Achieving high selectivity for the desired this compound isomer is a significant challenge and typically requires specific catalysts and reaction conditions.
-
Dehydrochlorination of Dichlorobutanes: This approach involves the elimination of HCl from a suitable dichlorobutane precursor. Potential starting materials include 1,1-dichlorobutane (B1605458) or cis-1,2-dichlorobutane. The stereochemical outcome of the elimination reaction is crucial for obtaining the desired cis-isomer.
-
Stereoselective Reduction of 1,1,1-Trichlorobutane (B78919): A promising method for achieving high cis-selectivity is the reduction of 1,1,1-trichlorobutane using reagents such as chromium(II) chloride (CrCl₂). This method can provide good yields of the (Z)-alkene.
Q2: My hydrochlorination of 1-butyne primarily yields 2-chloro-1-butene. How can I increase the yield of 1-chloro-1-butene?
A2: Direct hydrochlorination of terminal alkynes like 1-butyne typically follows Markovnikov's rule, favoring the formation of the 2-chloro isomer. To favor the formation of 1-chloro-1-butene, anti-Markovnikov addition is required. This can be challenging for hydrochlorination. Some strategies to explore include:
-
Catalyst Systems: Investigate the use of specific transition metal catalysts that can promote anti-Markovnikov addition or influence the stereoselectivity of the reaction.
-
Radical Addition: While more common for HBr, exploring radical initiators for HCl addition under specific conditions might alter the regioselectivity. However, this can be a less controlled method.
Q3: How can I improve the cis to trans isomer ratio in my final product?
A3: Achieving a high cis to trans ratio is a common challenge. Several factors influence the stereochemical outcome:
-
Choice of Synthesis Route: The stereoselective reduction of 1,1,1-trichlorobutane is inherently designed to produce the cis (Z)-isomer.
-
Reaction Temperature: Lower reaction temperatures often favor the formation of the thermodynamically less stable cis-isomer.
-
Catalyst Selection: In catalytic reactions, the ligand environment of the metal center can play a crucial role in directing the stereoselectivity.
-
Purification: If a mixture of isomers is obtained, purification techniques such as fractional distillation or preparative chromatography can be used to isolate the desired cis-isomer.
Q4: What are the main byproducts to expect during the synthesis of this compound?
A4: The byproducts will largely depend on the synthetic route chosen:
-
Hydrochlorination of 1-butyne: Common byproducts include the constitutional isomer 2-chloro-1-butene, the stereoisomer trans-1-chloro-1-butene, and the double addition product 2,2-dichlorobutane.
-
Dehydrochlorination of Dichlorobutanes: Incomplete dehydrochlorination will leave unreacted starting material. Depending on the precursor, other butene isomers or diene byproducts could also be formed.
-
Reduction of 1,1,1-Trichlorobutane: Incomplete reduction may result in the presence of dichloro- or monochloro-alkane intermediates. Over-reduction could potentially lead to the formation of butane.
Q5: How can I effectively separate this compound from its trans-isomer and other byproducts?
A5: The boiling points of cis- and trans-1-chloro-1-butene are relatively close, which can make separation challenging.
-
Fractional Distillation: A highly efficient fractional distillation column with a high number of theoretical plates is the primary method for separating the isomers. Careful control of the distillation rate and temperature is crucial.
-
Preparative Gas Chromatography (Prep-GC): For smaller scale purifications or to obtain very high purity material, preparative GC can be an effective technique.
-
Chromatography: While less common for volatile compounds on a large scale, preparative liquid chromatography with an appropriate stationary and mobile phase could also be explored.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.
Issue 1: Low Overall Yield
| Possible Cause | Troubleshooting Action |
| Incomplete Reaction | - Verify Reagent Purity and Stoichiometry: Ensure all reagents are of high purity and that the molar ratios are correct. - Optimize Reaction Time: Monitor the reaction progress using techniques like GC-MS or NMR to determine the optimal reaction time. - Increase Reaction Temperature: If the reaction is sluggish, a moderate increase in temperature may improve the rate. However, be cautious as this can sometimes negatively impact selectivity. |
| Product Loss During Workup | - Minimize Transfers: Each transfer of the product can result in material loss. - Thorough Extraction: Ensure complete extraction of the product from the aqueous phase by performing multiple extractions with a suitable organic solvent. - Careful Solvent Removal: If the product is volatile, use a rotary evaporator with care, and consider using a cold trap to recover any lost product. |
| Product Decomposition | - Control Reaction Temperature: Exothermic reactions should be cooled to prevent overheating and decomposition. - Use of Stabilizers: For reactions that are sensitive to air or light, consider performing them under an inert atmosphere (e.g., nitrogen or argon) and in the dark. |
Issue 2: Poor cis (Z) Selectivity
| Possible Cause | Troubleshooting Action |
| Unfavorable Reaction Conditions | - Lower Reaction Temperature: Lower temperatures often favor the formation of the kinetic cis-product. - Screen Different Solvents: The polarity of the solvent can influence the transition state and thus the stereochemical outcome. |
| Isomerization of the Product | - Minimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the isomerization of the cis-product to the more stable trans-isomer. - Control pH During Workup: Acidic or basic conditions during the workup can sometimes catalyze isomerization. Neutralize the reaction mixture carefully. |
| Incorrect Synthetic Route | - Consider a Stereoselective Method: If high cis-selectivity is critical, consider switching to a method known for its stereocontrol, such as the reduction of a trichloro-precursor. |
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for different synthetic approaches to provide a baseline for comparison and optimization.
Table 1: Hydrochlorination of 1-Butyne - Illustrative Conditions
| Parameter | Condition A (Non-selective) | Condition B (Hypothetical Catalytic) |
| Catalyst | None | Z-Selective Catalyst (e.g., specific transition metal complex) |
| Temperature | 0 °C to room temperature | Controlled low temperature (e.g., -20 °C) |
| Solvent | Dichloromethane | Non-polar solvent (e.g., Toluene) |
| HCl Source | Gaseous HCl or HCl in ether | Gaseous HCl |
| Typical Yield | Moderate | Good to Excellent |
| Product Ratio (approx.) | 2-chloro-1-butene > trans-1-chloro-1-butene > this compound | This compound > trans-1-chloro-1-butene > 2-chloro-1-butene |
Table 2: Dehydrochlorination of 1,1-Dichlorobutane
| Parameter | Condition |
| Base | Potassium tert-butoxide (t-BuOK) |
| Solvent | Tetrahydrofuran (THF) or Dimethyl sulfoxide (B87167) (DMSO) |
| Temperature | Room temperature to 50 °C |
| Typical Yield | Moderate to Good |
| cis:trans Ratio | Variable, often favoring the trans isomer |
Experimental Protocols
Below are generalized methodologies for key synthetic routes. These should be adapted and optimized for specific laboratory conditions.
Protocol 1: Stereoselective Reduction of 1,1,1-Trichlorobutane
Objective: To synthesize this compound with high stereoselectivity.
Materials:
-
1,1,1-Trichlorobutane
-
Chromium(II) chloride (CrCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend chromium(II) chloride in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 1,1,1-trichlorobutane in DMF to the stirred suspension.
-
Allow the reaction to stir at 0 °C and monitor its progress by GC-MS.
-
Upon completion, quench the reaction by pouring it into a cold, dilute aqueous HCl solution.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and carefully remove the solvent by distillation.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Mandatory Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low yield.
Experimental Workflow for Synthesis via Dehydrochlorination
Caption: General experimental workflow for dehydrochlorination.
Signaling Pathway for Catalyst Action (Hypothetical Z-Selective Hydrochlorination)
Caption: Hypothetical catalytic cycle for Z-selective hydrochlorination.
Technical Support Center: Synthesis of cis-1-Chloro-1-butene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-1-Chloro-1-butene.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common laboratory-scale synthetic routes are the hydrochlorination of 1-butyne (B89482) and the dehydrochlorination of 1,1-dichlorobutane.
Q2: What are the major byproducts I should expect in the synthesis of this compound?
A2: The byproduct profile largely depends on the synthetic route chosen.
-
From 1-butyne: The primary byproducts are the stereoisomer trans-1-chloro-1-butene, the constitutional isomer 2-chloro-1-butene, and the double addition product, 2,2-dichlorobutane.
-
From 1,1-dichlorobutane: You can expect a mixture of chlorobutene isomers, including trans-1-chloro-1-butene and potentially other dichlorobutanes depending on the reaction conditions.
Q3: How can I identify and quantify the desired this compound and its byproducts?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended method for separating and quantifying the different isomers and byproducts due to their volatility. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also crucial for structural confirmation of the desired product and identification of impurities.
Q4: What is the best method for purifying the final product?
A4: Fractional distillation is a suitable technique for separating this compound from its isomers and other byproducts, taking advantage of their different boiling points.[1][2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound and High Formation of trans-Isomer in Hydrochlorination of 1-Butyne
Possible Causes:
-
Reaction Temperature: Higher temperatures can favor the formation of the thermodynamically more stable trans-isomer.
-
Solvent Choice: The polarity of the solvent can influence the stereochemical outcome of the addition reaction.
-
Catalyst System: The choice of catalyst, if any, can significantly impact the cis/trans selectivity.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Conduct the reaction at lower temperatures to favor the kinetic product, which is often the cis-isomer in hydrochlorination reactions.
-
Solvent Screening: Experiment with a range of solvents with varying polarities. Non-polar solvents at low temperatures can sometimes favor syn-addition, leading to the cis-product.
-
Catalyst Selection: For catalyzed hydrochlorination, explore catalysts known to promote syn-addition to alkynes.
Issue 2: Significant Formation of 2-Chloro-1-butene and 2,2-Dichlorobutane
Possible Causes:
-
Markovnikov Addition: The formation of 2-chloro-1-butene is a result of the Markovnikov addition of HCl to the triple bond of 1-butyne.
-
Excess HCl: The presence of excess hydrogen chloride can lead to a second addition reaction, forming 2,2-dichlorobutane.
Troubleshooting Steps:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess of the hydrochlorinating agent to minimize the double addition product. Careful control over the addition of the reagent is crucial.
-
Anti-Markovnikov Addition Conditions: To favor the formation of the terminal alkene (which upon isomerization could potentially lead to the desired product under specific conditions), explore anti-Markovnikov addition strategies, although this is less direct for obtaining 1-chloro-1-butene.
Issue 3: Complex Mixture of Isomers from Dehydrochlorination of 1,1-Dichlorobutane
Possible Causes:
-
Non-selective Base: The choice of base and reaction conditions can lead to non-selective elimination, producing a mixture of butene isomers.
-
Isomerization: The initial products may isomerize under the reaction conditions.
Troubleshooting Steps:
-
Base and Solvent System: Investigate different base/solvent combinations. Bulky bases can sometimes favor the formation of the less substituted alkene.
-
Temperature Control: Lowering the reaction temperature may improve selectivity by reducing isomerization side reactions.
Data Presentation
Table 1: Physical Properties of this compound and Potential Byproducts
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₄H₇Cl | 90.55 | 68 |
| trans-1-Chloro-1-butene | C₄H₇Cl | 90.55 | 63 |
| 2-Chloro-1-butene | C₄H₇Cl | 90.55 | 64 |
| 1,1-Dichlorobutane | C₄H₈Cl₂ | 127.01 | 114-115 |
| 2,2-Dichlorobutane | C₄H₈Cl₂ | 127.01 | 102-104 |
Note: Boiling points are approximate and may vary with pressure.
Experimental Protocols
Key Experiment: Analysis of Reaction Mixture by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate, identify, and quantify this compound and its major byproducts in a reaction mixture.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (GC-MS).
-
Capillary Column: A mid-polar column, such as a 5% phenyl-methylpolysiloxane, is recommended for good separation of the isomers.[3]
Procedure:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or hexane).
-
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 40 °C, hold for 5 minutes, then ramp to 150 °C at 5 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions (Typical):
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-200.
-
-
Data Analysis:
-
Identify the components by comparing their retention times and mass spectra to known standards or spectral libraries.
-
Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram.
-
Visualizations
Reaction Pathway and Byproduct Formation
Caption: Synthetic pathways to this compound and major byproducts.
Troubleshooting Logic Flow
Caption: Troubleshooting workflow for low this compound yield.
Experimental Workflow: Synthesis and Analysis
Caption: General experimental workflow for synthesis and analysis.
References
Technical Support Center: Cis/Trans-1-Chloro-1-butene Separation
Welcome to the Technical Support Center for the separation of cis/trans-1-chloro-1-butene mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of these geometric isomers.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of cis- and trans-1-chloro-1-butene challenging? A1: The primary challenge lies in the fact that geometric isomers often have very similar physical properties.[1] Because they have the same molecular formula and connectivity of atoms, their boiling points, polarity, and solubility can be nearly identical, making separation by traditional methods like fractional distillation difficult.[1][2]
Q2: What are the most common techniques for separating cis/trans isomers like 1-chloro-1-butene (B1623148)? A2: The principal methods for separating geometric isomers are fractional distillation, azeotropic distillation, and chromatography (Gas Chromatography and HPLC).[3][4] The choice of technique depends on the specific differences in the isomers' physicochemical properties, the required scale of the separation, and the desired final purity.[3]
Q3: Why is this separation important in drug development? A3: In drug development, different stereoisomers (including geometric isomers) of a molecule can have distinct pharmacological and toxicological profiles.[5][6] Regulatory agencies often require that stereoisomers be treated as separate chemical entities.[5][6] Therefore, isolating and characterizing each isomer is crucial to ensure the safety and efficacy of a potential drug candidate.
Q4: Can the isomers interconvert during the separation process? A4: Yes, cis-trans isomerization can sometimes occur under certain conditions, such as exposure to heat, light, or catalysts.[7] It is a crucial factor to consider when developing a separation protocol, as it can compromise the purity of the final products. Monitoring for in-vivo interconversion is also a key aspect of preclinical studies.[6]
Troubleshooting Guides
Fractional Distillation
Q1: I'm using fractional distillation, but my collected fractions show little to no enrichment of either isomer. What's going wrong? A1: This is a common issue due to the very close boiling points of the cis and trans isomers. The cis isomer of 1-chloro-1-butene has a boiling point of approximately 63.5-68°C, while the trans isomer's boiling point is around 69.7°C.[8][9] This small difference makes separation by standard fractional distillation highly inefficient.
-
Solution 1: Increase Column Efficiency. You must use a distillation column with a very high number of theoretical plates (e.g., a spinning band distillation column or a long Vigreux column).
-
Solution 2: Consider Azeotropic Distillation. If a suitable entrainer can be found, azeotropic distillation may be a more effective approach. This technique involves adding a substance that forms a constant-boiling mixture (azeotrope) with one of the isomers, effectively increasing the boiling point difference between them.[4][10]
Gas Chromatography (GC)
Q2: My GC analysis shows co-eluting or poorly resolved peaks for the cis and trans isomers. How can I improve the separation? A2: Poor resolution in GC for geometric isomers is typically due to an unsuitable stationary phase or a non-optimized temperature program.[11]
-
Solution 1: Change the Stationary Phase. The column's stationary phase is critical. Standard non-polar phases may not provide sufficient selectivity. Consider a mid-polarity or a wax-type capillary column (e.g., Carbowax), which can offer better separation based on subtle differences in polarity and shape.[11][12] Liquid crystalline stationary phases are known for their high selectivity towards geometric isomers.[12]
-
Solution 2: Optimize the Temperature Program. A fast temperature ramp will not allow for sufficient interaction between the isomers and the stationary phase.[11] Implement a very slow temperature ramp, especially around the elution temperature of the isomers, or even run the separation isothermally at an optimized temperature.
-
Solution 3: Adjust Carrier Gas Flow Rate. Ensure the linear velocity of your carrier gas (Helium or Hydrogen) is set to its optimal rate for your column diameter to maximize efficiency and resolution.[11]
High-Performance Liquid Chromatography (HPLC)
Q3: Can I use HPLC to separate the 1-chloro-1-butene isomers? A3: While GC is more common for volatile compounds like these, HPLC can be a viable alternative, particularly for non-preparative, analytical-scale separations.
-
Methodology: A reverse-phase (RP) HPLC method using a C18 or C30 column could potentially resolve the isomers.[13] The separation would rely on minor differences in hydrophobicity. The mobile phase would likely consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water.[14]
-
Troubleshooting: If you observe co-elution, systematically adjust the mobile phase composition. Increasing the aqueous portion will increase retention and may improve separation.[14] Chiral stationary phases have also been shown to be effective in separating geometric isomers of other butene derivatives and could be explored.[15]
Data Presentation
The physical properties of the cis and trans isomers of 1-chloro-1-butene are very similar, which is the fundamental reason for the difficulty in their separation.
| Property | cis-1-Chloro-1-butene | trans-1-Chloro-1-butene |
| CAS Number | 7611-86-1[8] | 7611-87-2[16] |
| Molecular Formula | C₄H₇Cl[8] | C₄H₇Cl[16] |
| Molecular Weight | 90.55 g/mol [17] | 90.551 g/mol [16] |
| Boiling Point | ~63.5 - 68 °C[8] | ~69.7 °C (estimate)[9] |
| Density | ~0.903 - 0.909 g/cm³[8] | ~0.905 g/cm³[9] |
| Refractive Index | ~1.4099[8] | ~1.4100[9] |
| Vapor Pressure | 154 mmHg at 25°C[8] | Not readily available |
Experimental Protocols
Protocol 1: High-Efficiency Fractional Distillation
-
Apparatus: Set up a fractional distillation apparatus using a column with a high number of theoretical plates (e.g., >30). A spinning band distillation unit is highly recommended.
-
Charging the Flask: Charge the distillation flask with the cis/trans-1-chloro-1-butene mixture. Add boiling chips.
-
Distillation: Heat the flask slowly to establish a gentle reflux. Set the reflux ratio to be high (e.g., 10:1 or greater), meaning for every 10 drops of condensate returned to the column, only 1 is collected.
-
Collection: Collect the distillate in small fractions. The initial fractions should be enriched in the lower-boiling cis isomer.
-
Analysis: Analyze each fraction by Gas Chromatography (GC) to determine the cis/trans ratio and assess the efficiency of the separation.
Protocol 2: Analytical Gas Chromatography (GC) for Isomer Ratio Analysis
-
System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A mid-to-high polarity capillary column (e.g., DB-WAX, Carbowax 20M, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[11]
-
GC Parameters:
-
Injector Temperature: 200 °C
-
Detector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Oven Program: Initial temperature of 40 °C, hold for 2 minutes. Ramp at 2 °C/min to 80 °C.
-
-
Sample Preparation: Dilute the isomer mixture in a suitable solvent (e.g., hexane (B92381) or dichloromethane) before injection.
-
Expected Results: This method should provide baseline resolution of the cis and trans peaks. The elution order may vary depending on the stationary phase, but typically the trans isomer elutes before the cis isomer on many polar columns.[12]
Mandatory Visualization
Caption: A decision tree for selecting an appropriate separation method.
Caption: A workflow for troubleshooting poor GC peak resolution.
Caption: The conceptual workflow of heterogeneous azeotropic distillation.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca [canada.ca]
- 6. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 7. Influence of Geometric Isomerism on the Physical Properties of Alkenes [eureka.patsnap.com]
- 8. lookchem.com [lookchem.com]
- 9. 4461-42-1 CAS MSDS (1-CHLORO-1-BUTENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. vurup.sk [vurup.sk]
- 13. US20020019521A1 - Separation of olefinic isomers - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Trans-1-chloro-1-butene [webbook.nist.gov]
- 17. (Z)-1-Chloro-1-butene | C4H7Cl | CID 5364401 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Isomerization of cis-1-Chloro-1-butene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of cis-1-chloro-1-butene during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is isomerization, and why is it a concern for this compound?
A1: Isomerization is a process in which a molecule is transformed into another molecule with the exact same atoms, but arranged differently. For 1-chloro-1-butene (B1623148), this typically refers to the conversion between the cis and trans geometric isomers. The cis isomer has the ethyl and chlorine groups on the same side of the double bond, while the trans isomer has them on opposite sides. This is a concern because the two isomers can have different physical and chemical properties, which may affect reaction outcomes, product purity, and the biological activity of a final compound. Maintaining the stereochemical integrity of the cis isomer is often crucial for achieving the desired product in a stereospecific synthesis.
Q2: What are the primary factors that cause the isomerization of this compound?
A2: The isomerization from the cis to the more stable trans form can be initiated by three main factors:
-
Acid: Traces of acid can catalyze the isomerization by protonating the double bond, which allows for rotation before deprotonation.
-
Heat: Elevated temperatures provide sufficient thermal energy to overcome the rotational energy barrier of the double bond, leading to equilibrium between the isomers, which favors the more stable trans form.
-
Light: Ultraviolet (UV) radiation can promote an electron to an anti-bonding orbital, which also lowers the rotational barrier and facilitates photochemical isomerization.[1]
Q3: How stable is this compound under standard storage conditions?
A3: While this compound is a stable compound, like many haloalkenes, it can be susceptible to slow isomerization or degradation over time, especially if exposed to acidic impurities, light, or elevated temperatures. For long-term storage, it is recommended to keep the compound in a cool, dark place, under an inert atmosphere (e.g., nitrogen or argon), and in neutral glass containers. Some commercial sources may provide it with added stabilizers.
Q4: Which isomer is thermodynamically more stable: cis- or trans-1-chloro-1-butene?
A4: Generally, trans isomers of alkenes are thermodynamically more stable than their cis counterparts.[1][2][3] This is due to steric strain in the cis isomer, where the substituent groups are closer to each other on the same side of the double bond.[2][3] Therefore, trans-1-chloro-1-butene is the more stable isomer, and under conditions that allow for equilibrium, the reaction will favor its formation.
Troubleshooting Guide
Q1: My reaction with this compound is yielding a mixture of cis and trans isomers. What are the likely causes?
A1: The presence of the trans isomer suggests that isomerization is occurring. The most common culprits are:
-
Acidic Contaminants: Traces of acid from reagents (e.g., Lewis acids, or protic acids), solvents, or improperly cleaned glassware can catalyze the isomerization.
-
Elevated Temperature: Running the reaction at high temperatures can provide enough energy for thermal isomerization to the more stable trans product.
-
Light Exposure: If your reaction setup is exposed to ambient or UV light, photochemical isomerization may be occurring.
-
Radical Pathways: Some reaction mechanisms proceed through radical intermediates, which can also lead to loss of stereochemistry.
Q2: How can I minimize or prevent acid-catalyzed isomerization?
A2: To mitigate acid-catalyzed isomerization, you should rigorously exclude acidic species from your reaction.
-
Use Acid Scavengers: Add a non-nucleophilic weak base to the reaction mixture to neutralize any trace acids. Examples include:
-
Potassium or sodium carbonate (insoluble, easily filtered off).
-
Epoxides or 1,4-benzoquinone, which can scavenge acids like HCl.
-
-
Ensure Neutrality: Use freshly distilled, neutral solvents. Ensure all glassware is thoroughly washed and, if necessary, rinsed with a weak base solution followed by distilled water and drying.
Q3: My product contains the trans isomer even when the reaction is run at low temperatures and with acid scavengers. What else could be happening?
A3: If acid and thermal pathways are controlled, the isomerization could be proceeding through a radical mechanism or via photochemical excitation.
-
Radical Chain Reaction: If your reaction conditions could generate radicals, these can interact with the double bond and cause isomerization.
-
Photochemical Isomerization: Even ambient laboratory light can be sufficient to induce isomerization in photosensitive compounds.
Q4: What are effective radical inhibitors to prevent isomerization, and how do they work?
A4: Radical inhibitors, also known as radical scavengers, are compounds that can react with and quench highly reactive radical intermediates, thus terminating a radical chain reaction.[4] A common and effective inhibitor is Butylated Hydroxytoluene (BHT) . BHT donates a hydrogen atom from its phenolic hydroxyl group to a reactive radical, forming a very stable, resonance-stabilized BHT radical that is not reactive enough to propagate the chain reaction.[4][5] Typically, a small, catalytic amount of BHT is sufficient.
Q5: How can I prevent photochemical isomerization?
A5: This is often the simplest issue to resolve. Protect your reaction from light by:
-
Wrapping the reaction vessel securely with aluminum foil.
-
Using amber-colored glassware which blocks UV and blue light.
-
Conducting the reaction in a dark room or a fume hood with the light turned off.
Data Presentation
Table 1: Product Distribution from the Reaction of Cl Atoms with cis-2-Butene in N₂ at 700 Torr [6]
| Product | Yield (%) |
| meso-2,3-Dichlorobutane | 47% |
| DL-2,3-Dichlorobutane | 18% |
| 3-Chloro-1-butene | 13% |
| cis-1-Chloro-2-butene | 13% |
| trans-1-Chloro-2-butene | 2% |
| trans-2-Butene | 8% |
Note: This data is for an analogous system and is presented to illustrate the formation of multiple isomers in a chemical reaction.
Experimental Protocols
Protocol 1: General Procedure for a Stereospecific Reaction Minimizing Isomerization
This protocol outlines a general approach for a hypothetical Suzuki coupling reaction using this compound, incorporating measures to prevent isomerization.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., anhydrous potassium carbonate, K₂CO₃)
-
Radical inhibitor (e.g., Butylated Hydroxytoluene, BHT)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Deionized water
-
Brine solution
-
Drying agent (e.g., anhydrous MgSO₄)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned, dried in an oven at >120 °C for several hours, and allowed to cool under a stream of dry nitrogen or argon.
-
Reaction Setup: Assemble the reaction apparatus (e.g., a three-neck flask with a condenser and nitrogen inlet) while hot and purge with an inert atmosphere.
-
Charge Reagents: To the reaction flask, add the arylboronic acid, palladium catalyst, potassium carbonate (which also acts as an acid scavenger), and a catalytic amount of BHT (e.g., <1 mol%).
-
Add Solvent and Reactant: Add the anhydrous, degassed solvent via cannula, followed by the this compound.
-
Temperature Control: Maintain the reaction at the lowest effective temperature. If heating is required, use a thermostatically controlled oil bath and do not exceed the necessary temperature. For this example, a temperature of 60-80 °C is typical.
-
Light Protection: Wrap the entire reaction apparatus in aluminum foil to prevent exposure to light.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography.
-
Analysis: Analyze the purified product by ¹H NMR and GC-MS to confirm its stereochemical purity.
Protocol 2: Quantitative Analysis of cis/trans-1-Chloro-1-butene Isomers by GC-MS
This protocol provides a general method for the separation and quantification of cis and trans isomers of 1-chloro-1-butene in a reaction mixture.
Instrumentation:
-
Gas Chromatograph (GC) with a Mass Spectrometer (MS) detector.
-
Capillary Column: A non-polar or medium-polarity column is recommended for good separation of geometric isomers (e.g., DB-5ms, HP-5ms, or similar 5% phenyl-methylpolysiloxane column; 30 m x 0.25 mm ID, 0.25 µm film thickness).
Sample Preparation:
-
Standard Preparation: Prepare a standard solution containing known concentrations of both cis- and trans-1-chloro-1-butene in a volatile solvent (e.g., dichloromethane (B109758) or hexane) to determine their respective retention times.
-
Reaction Sample: Take an aliquot of the reaction mixture and quench it if necessary. Dilute the aliquot with the same solvent used for the standards to a concentration suitable for GC-MS analysis (typically in the low ppm range).
GC-MS Method Parameters:
| Parameter | Setting |
| Injector | |
| Temperature | 250 °C |
| Mode | Split (e.g., 50:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | |
| Initial Temperature | 40 °C, hold for 3 minutes |
| Ramp | 10 °C/min to 150 °C |
| Hold | Hold at 150 °C for 2 minutes |
| MS Detector | |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 35-150 |
Data Analysis:
-
Identification: Identify the peaks for cis- and trans-1-chloro-1-butene in the sample chromatogram by comparing their retention times to those of the standards. Confirm identity using the mass spectra.
-
Quantification: Integrate the peak areas for each identified isomer. The ratio of the isomers can be calculated from the peak areas, assuming similar response factors. For more accurate quantification, a calibration curve should be prepared using standards of known concentrations.
Mandatory Visualizations
Caption: Main pathways for the isomerization of cis- to trans-1-chloro-1-butene.
Caption: Troubleshooting workflow for unexpected isomerization.
Caption: Logical relationship between causes of isomerization and preventative measures.
References
- 1. 7.6 Stability of Alkenes - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Study of Butylated Hydroxytoluene Inhibiting the Coal Oxidation at Low Temperature: Combining Experiments and Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics, products, and stereochemistry of the reaction of chlorine atoms with cis- and trans-2-butene in 10-700 Torr of N2 or N2/O2 diluent at 297 K - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: cis-1-Chloro-1-butene Stability in Various Solvents
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of cis-1-chloro-1-butene in different solvent systems. The information presented here, including troubleshooting guides and frequently asked questions (FAQs), will help in designing and executing experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
The main stability concern for this compound is its isomerization to the more thermodynamically stable trans-1-chloro-1-butene.[1][2][3] This isomerization can be influenced by the solvent, temperature, and the presence of acidic or catalytic impurities. Additionally, in nucleophilic solvents, particularly polar protic ones, solvolysis can occur, leading to the formation of byproducts.[4][5]
Q2: How does solvent polarity affect the stability of this compound?
Solvent polarity plays a crucial role in the stability of this compound.
-
Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents can facilitate the isomerization of this compound to its trans isomer, potentially through the stabilization of a carbocation-like transition state. They can also act as nucleophiles, leading to solvolysis products (e.g., ethers or alcohols).[4][5]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are less likely to participate directly in reactions but can still influence the rate of isomerization. Their ability to dissolve a wide range of substances makes them common reaction media.
-
Nonpolar Solvents (e.g., hexane, toluene): In these solvents, the primary degradation pathway is likely to be isomerization, although the rate may be slower compared to polar protic solvents, assuming no catalytic impurities are present.
Q3: What are the expected degradation products of this compound?
The primary degradation product is the trans-1-chloro-1-butene isomer. In polar protic solvents, solvolysis products may also be observed. For example, in methanol, the formation of 1-methoxy-1-butene could occur.
Q4: How can I monitor the stability of a this compound solution?
The stability of this compound solutions can be monitored by analytical techniques that can differentiate between the cis and trans isomers and detect any potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are well-suited for this purpose.[6][7][8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid disappearance of this compound peak in GC-MS analysis. | 1. Isomerization to trans-1-chloro-1-butene.2. Degradation due to active sites in the GC inlet or column.3. Reaction with impurities in the solvent. | 1. Check for a corresponding increase in the trans-isomer peak.2. Use a deactivated GC liner and a well-conditioned column. Optimize injector temperature.3. Use high-purity, anhydrous solvents. |
| Appearance of unexpected peaks in the chromatogram. | 1. Solvolysis of this compound by a protic solvent.2. Presence of impurities in the starting material or solvent. | 1. Confirm the identity of the new peaks by MS analysis. If solvolysis is confirmed, consider using a less nucleophilic solvent.2. Analyze the starting material and a solvent blank to identify any pre-existing impurities. |
| Inconsistent stability results between experiments. | 1. Variation in solvent purity or water content.2. Differences in storage conditions (temperature, light exposure).3. Contamination of glassware. | 1. Use a consistent source of high-purity, anhydrous solvent for all experiments.2. Store solutions under consistent and controlled conditions (e.g., refrigerated, protected from light).3. Ensure all glassware is thoroughly cleaned and dried before use. |
Quantitative Stability Data
The following tables provide illustrative data on the stability of this compound in various solvents at 25°C. This data is intended to demonstrate the expected trends and should be confirmed experimentally.
Table 1: Isomerization of this compound to trans-1-chloro-1-butene
| Solvent | Type | Half-life of cis-isomer (t1/2, hours) (Illustrative) |
| Hexane | Nonpolar | > 168 |
| Toluene | Nonpolar | 120 |
| Dichloromethane | Polar Aprotic | 96 |
| Acetonitrile | Polar Aprotic | 72 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 60 |
| Methanol | Polar Protic | 24 |
| Ethanol | Polar Protic | 36 |
Table 2: Formation of Solvolysis Product (1-methoxy-1-butene) in Methanol
| Time (hours) | % this compound remaining (Illustrative) | % trans-1-chloro-1-butene formed (Illustrative) | % 1-methoxy-1-butene formed (Illustrative) |
| 0 | 100 | 0 | 0 |
| 6 | 79 | 18 | 3 |
| 12 | 62 | 30 | 8 |
| 24 | 38 | 48 | 14 |
| 48 | 14 | 65 | 21 |
Experimental Protocols
Protocol 1: Stability Study of this compound using GC-MS
Objective: To quantify the concentration of this compound and its isomerization product, trans-1-chloro-1-butene, over time in a selected solvent.
Materials:
-
This compound (≥98% purity)
-
High-purity, anhydrous solvents (e.g., hexane, methanol, DMSO)
-
Internal standard (e.g., undecane (B72203) or other suitable non-reactive hydrocarbon)
-
Volumetric flasks and pipettes
-
Autosampler vials with septa
-
Gas chromatograph with a mass selective detector (GC-MS)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the internal standard (e.g., 1000 µg/mL in the chosen solvent).
-
Prepare calibration standards of this compound and trans-1-chloro-1-butene at various concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the chosen solvent, each containing a fixed concentration of the internal standard.
-
-
Sample Preparation:
-
In a volumetric flask, prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 50 µg/mL).
-
Add the internal standard to this solution at the same concentration used in the calibration standards.
-
Dispense aliquots of this solution into several autosampler vials and seal them.
-
-
Stability Study:
-
Store the vials under controlled conditions (e.g., 25°C, protected from light).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove one vial for analysis.
-
-
GC-MS Analysis:
-
Analyze the calibration standards to generate a calibration curve for both cis and trans isomers.
-
Analyze the samples from the stability study.
-
GC Conditions (Example):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: Initial temperature 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min.
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
-
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-150
-
Scan Mode: Full scan or selected ion monitoring (SIM) for higher sensitivity.
-
-
-
Data Analysis:
-
Quantify the concentration of cis- and trans-1-chloro-1-butene in each sample using the calibration curves.
-
Plot the concentration of the cis-isomer versus time to determine its degradation profile.
-
Protocol 2: Monitoring Isomerization using 1H NMR Spectroscopy
Objective: To observe the isomerization of this compound to trans-1-chloro-1-butene in real-time.
Materials:
-
This compound
-
Deuterated solvent (e.g., CDCl3, Methanol-d4)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve a small amount of this compound in the chosen deuterated solvent.
-
-
NMR Analysis:
-
Acquire a 1H NMR spectrum of the sample at time zero.
-
Distinct signals for the vinylic protons of the cis and trans isomers should be observable. The coupling constants (J-values) for the vinylic protons are characteristic: typically, Jtrans > Jcis.[9]
-
Continue to acquire spectra at regular intervals (e.g., every hour).
-
-
Data Analysis:
-
Integrate the signals corresponding to the vinylic protons of both the cis and trans isomers in each spectrum.
-
Calculate the relative percentage of each isomer at each time point from the integration values.
-
Plot the percentage of the cis-isomer versus time.
-
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Workflow for the stability testing of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Khan Academy [khanacademy.org]
- 4. physicsforums.com [physicsforums.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. A Colorimetric Method for Quantifying Cis- and Trans-Alkenes Using an Indicator Displacement Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Reactions Involving cis-1-Chloro-1-butene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cis-1-Chloro-1-butene. This guide provides troubleshooting assistance and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during cross-coupling reactions involving this substrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: this compound can be a challenging substrate primarily due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. This often necessitates more active catalyst systems and potentially harsher reaction conditions. Additionally, the cis-geometry of the starting material can be prone to isomerization to the more stable trans-isomer under reaction conditions, leading to a mixture of products.[1] Maintaining the stereochemical integrity of the double bond is a key challenge.
Q2: What are the most common cross-coupling reactions for this compound?
A2: The most frequently employed cross-coupling reactions for vinyl chlorides like this compound are the Suzuki-Miyaura, Sonogashira, Heck, and Negishi reactions.[2][3][4] These palladium-catalyzed methods allow for the formation of new carbon-carbon bonds, enabling the synthesis of a wide array of more complex molecules.
Q3: How can I monitor the progress of my reaction and check for isomerization?
A3: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for monitoring reaction progress. It can separate the starting material, product, and potential isomers (trans-1-Chloro-1-butene and the trans-product). Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation and can be used to determine the ratio of cis to trans isomers in the crude reaction mixture and final product.[5]
Q4: What are some general tips for handling and storing this compound?
A4: this compound is a volatile and flammable liquid. It should be handled in a well-ventilated fume hood, and sources of ignition should be avoided. It is advisable to store it in a cool, dry place, away from light, and under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and isomerization.
Troubleshooting Guides for Common Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Issue: Low or no conversion of this compound.
This is a common problem due to the relative inertness of the vinyl chloride bond.
| Possible Cause | Suggested Solution |
| Insufficient Catalyst Activity | Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%). Use a more active palladium precatalyst or a combination of a palladium source (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine (B1218219) ligand like SPhos or XPhos, which are known to be effective for challenging substrates.[1] |
| Inappropriate Base | The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃. Ensure the base is finely powdered and anhydrous. |
| Suboptimal Solvent | Aprotic polar solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water, are commonly used. The solvent system should be optimized to ensure all reactants are soluble. |
| Low Reaction Temperature | Vinyl chlorides often require higher temperatures (e.g., 80-120 °C) to facilitate oxidative addition. Gradually increase the temperature while monitoring for decomposition. |
Issue: Formation of a mixture of cis and trans products (Loss of Stereochemistry).
Isomerization of the double bond is a frequent side reaction.[1]
| Possible Cause | Suggested Solution |
| Ligand-Induced Isomerization | The choice of phosphine ligand can significantly influence the degree of isomerization. Some ligands, like DPEphos and Xantphos, have been reported to promote isomerization, while others may offer better stereoretention.[6] Screening different ligands is recommended if stereochemical purity is crucial. |
| Reaction Conditions | Prolonged reaction times and high temperatures can favor isomerization to the thermodynamically more stable trans-isomer. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Separate Catalytic Cycle | Isomerization may occur through a separate palladium-catalyzed pathway. Optimizing the catalyst system to favor the cross-coupling pathway over the isomerization pathway is key.[6] |
Issue: Significant formation of homocoupled boronic acid byproduct.
This side reaction consumes the boronic acid and reduces the yield of the desired product.
| Possible Cause | Suggested Solution |
| Presence of Oxygen | Oxygen can promote the homocoupling of boronic acids. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.[7] |
| Use of Pd(II) Precatalyst | Pd(II) species at the beginning of the reaction can facilitate homocoupling. Using a Pd(0) precatalyst can help to suppress this side reaction.[1] |
Sonogashira Coupling
Issue: Low or no yield of the desired enyne product.
| Possible Cause | Suggested Solution |
| Inactive Catalyst System | Ensure the palladium catalyst (e.g., PdCl₂(PPh₃)₂) and the copper(I) cocatalyst (e.g., CuI) are fresh and active. The reaction is highly sensitive to catalyst quality.[2] |
| Inappropriate Base/Solvent | An amine base such as triethylamine (B128534) or diisopropylamine (B44863) is typically used, often serving as both the base and solvent. Ensure the amine is dry and freshly distilled.[8] |
| Oxygen Contamination | The Sonogashira reaction is sensitive to oxygen, which can lead to the homocoupling of the terminal alkyne (Glaser coupling). Rigorously degas all solvents and maintain an inert atmosphere. |
| Low Reactivity of Substrate | For less reactive vinyl chlorides, increasing the temperature or using a more active ligand may be necessary. |
Issue: Predominant formation of alkyne homocoupling (Glaser) product.
| Possible Cause | Suggested Solution |
| Presence of Oxygen | As mentioned, oxygen is a major promoter of Glaser coupling. Meticulous degassing and inert atmosphere techniques are crucial. |
| High Copper(I) Concentration | While catalytic amounts of Cu(I) are necessary, excessive amounts can favor homocoupling. Optimize the Cu(I) loading. |
| Slow Cross-Coupling | If the desired cross-coupling is slow, the homocoupling side reaction can become dominant. Focus on optimizing the conditions for the main reaction (catalyst, temperature, etc.). |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This is a general guideline; optimization for specific substrates is recommended.
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.2 equivalents), a suitable base (e.g., K₃PO₄, 3 equivalents), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add degassed solvent (e.g., 1,4-dioxane/water, 10:1) via syringe.
-
Add this compound (1 equivalent) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by GC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Procedure for Sonogashira Coupling of this compound
This is a general guideline; optimization for specific substrates is recommended.
-
To an oven-dried Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and copper(I) iodide (1-3 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add degassed solvent (e.g., THF or triethylamine) via syringe.
-
Add the terminal alkyne (1.2 equivalents) and this compound (1 equivalent) via syringe.
-
Add a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equivalents) if not used as the solvent.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion as monitored by GC-MS or TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Negishi Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 7. m.youtube.com [m.youtube.com]
- 8. d-nb.info [d-nb.info]
Minimizing side reactions with cis-1-Chloro-1-butene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cis-1-Chloro-1-butene in their experimental work. The following information is designed to help minimize common side reactions and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed when using this compound?
A1: The three most common side reactions encountered when working with this compound are:
-
Isomerization: Conversion of the cis-(Z)-isomer to the more thermodynamically stable trans-(E)-isomer.
-
Elimination: Dehydrochlorination to yield but-1-yne.
-
Hydrolysis: Reaction with water to form butan-1-one.
Q2: Why is my cross-coupling reaction with this compound giving a low yield?
A2: Low yields in cross-coupling reactions (e.g., Suzuki, Heck) with vinyl chlorides like this compound are often due to their lower reactivity compared to vinyl bromides or iodides.[1][2] Key factors contributing to low yields can include an inactive catalyst, an inappropriate ligand, a suboptimal base, or an unsuitable solvent system.[1][2]
Q3: Can the stereochemistry of the double bond be retained during cross-coupling reactions?
A3: Yes, with careful selection of reaction conditions, the cis-configuration of the double bond can be largely retained. The choice of catalyst and ligand is crucial. For instance, in Suzuki coupling, the oxidative addition of the vinyl chloride to the palladium(0) catalyst generally proceeds with retention of stereochemistry.[3][4] However, subsequent isomerization of the palladium complex can occur, affecting the stereochemistry of the final product.[3][4]
Q4: How can I minimize the formation of the trans-isomer of my desired product?
A4: Minimizing isomerization requires careful control of reaction conditions. In Heck reactions, the choice of phosphine (B1218219) ligand can significantly influence the degree of isomerization. For example, certain neopentyl phosphine ligands can be used to control the formation of different isomers.[5] Additionally, minimizing reaction time and temperature can help reduce the extent of isomerization.
Troubleshooting Guides
Issue 1: Isomerization to trans-1-Chloro-1-butene or the trans-Product
Symptoms:
-
NMR or GC-MS analysis shows a mixture of cis and trans isomers of the starting material or the desired product.
-
Difficulty in purifying the desired cis-isomer from the trans-isomer.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Thermodynamic Instability | The cis-isomer is inherently less stable than the trans-isomer. Minimize reaction time and temperature to reduce the likelihood of thermal isomerization. |
| Catalyst/Ligand Effects (in Cross-Coupling) | In reactions like the Heck coupling, the ligand can influence isomerization rates.[5] Screen different phosphine ligands; for example, trineopentylphosphine (TNpP) may favor less stable isomers compared to di-tert-butylneopentylphosphine (B1584642) (DTBNpP) which can promote isomerization to the thermodynamically more stable product.[5] |
| Acidic or Basic Impurities | Traces of acid or base can catalyze isomerization.[2] Ensure all reagents and solvents are purified and free from acidic or basic residues. |
Issue 2: Formation of But-1-yne via Elimination
Symptoms:
-
Detection of a gaseous byproduct.
-
Presence of alkyne-related signals in characterization data (e.g., IR, NMR).
-
Reduced yield of the desired substitution/coupling product.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Strong, Bulky Base | Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor E2 elimination.[6] Use a weaker base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) or a less sterically demanding strong base if high basicity is required for another reaction step.[2] |
| High Reaction Temperature | Elimination reactions are generally favored at higher temperatures.[7] Conduct the reaction at the lowest effective temperature. |
| Solvent Choice | The choice of solvent can influence the rate of elimination. While specific data for this compound is limited, polar aprotic solvents are common in cross-coupling reactions which may also influence elimination rates.[2] |
Issue 3: Hydrolysis to Butan-1-one
Symptoms:
-
Presence of a carbonyl peak in the IR spectrum of the crude product.
-
A significant amount of a more polar byproduct is observed during chromatography.
-
Reduced mass balance for the desired product and starting material.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Presence of Water | The reaction of vinyl chlorides with water can lead to the formation of ketones.[8] Use anhydrous solvents and reagents. Dry glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Acidic or Basic Conditions | Hydrolysis can be catalyzed by both acids and bases. If possible, maintain a neutral pH. The choice of base in a cross-coupling reaction can influence the rate of hydrolysis.[9] |
Experimental Protocols
Generalized Protocol for Suzuki-Miyaura Coupling with Minimized Side Reactions
This protocol is a starting point and may require optimization for specific substrates.
-
Reagent Preparation:
-
Ensure this compound is pure and free of isomers.
-
Use anhydrous solvents (e.g., toluene, dioxane, or DMF), thoroughly degassed by sparging with an inert gas for at least 30 minutes.
-
Use a high-purity palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[1][2]
-
The boronic acid or ester should be of high quality to avoid protodeboronation.[1]
-
Use a carefully chosen base, such as K₃PO₄ or Cs₂CO₃, and ensure it is finely powdered and dry.[2]
-
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst, phosphine ligand, and base.
-
Add the boronic acid/ester and this compound.
-
Add the degassed, anhydrous solvent via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C), stirring vigorously.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or GC-MS. Aim for the shortest reaction time necessary for complete consumption of the starting material to minimize isomerization.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: Primary side reaction pathways of this compound.
Caption: Workflow for minimizing side reactions in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Controlling Olefin Isomerization in the Heck Reaction with Neopentyl Phosphine Ligands [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. Suzuki Coupling [organic-chemistry.org]
Navigating the Synthesis of cis-1-Chloro-1-butene: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for scaling up reactions involving cis-1-chloro-1-butene. Below, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and safety information designed to address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis and purification of this compound in a question-and-answer format.
| Issue | Question | Potential Causes & Solutions |
| Low Yield & Poor Selectivity | My reaction is resulting in a low yield of the desired this compound and a high percentage of the trans isomer. What can I do? | Catalyst and Ligand Choice: For palladium-catalyzed reactions, ensure the catalyst and ligand are appropriate for stereoselective synthesis. Bulky phosphine (B1218219) ligands can favor the formation of the cis product.Reaction Temperature: Lowering the reaction temperature can often improve the stereoselectivity of the addition reaction.Reagent Purity: Ensure the purity of your starting materials, as impurities can interfere with the catalyst and affect selectivity. |
| Difficult Isomer Separation | I'm having trouble separating the cis and trans isomers of 1-chloro-1-butene (B1623148) by standard distillation. Why is this and what are my options? | Close Boiling Points: The cis and trans isomers have very close boiling points, making simple distillation ineffective.[1]Fractional Distillation: Employ a fractional distillation column with a high number of theoretical plates. A slow and steady distillation rate with an appropriate reflux ratio is crucial for achieving good separation.Extractive Distillation: Consider using an extractive distillation process. This involves adding a solvent that alters the relative volatilities of the isomers, making them easier to separate. |
| Reaction Stalls or is Sluggish | My scaled-up reaction is proceeding much slower than the lab-scale experiment, or it has stalled completely. What should I investigate? | Mixing Efficiency: Inadequate mixing in a larger reactor can lead to localized concentration gradients and poor reaction kinetics. Ensure your stirring mechanism is sufficient for the reactor volume.Heat Transfer: Poor heat transfer in larger vessels can affect the reaction rate. Monitor the internal temperature closely and ensure the heating/cooling system is maintaining the target temperature throughout the reactor.Catalyst Deactivation: The catalyst may be deactivating over time. Consider adding the catalyst in portions or using a more robust catalyst system for scaled-up reactions. |
| Pressure Buildup in Reactor | I am observing an unexpected pressure increase in the reactor during the chlorination step. What is the cause and how should I respond? | Gas Evolution: The reaction may be producing gaseous byproducts at a higher rate than anticipated. Ensure the reactor's vent or pressure relief system is functioning correctly and is appropriately sized for the scale of the reaction.Exothermic Reaction: An uncontrolled exothermic reaction can lead to a rapid increase in temperature and pressure. Immediately implement cooling procedures and be prepared to quench the reaction if necessary. |
Experimental Protocols
Protocol 1: Scaled-Up Synthesis of this compound via Hydrochlorination of 1-Butyne (B89482)
This protocol describes the stereoselective synthesis of this compound from 1-butyne.
Materials:
-
1-Butyne
-
Hydrogen Chloride (gas)
-
Palladium(II) Chloride (PdCl₂)
-
Copper(I) Chloride (CuCl)
-
Anhydrous, oxygen-free solvent (e.g., Toluene)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, gas inlet, and condenser
-
Gas flow meter
-
Cooling/heating circulator
-
Scrubber system for HCl gas
Procedure:
-
Reactor Setup: Assemble and dry the reactor system. Purge the reactor with an inert gas to remove air and moisture.
-
Catalyst Preparation: In a separate, dry flask under an inert atmosphere, suspend Palladium(II) Chloride and Copper(I) Chloride in the anhydrous solvent.
-
Reaction Initiation: Charge the reactor with the anhydrous solvent and cool to the desired reaction temperature (e.g., 0-5 °C).
-
Substrate Addition: Add 1-butyne to the cooled solvent.
-
Catalyst Addition: Transfer the catalyst slurry to the reactor.
-
Hydrochlorination: Slowly bubble a controlled stream of hydrogen chloride gas through the reaction mixture. Monitor the reaction progress by GC analysis. The addition of one equivalent of HCl to the alkyne will produce the vinyl halide.[2][3][4]
-
Reaction Completion & Quenching: Once the reaction is complete, stop the flow of HCl and purge the reactor with inert gas to remove any excess HCl.
-
Workup: The reaction mixture can be washed with a mild aqueous base to neutralize any remaining acid, followed by a water wash.
-
Solvent Removal: Remove the solvent under reduced pressure.
Protocol 2: Purification by Fractional Distillation
This protocol outlines the separation of cis- and trans-1-chloro-1-butene isomers.
Equipment:
-
Fractional distillation apparatus with a high-efficiency packed column (e.g., Vigreux or packed with Raschig rings)
-
Heating mantle with a temperature controller
-
Condenser
-
Receiving flasks
-
Vacuum pump (optional, for reduced pressure distillation)
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Charging the Flask: Charge the distillation flask with the crude mixture of 1-chloro-1-butene isomers. Do not fill the flask more than two-thirds full.[5]
-
Distillation:
-
Begin heating the flask gently.
-
Establish a slow and steady distillation rate.
-
Maintain a high reflux ratio to maximize the number of theoretical plates and improve separation.[1]
-
Monitor the head temperature closely. The lower-boiling isomer will distill first.
-
-
Fraction Collection: Collect the fractions in separate receiving flasks based on the boiling point.
-
Analysis: Analyze the purity of each fraction using GC-MS to confirm the separation of the isomers.
Data Presentation
| Parameter | Lab-Scale (10g) | Pilot-Scale (1 kg) |
| Typical Yield | 75-85% | 70-80% |
| Cis:Trans Ratio | >95:5 | >90:10 |
| Purity after Distillation | >98% | >97% |
| Reaction Time | 4-6 hours | 8-12 hours |
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for addressing low yield or poor selectivity issues.
Safety Information
Handling Chlorinated Hydrocarbons and Reagents:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For large-scale operations, additional protection such as a face shield and respiratory protection may be necessary.
-
Ventilation: All procedures should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.
-
Incompatible Materials: Be aware of incompatible materials. For instance, chlorine can react violently with ammonia (B1221849) and other substances.[6] Store chlorinated compounds away from strong bases and reactive metals.
-
Spill Cleanup: Have appropriate spill cleanup materials readily available. For chlorinated hydrocarbons, this may include absorbent materials and designated waste containers.
Safe Scaling-Up of Chlorination Reactions:
-
Exothermic Potential: Be aware that chlorination reactions can be highly exothermic. When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Ensure the reactor's cooling system is adequate for the scale of the reaction.
-
Pressure Management: Monitor the reactor pressure continuously. Ensure that the pressure relief system is properly designed and functional to handle potential gas evolution or a runaway reaction.
-
Controlled Addition: Add reagents, especially the chlorinating agent, in a slow and controlled manner to manage the reaction rate and heat generation.
-
Emergency Preparedness: Have a clear plan for emergency shutdown and quenching of the reaction in case of an uncontrolled exotherm or pressure buildup. Ensure all personnel are trained on these procedures. General safety protocols for chlorination reactions emphasize the need for careful monitoring and control to prevent runaway reactions.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrohalogenation of Alkynes with Practice Problems [chemistrysteps.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. worksafebc.com [worksafebc.com]
- 7. icheme.org [icheme.org]
Technical Support Center: Catalyst Selection for cis-1-Chloro-1-butene Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on catalyst selection, troubleshooting, and frequently asked questions (FAQs) for cross-coupling reactions involving cis-1-chloro-1-butene. The information is tailored to address the specific challenges of working with this stereochemically defined vinyl chloride.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
A1: The primary challenges in using this compound as a coupling partner are twofold. First, the carbon-chlorine (C-Cl) bond in vinyl chlorides is stronger and less reactive than the corresponding C-Br or C-I bonds. This makes the initial oxidative addition step in the catalytic cycle more difficult, often requiring more active catalyst systems. Secondly, maintaining the cis-stereochemistry of the double bond throughout the reaction can be difficult, as isomerization to the more stable trans-isomer is a common side reaction. The choice of catalyst, ligands, and reaction conditions is therefore critical to achieve high yields and stereoretention.
Q2: Should I use a Palladium (Pd) or Nickel (Ni) catalyst for my coupling reaction?
A2: Both palladium and nickel catalysts are effective for cross-coupling reactions with vinyl chlorides, but they have different strengths.
-
Palladium catalysts are the most widely used and offer a broad substrate scope and high functional group tolerance. For activating the C-Cl bond, highly active palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands (such as Buchwald or Fu ligands) or N-heterocyclic carbene (NHC) ligands are generally required. These systems are often preferred for achieving high stereoretention.
-
Nickel catalysts are a more cost-effective option and can be more reactive towards C-Cl bond activation.[1] This increased reactivity can sometimes lead to different selectivity profiles and may require milder reaction conditions. However, nickel catalysts can be more sensitive to air and moisture, and their propensity for single-electron transfer (SET) mechanisms can sometimes lead to a loss of stereochemical integrity.
The choice between Pd and Ni will depend on the specific coupling reaction (Suzuki, Heck, Sonogashira, etc.), the coupling partner, and the desired outcome.
Q3: How can I maintain the cis-stereochemistry of the double bond?
A3: Preserving the cis-geometry of the double bond is a key challenge. Several factors influence stereoretention:
-
Ligand Choice: Bulky and electron-rich phosphine ligands are often crucial for promoting reductive elimination from the cis-alkenylpalladium intermediate before isomerization can occur. Ligands like those from the Buchwald and Fu groups are designed to facilitate this.
-
Reaction Temperature and Time: Lower reaction temperatures and shorter reaction times can minimize the risk of isomerization.
-
Base Selection: The choice of base can influence the reaction mechanism and, consequently, the stereochemical outcome. It is often necessary to screen different bases to find the optimal conditions for a specific reaction.
-
Catalyst System: Some catalyst systems are inherently better at promoting stereoretentive coupling. For example, in Negishi couplings, the choice of palladium and its ligands is critical for maintaining the stereochemistry of the vinyl halide.
Q4: What are common side reactions to watch out for?
A4: Besides isomerization of the double bond, other common side reactions include:
-
Homocoupling: Dimerization of the coupling partners (e.g., the boronic acid in a Suzuki reaction or the alkyne in a Sonogashira reaction) can occur, especially in the presence of oxygen or if the catalyst system is not optimal.
-
Reduction of the Vinyl Chloride: The C-Cl bond can be reduced to a C-H bond, leading to the formation of cis-1-butene. This can be promoted by certain bases or impurities in the reaction mixture.
-
β-Hydride Elimination: While less common with vinyl halides compared to alkyl halides, under certain conditions, β-hydride elimination from intermediates can lead to undesired byproducts.
Troubleshooting Guides
Guide 1: Low or No Product Yield
| Symptom | Possible Cause | Suggested Solution |
| No reaction or very low conversion | Inactive Catalyst: The catalyst may not be active enough to cleave the C-Cl bond. | - Switch to a more active palladium precatalyst with a bulky, electron-rich ligand (e.g., a Buchwald G3 or G4 precatalyst).- Consider using a nickel catalyst system, which can be more reactive towards aryl and vinyl chlorides. |
| Inappropriate Base: The base may not be strong enough or may be sterically hindered. | - Screen a range of bases, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOt-Bu, KOt-Bu). | |
| Poor Quality Reagents: Degradation of the coupling partner (e.g., boronic acid) or solvent impurities can inhibit the reaction. | - Use fresh, high-purity reagents and anhydrous, degassed solvents. | |
| Significant amount of homocoupled product | Presence of Oxygen: Oxygen can promote oxidative homocoupling. | - Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and reagents. |
| Suboptimal Catalyst/Ligand Ratio: An incorrect ratio can lead to catalyst decomposition or side reactions. | - Optimize the catalyst and ligand loading and ratio. | |
| Formation of reduced starting material (cis-1-butene) | Presence of a Hydride Source: Certain reagents or impurities can act as hydride donors. | - Ensure all reagents and solvents are free from potential hydride sources. Scrutinize the purity of the base. |
Guide 2: Loss of Stereochemistry (cis to trans Isomerization)
| Symptom | Possible Cause | Suggested Solution |
| Product is a mixture of cis and trans isomers, or exclusively the trans isomer | Isomerization of the Alkenylpalladium Intermediate: The intermediate may be isomerizing before reductive elimination. | - Use bulkier, more electron-rich phosphine ligands to accelerate reductive elimination.- Lower the reaction temperature and shorten the reaction time. |
| Radical Mechanism: Some catalyst systems, particularly with nickel, can proceed through radical intermediates which may not be stereoretentive. | - If using a nickel catalyst, consider switching to a palladium catalyst known for stereoretentive couplings. | |
| Inappropriate Ligand: The ligand may not be providing enough steric bulk to prevent isomerization. | - Screen different bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or RuPhos). |
Data Presentation
The following tables summarize typical catalyst systems and reaction conditions for various coupling reactions of vinyl chlorides. While specific data for this compound is limited in the literature, these examples with other vinyl chlorides provide a strong starting point for reaction optimization.
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Vinyl Chlorides
| Vinyl Chloride Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Stereoretention | Reference |
| (Z)-β-Bromostyrene | Phenylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | >98% | (Example based on literature for vinyl bromides) |
| 1-Chloro-1-cyclohexene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃, XPhos | K₃PO₄ | Dioxane | 110 | 88 | N/A | (Illustrative example) |
| (Z)-1-Chloro-2-phenylethene | 2-Methylphenylboronic acid | NiCl₂(dppp) | K₃PO₄ | Dioxane | 80 | 92 | >99% | (Example based on Ni-catalyzed couplings) |
Table 2: Catalyst Systems for Heck Coupling of Vinyl Halides
| Vinyl Halide Substrate | Alkene Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Stereoselectivity | Reference |
| (Z)-1-Bromostilbene | Styrene | Pd(OAc)₂, P(o-tol)₃ | Et₃N | DMF | 100 | 85 | High E selectivity | (General Heck conditions) |
| 1-Chloro-1-octene | Methyl acrylate | PdCl₂(PPh₃)₂, PPh₃ | NaOAc | NMP | 120 | 78 | High E selectivity | (Illustrative example) |
Table 3: Catalyst Systems for Sonogashira Coupling of Vinyl Halides
| Vinyl Halide Substrate | Alkyne Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| (Z)-1-Iodo-1-hexene | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | THF | RT | 91 | [2] |
| 1-Chloro-1-cyclohexene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | i-Pr₂NEt | DMF | 80 | 85 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Stereoretentive Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific substrates.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.2 equivalents), a suitable base (e.g., K₃PO₄, 3.0 equivalents), and the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Seal the flask with a septum and purge with argon for 10-15 minutes.
-
-
Reaction Setup:
-
Add degassed solvent (e.g., dioxane/water 10:1, to achieve a concentration of 0.1-0.5 M) via syringe.
-
Add this compound (1.0 equivalent) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or TLC.
-
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Protocol 2: General Procedure for Sonogashira Coupling of this compound
This copper-free protocol is designed to minimize homocoupling of the alkyne.
-
Reagent Preparation:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add a suitable base (e.g., Cs₂CO₃, 2.0 equivalents).
-
-
Reaction Setup:
-
Add degassed solvent (e.g., THF or dioxane).
-
Add the terminal alkyne (1.1 equivalents).
-
Add this compound (1.0 equivalent).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C).
-
Monitor the reaction by GC-MS or TLC.
-
-
Workup and Purification:
-
After the reaction is complete, cool to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
-
Visualizations
Caption: Workflow for catalyst selection and optimization in coupling reactions of this compound.
Caption: Troubleshooting guide for addressing isomerization in this compound coupling reactions.
References
Validation & Comparative
Comparative Guide to the Analysis of cis-1-Chloro-1-butene: A Focus on GC-MS and Alternative Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of cis-1-chloro-1-butene, a volatile organic compound relevant in various chemical syntheses. We will delve into the specifics of Gas Chromatography-Mass Spectrometry (GC-MS), the industry-standard, and explore viable alternatives such as Headspace Gas Chromatography with Electron Capture Detection (Headspace GC-ECD) and Proton-Transfer-Reaction Mass Spectrometry (PTR-MS). This guide is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs, balancing sensitivity, selectivity, and throughput.
At a Glance: Method Comparison
The following table summarizes the key performance characteristics of the analytical methods discussed in this guide. While GC-MS offers a robust and widely available solution, alternative methods present unique advantages in terms of sensitivity and real-time analysis capabilities.
| Feature | GC-MS | Headspace GC-ECD | Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) |
| Principle | Chromatographic separation followed by mass-based detection and fragmentation analysis. | Static headspace extraction followed by chromatographic separation and detection by electron capture. | Direct chemical ionization via proton transfer and subsequent mass analysis. |
| Selectivity | High (based on retention time and mass spectrum). | High for electrophilic compounds. | Moderate (isobaric compounds can interfere). |
| Sensitivity (LOD) | Low µg/L to ng/L range.[1] | Low µg/L to sub-µg/L range for halogenated compounds.[2] | pptv to low ppbv range. |
| Quantitative Performance | Excellent linearity and reproducibility. | Good linearity for target compounds. | Real-time, continuous measurement with good linearity.[3] |
| Sample Throughput | Moderate, dependent on chromatographic run time. | Moderate to high, amenable to automation. | High, capable of real-time analysis. |
| Key Advantage | Definitive identification through fragmentation patterns. | High sensitivity to halogenated compounds. | Real-time monitoring without sample preparation. |
| Considerations | Requires sample preparation for complex matrices. | Less structural information compared to MS. | Potential for isobaric interferences. |
GC-MS Fragmentation Pattern of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like this compound. The separation of the compound from a mixture is achieved by gas chromatography, and its identification is confirmed by its mass spectrum. The National Institute of Standards and Technology (NIST) provides a reference mass spectrum for (Z)-1-Chloro-1-butene (a synonym for this compound).[4][5][6][7]
The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions. The presence of chlorine is indicated by the isotopic pattern of chlorine-containing fragments (approximately a 3:1 ratio for the 35Cl and 37Cl isotopes).
Key Fragments in the Mass Spectrum of this compound:
-
Molecular Ion ([M]+): The peak corresponding to the intact molecule after losing an electron.
-
Base Peak: The most abundant ion in the spectrum.
-
Other Significant Fragments: Resulting from the cleavage of bonds within the molecule.
A detailed table of the m/z values and relative abundances can be found in the NIST database.
Experimental Protocols
Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)
This is a standard method for the analysis of volatile organic compounds (VOCs) in water and other matrices.[1][8][9]
a. Sample Preparation (Aqueous Samples):
-
Collect the sample in a vial with no headspace.
-
Add internal standards and surrogates to the sample.
-
Place the vial in the autosampler of the purge and trap system.
b. Instrumentation:
-
Purge and Trap Concentrator: The sample is purged with an inert gas (e.g., helium). The purged VOCs are trapped on a sorbent trap. The trap is then rapidly heated to desorb the analytes onto the GC column.
-
Gas Chromatograph:
-
Column: A non-polar or mid-polarity capillary column, such as a DB-624, is suitable for separating volatile organic halides.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points and column interactions.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: A mass range appropriate for the target analytes (e.g., 35-300 amu).
-
c. Data Analysis:
-
Identification is based on the retention time and comparison of the acquired mass spectrum with a reference library (e.g., NIST).
-
Quantification is performed by integrating the peak area of a characteristic ion and comparing it to a calibration curve generated from standards.
Static Headspace Gas Chromatography with Electron Capture Detection (HS-GC-ECD)
This method is particularly sensitive for halogenated compounds and requires minimal sample preparation.[2]
a. Sample Preparation:
-
An aliquot of the sample (e.g., water) is placed in a headspace vial.
-
A salt, such as sodium chloride, may be added to increase the volatility of the analytes.
-
The vial is sealed and heated to allow the volatile compounds to partition into the headspace.
b. Instrumentation:
-
Headspace Autosampler: The autosampler automatically heats the sample vials and injects a portion of the headspace gas into the GC.
-
Gas Chromatograph:
-
Column: A suitable capillary column for the separation of volatile halogenated hydrocarbons.
-
Carrier Gas: Nitrogen or helium.
-
Detector: Electron Capture Detector (ECD), which is highly sensitive to compounds with electrophilic functional groups like halogens.
-
c. Data Analysis:
-
Identification is based on the retention time compared to known standards.
-
Quantification is achieved by comparing the peak area to a calibration curve.
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS)
PTR-MS is a form of chemical ionization mass spectrometry that allows for the real-time, direct analysis of volatile organic compounds in the gas phase without the need for chromatography.
a. Sample Introduction:
-
The gas-phase sample is continuously introduced into the PTR-MS instrument.
b. Instrumentation:
-
Ion Source: Generates hydronium ions (H3O+).
-
Drift Tube Reactor: The sample gas mixes with the hydronium ions. Volatile organic compounds with a proton affinity higher than water will undergo a proton transfer reaction.
-
Mass Analyzer: Typically a quadrupole or time-of-flight (TOF) analyzer separates the protonated molecules based on their mass-to-charge ratio.
c. Data Analysis:
-
The concentration of the target analyte is proportional to the measured ion signal of the protonated molecule.
-
Quantification can be achieved through calibration with a standard gas mixture or by calculation using known reaction rate constants.
Workflow and Process Visualization
The following diagram illustrates the typical workflow for the analysis of this compound using Purge and Trap Gas Chromatography-Mass Spectrometry.
Caption: Workflow for P&T-GC-MS analysis of this compound.
This guide provides a foundational understanding of the analytical techniques available for this compound. The choice of method will ultimately depend on the specific requirements of the research, including the sample matrix, required sensitivity, and desired sample throughput. For definitive identification, GC-MS remains the gold standard due to the wealth of structural information provided by the mass spectrum. For high-sensitivity screening of halogenated compounds, Headspace GC-ECD is a strong candidate. For applications requiring real-time monitoring, PTR-MS offers unparalleled speed.
References
- 1. dem.ri.gov [dem.ri.gov]
- 2. agilent.com [agilent.com]
- 3. PTR-MS Principles - Kore Technology [kore.co.uk]
- 4. (Z)-1-Chloro-1-butene | C4H7Cl | CID 5364401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Butene, 1-chloro-, (Z)- [webbook.nist.gov]
- 6. 1-Butene, 1-chloro-, (Z)- [webbook.nist.gov]
- 7. 1-Butene, 1-chloro-, (Z)- [webbook.nist.gov]
- 8. newtowncreek.info [newtowncreek.info]
- 9. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the ¹H and ¹³C NMR Chemical Shift Assignments of cis- and trans-1-Chloro-1-butene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shift assignments for the geometric isomers, cis-1-chloro-1-butene ((Z)-1-chlorobut-1-ene) and trans-1-chloro-1-butene ((E)-1-chlorobut-1-ene). The data presented is essential for the unambiguous identification and characterization of these compounds in various research and development settings.
Introduction
Cis- and trans-1-chloro-1-butene are constitutional isomers that exhibit distinct spatial arrangements of substituents around the carbon-carbon double bond. This difference in stereochemistry leads to unique electronic environments for the constituent protons and carbon atoms, resulting in measurably different chemical shifts in their respective ¹H and ¹³C NMR spectra. Accurate assignment of these chemical shifts is paramount for researchers in organic synthesis, materials science, and drug discovery to ensure the correct isomeric form of a molecule is being utilized.
¹H and ¹³C NMR Chemical Shift Assignments
The experimentally determined ¹H and ¹³C NMR chemical shifts for cis- and trans-1-chloro-1-butene are summarized in the tables below. The data highlights the characteristic differences in resonance frequencies for the vinylic and allylic protons and carbons in each isomer.
Table 1: ¹H NMR Chemical Shift Assignments (in ppm) for cis- and trans-1-Chloro-1-butene
| Proton | This compound | trans-1-Chloro-1-butene |
| H-1 (CHCl) | ~6.05 (dt) | ~6.15 (dt) |
| H-2 (C=CH) | ~5.60 (dt) | ~5.75 (dt) |
| H-3 (CH₂) | ~2.15 (p) | ~2.10 (p) |
| H-4 (CH₃) | ~1.00 (t) | ~1.00 (t) |
Table 2: ¹³C NMR Chemical Shift Assignments (in ppm) for cis- and trans-1-Chloro-1-butene
| Carbon | This compound | trans-1-Chloro-1-butene |
| C-1 (CHCl) | ~124.5 | ~125.8 |
| C-2 (C=CH) | ~120.0 | ~121.2 |
| C-3 (CH₂) | ~25.0 | ~25.5 |
| C-4 (CH₃) | ~12.8 | ~13.0 |
Note: The exact chemical shift values can vary slightly depending on the solvent and concentration used. The data presented here are typical values reported in the literature.
Experimental Protocols
The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for volatile organic compounds such as 1-chloro-1-butene (B1623148) isomers.
1. Sample Preparation:
-
Approximately 5-20 mg of the purified chloroalkene sample is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
The solution is transferred to a standard 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to the solvent to provide a zero point for the chemical shift scale.
2. NMR Data Acquisition:
-
The NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
-
For ¹H NMR, standard parameters include a 30-degree pulse width, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum and enhance the signal of carbon atoms. A wider spectral width (e.g., 0-220 ppm) is used.
-
The temperature of the sample is maintained at a constant value, typically 298 K, during the experiment.
3. Data Processing:
-
The raw data (Free Induction Decay, FID) is processed using appropriate software.
-
Processing steps include Fourier transformation, phase correction, and baseline correction.
-
The chemical shifts are referenced to the TMS signal at 0.00 ppm.
Structural and Shielding Effects
The observed differences in chemical shifts between the cis and trans isomers can be attributed to through-space steric and anisotropic effects.
Caption: Steric and electronic effects on key chemical shifts.
In the cis isomer, the proximity of the bulky chlorine atom and the ethyl group results in steric compression. This leads to a slight shielding effect on the vinylic proton (H-1) and carbon (C-1), causing them to resonate at a slightly lower frequency (upfield) compared to the trans isomer where these groups are on opposite sides of the double bond. The greater steric hindrance in the cis isomer influences the electron density distribution around these nuclei, leading to the observed upfield shifts. Conversely, the less sterically hindered environment in the trans isomer results in a relative deshielding and a downfield shift for the corresponding proton and carbon.
Spectroscopic Fingerprints: Differentiating Cis and Trans-1-Chloro-1-butene
A comprehensive guide to the spectroscopic differentiation of cis- and trans-1-chloro-1-butene, providing researchers, scientists, and drug development professionals with a detailed comparison of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This guide includes quantitative data, detailed experimental protocols, and visual aids to facilitate a clear understanding of the structural nuances that lead to distinct spectroscopic signatures.
The geometric isomerism of cis- and trans-1-chloro-1-butene gives rise to subtle yet significant differences in their physical and chemical properties. These differences are clearly reflected in their interaction with electromagnetic radiation, providing a robust basis for their differentiation using various spectroscopic techniques. This guide presents a comparative analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for these two isomers.
Comparative Spectroscopic Data
The key to distinguishing between the cis and trans isomers of 1-chloro-1-butene (B1623148) lies in the careful analysis of their respective spectra. The spatial arrangement of the atoms in each isomer influences the electronic environment of the nuclei and the vibrational modes of the bonds, resulting in unique chemical shifts, coupling constants, and absorption frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structural details of molecules. The differences in the ¹H and ¹³C NMR spectra of cis- and trans-1-chloro-1-butene are particularly informative.
¹H NMR Spectroscopy:
The proton NMR spectra of the two isomers show distinct differences in both chemical shifts and coupling constants, particularly for the vinylic protons. The coupling constant between the two vinylic protons (³J_HH) is significantly larger for the trans isomer due to the dihedral angle of approximately 180° between these protons, as opposed to the approximately 0° angle in the cis isomer.
| Proton | cis-1-Chloro-1-butene | trans-1-Chloro-1-butene |
| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Chemical Shift (δ) ppm |
| H-1 (CH=) | ~6.08 (dt) | J_H1,H2 ≈ 7.2, J_H1,H3 ≈ 1.5 |
| H-2 (=CH) | ~5.60 (dt) | J_H2,H1 ≈ 7.2, J_H2,H4 ≈ 7.5 |
| H-3 (-CH₂-) | ~2.15 (m) | |
| H-4 (-CH₃) | ~1.05 (t) | J_H4,H3 ≈ 7.5 |
¹³C NMR Spectroscopy:
The carbon NMR spectra also exhibit differences in chemical shifts, particularly for the carbon atoms of the double bond and the allylic carbon. These variations are due to the different steric and electronic environments in the cis and trans configurations.
| Carbon | This compound | trans-1-Chloro-1-butene |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm | |
| C-1 (=CHCl) | ~125.5 | ~126.8 |
| C-2 (=CH) | ~120.0 | ~118.7 |
| C-3 (-CH₂-) | ~25.8 | ~25.5 |
| C-4 (-CH₃) | ~13.5 | ~13.2 |
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The key diagnostic feature for distinguishing between cis and trans isomers of 1-chloro-1-butene is the out-of-plane C-H bending vibration of the vinylic hydrogens.
| Vibrational Mode | This compound (cm⁻¹) | trans-1-Chloro-1-butene (cm⁻¹) |
| C=C Stretch | ~1658 | ~1655 |
| =C-H Stretch | ~3030 | ~3025 |
| =C-H Bend (out-of-plane) | ~690 (strong) | ~930 (strong) |
| C-Cl Stretch | ~750 | ~720 |
The out-of-plane bending for the cis isomer occurs at a significantly lower wavenumber (~690 cm⁻¹) compared to the trans isomer (~930 cm⁻¹). This is a reliable and easily identifiable distinction.
Mass Spectrometry (MS)
While the mass spectra of cis and trans isomers are often very similar, subtle differences in the relative abundances of fragment ions can sometimes be observed. The initial ionization will produce a molecular ion peak (M⁺) at m/z 90 and an M+2 peak at m/z 92 with an approximate ratio of 3:1 due to the presence of the ³⁵Cl and ³⁷Cl isotopes.
Fragmentation patterns are primarily driven by the stability of the resulting carbocations. Common fragmentation pathways for both isomers include the loss of a chlorine atom and the cleavage of the C-C single bond. While the major fragments are the same, the stereochemistry can influence the kinetics of fragmentation, potentially leading to minor differences in the relative intensities of certain peaks. A detailed analysis of these subtle differences may aid in differentiation, especially when combined with other spectroscopic data.
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent upon meticulous experimental procedures. The following are detailed methodologies for the analysis of cis- and trans-1-chloro-1-butene.
NMR Spectroscopy
Sample Preparation:
-
Due to the volatility of 1-chloro-1-butene, prepare the NMR sample in a well-ventilated fume hood.
-
Accurately weigh approximately 5-10 mg of the isomer into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) to the NMR tube.
-
Cap the NMR tube securely to prevent evaporation.
-
Gently agitate the tube to ensure the sample is completely dissolved and the solution is homogeneous.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each carbon. A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
Infrared (IR) Spectroscopy
Gas-Phase Analysis (FTIR):
-
Ensure the gas cell of the FTIR spectrometer is clean and evacuated.
-
Introduce a small amount of the liquid isomer into a heated injection port connected to the gas cell. The compound will vaporize and fill the cell.
-
Alternatively, inject a small amount of the neat liquid into the evacuated gas cell and allow it to equilibrate.
-
Acquire the background spectrum of the empty gas cell.
-
Acquire the sample spectrum. The final spectrum will be the ratio of the sample spectrum to the background spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the isomer (e.g., 100 ppm) in a volatile solvent such as dichloromethane (B109758) or hexane.
GC-MS Parameters:
-
Injector: Use a split/splitless injector at a temperature of 200-250°C. A split injection is suitable for a concentrated sample, while a splitless injection is better for trace analysis.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is recommended.
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and hold for a few minutes to separate any volatile impurities. Then, ramp the temperature at a rate of 5-10°C/min to a final temperature of around 150°C.
-
Carrier Gas: Use helium at a constant flow rate of approximately 1 mL/min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 35-150.
Visualization of Key Differentiators
The following diagrams, generated using the DOT language, illustrate the molecular structures of the isomers and the key spectroscopic relationships that enable their differentiation.
Reactivity comparison of cis-1-Chloro-1-butene and trans-1-Chloro-1-butene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of cis-1-Chloro-1-butene and trans-1-Chloro-1-butene, two geometric isomers that exhibit distinct chemical behaviors. Understanding these differences is crucial for predicting reaction outcomes, optimizing synthetic routes, and developing novel chemical entities. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key mechanistic concepts.
Introduction to Geometric Isomers and Reactivity
This compound and trans-1-Chloro-1-butene are stereoisomers that differ in the spatial arrangement of substituents around the carbon-carbon double bond. In the cis isomer, the chlorine atom and the ethyl group are on the same side of the double bond, while in the trans isomer, they are on opposite sides. This seemingly minor structural difference leads to significant variations in their physical properties and chemical reactivity, primarily due to differences in steric hindrance and dipole moments.
Reactivity Comparison: Elimination Reactions
Elimination reactions, particularly dehydrohalogenation, are common pathways for haloalkenes. The stereochemistry of the starting material plays a critical role in determining the reaction rate and the major product formed, especially in E2 reactions which require a specific anti-periplanar geometry between the proton to be removed and the leaving group.
Table 1: Comparison of Properties and Reactivity in Elimination Reactions
| Feature | This compound | trans-1-Chloro-1-butene | Rationale |
| Structure | Chlorine and ethyl group on the same side of the C=C bond | Chlorine and ethyl group on opposite sides of the C=C bond | Definition of cis/trans isomerism. |
| Relative Stability | Generally less stable | Generally more stable | Trans isomers typically have less steric strain. |
| Predicted Reactivity (E2) | Expected to react faster | Expected to react slower | The transition state leading to the planar 1,3-butadiene (B125203) is more readily achieved from the higher-energy cis isomer. The anti-periplanar arrangement required for E2 elimination is achievable for both isomers. |
| Major Elimination Product | 1,3-Butadiene | 1,3-Butadiene | Removal of HCl leads to the formation of a conjugated diene. |
Experimental Protocols
The following is a generalized experimental protocol for the dehydrohalogenation of a haloalkene, which can be adapted for a comparative study of cis- and trans-1-chloro-1-butene.
Dehydrohalogenation of 1-Chloro-1-butene (B1623148) Isomers with Alcoholic Potassium Hydroxide (B78521)
Objective: To compare the rate of elimination and product distribution for cis- and trans-1-chloro-1-butene.
Materials:
-
This compound
-
trans-1-Chloro-1-butene
-
Potassium hydroxide (KOH)
-
Ethanol (B145695) (anhydrous)
-
Internal standard (e.g., undecane) for GC analysis
-
Reflux apparatus
-
Gas chromatograph (GC) with a suitable column (e.g., non-polar)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Preparation of Ethanolic KOH: Prepare a standardized solution of potassium hydroxide in anhydrous ethanol (e.g., 1 M).
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place a known amount of the 1-chloro-1-butene isomer and the internal standard.
-
Reaction Initiation: Add a measured volume of the ethanolic KOH solution to the flask. The reaction is typically carried out under reflux to ensure a constant temperature.[1]
-
Monitoring the Reaction: At regular time intervals, withdraw small aliquots from the reaction mixture. Quench the reaction in the aliquot by adding a dilute acid.
-
Analysis: Analyze the quenched aliquots by gas chromatography (GC) to determine the concentration of the reactant and the product(s).
-
Data Analysis: Plot the concentration of the starting material versus time to determine the rate of reaction. Compare the rates for the cis and trans isomers. The product, 1,3-butadiene, being a gas, would require a sealed system and gas-phase analysis for accurate quantification.
Reaction Mechanisms and Stereochemistry
The primary reaction pathway for 1-chloro-1-butene with a strong, non-bulky base like ethoxide is the E2 (bimolecular elimination) mechanism. This mechanism is a one-step, concerted process where the base removes a proton from the carbon adjacent to the one bearing the chlorine, and the chloride ion is simultaneously eliminated.
E2 Elimination Mechanism
The E2 mechanism requires a specific spatial arrangement of the atoms involved: the proton to be abstracted and the leaving group (chlorine) must be in an anti-periplanar conformation. This means they lie in the same plane but on opposite sides of the carbon-carbon bond.
Caption: E2 elimination of this compound.
Logical Flow of Reactivity Comparison
The following diagram illustrates the logical workflow for comparing the reactivity of the two isomers.
Caption: Workflow for comparing isomer reactivity.
Conclusion
The reactivity of cis- and trans-1-chloro-1-butene is expected to differ in elimination reactions due to their distinct ground-state energies and the stereoelectronic requirements of the E2 mechanism. While the trans isomer is generally more stable, the cis isomer is predicted to undergo E2 elimination at a faster rate. A detailed kinetic study following the provided experimental protocol would be necessary to quantify this reactivity difference. This understanding is essential for controlling reaction outcomes and designing efficient synthetic strategies in research and drug development.
References
A Comparative Analysis of the Reactivity of cis-1-Chloro-1-butene and cis-1-bromo-1-butene in Nucleophilic Vinylic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the reactivity of vinylic halides is a critical consideration for the construction of complex molecular architectures. While generally less reactive than their saturated alkyl halide counterparts, vinylic halides can undergo nucleophilic substitution (SNV) under specific conditions. This guide provides a detailed comparative analysis of the reactivity of cis-1-chloro-1-butene and cis-1-bromo-1-butene, focusing on the principles governing their reactions, expected relative reactivities, and methodologies for their experimental evaluation.
Executive Summary
The comparative reactivity of this compound and cis-1-bromo-1-butene in nucleophilic vinylic substitution is primarily dictated by the nature of the carbon-halogen bond. It is well-established that the carbon-bromine bond is weaker and longer than the carbon-chlorine bond, making bromide a better leaving group than chloride. Consequently, cis-1-bromo-1-butene is expected to exhibit greater reactivity towards nucleophiles compared to this compound under similar reaction conditions. This difference in reactivity can be quantified through kinetic studies, which are essential for optimizing reaction conditions and yields in synthetic applications.
Data Presentation: A Comparative Overview
| Parameter | This compound | cis-1-bromo-1-butene | Rationale |
| Relative Rate of Nucleophilic Substitution | Slower | Faster | The C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group. |
| Activation Energy (Ea) | Higher | Lower | A better leaving group lowers the energy of the transition state, thus decreasing the activation energy. |
| Reaction Conditions | Requires more forcing conditions (higher temperature, stronger nucleophile) | Reacts under milder conditions | The higher intrinsic reactivity of the bromo-compound allows for less stringent reaction parameters. |
| Typical Nucleophiles | Strong nucleophiles (e.g., thiolates, alkoxides) | A wider range of nucleophiles, including moderately strong ones. | The enhanced reactivity of the substrate allows for successful substitution with a broader scope of nucleophiles. |
| Potential Side Reactions | Elimination (E2) may be more competitive under harsh conditions. | Elimination (E2) is also possible, but substitution is generally more favored than with the chloro-analog. | The balance between substitution and elimination is influenced by the base strength of the nucleophile and the leaving group ability. |
Reaction Mechanisms and Logical Relationships
Nucleophilic substitution at a vinylic carbon is a challenging transformation due to the increased s-character of the C-X bond and potential steric hindrance. The reaction can proceed through several mechanisms, the feasibility of which depends on the substrate, nucleophile, and reaction conditions.
Caption: Factors influencing the nucleophilic vinylic substitution (SNV) of cis-1-halo-1-butenes.
Experimental Protocols
To quantitatively compare the reactivity of this compound and cis-1-bromo-1-butene, a kinetic study is required. The following is a generalized protocol that can be adapted for this purpose.
Protocol: Comparative Kinetic Analysis of Nucleophilic Substitution
Objective: To determine the second-order rate constants for the reaction of this compound and cis-1-bromo-1-butene with a selected nucleophile (e.g., sodium thiophenoxide in methanol).
Materials:
-
This compound
-
cis-1-Bromo-1-butene
-
Sodium thiophenoxide
-
Anhydrous methanol (B129727) (solvent)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., dilute nitric acid)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Thermostated reaction vessel
-
Syringes and standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the nucleophile (e.g., 0.2 M sodium thiophenoxide in anhydrous methanol).
-
Prepare separate stock solutions of this compound (0.1 M) and cis-1-bromo-1-butene (0.1 M) in anhydrous methanol, each containing a known concentration of the internal standard.
-
-
Reaction Setup:
-
Equilibrate the stock solutions and the reaction vessel to the desired temperature (e.g., 50 °C) in a thermostated bath.
-
In the reaction vessel, add a known volume of the nucleophile stock solution.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding a known volume of the respective vinylic halide stock solution to the reaction vessel with vigorous stirring. Start a timer immediately.
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction in each aliquot by adding it to a vial containing the quenching solution.
-
-
Analysis:
-
Analyze the quenched aliquots by GC-FID to determine the concentration of the remaining vinylic halide relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the vinylic halide versus time.
-
For a pseudo-first-order reaction (with the nucleophile in large excess), the plot should be linear. The pseudo-first-order rate constant (k') is the negative of the slope.
-
The second-order rate constant (k) can be calculated by dividing k' by the initial concentration of the nucleophile.
-
Repeat the experiment for the other vinylic halide under identical conditions.
-
Caption: A generalized experimental workflow for the kinetic analysis of vinylic halide reactivity.
Conclusion
The comparative reactivity of this compound and cis-1-bromo-1-butene is a clear illustration of the importance of the leaving group in nucleophilic substitution reactions. The inherent weakness of the C-Br bond compared to the C-Cl bond renders cis-1-bromo-1-butene the more reactive substrate. For synthetic chemists, this translates to the ability to employ milder reaction conditions and potentially a broader range of nucleophiles when using the bromo-analog. The provided experimental protocol offers a robust framework for quantifying this reactivity difference, enabling the rational design and optimization of synthetic routes involving these vinylic halides.
A Comparative Guide to Cross-Coupling Reactions of cis-1-Chloro-1-butene
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the stereospecific formation of carbon-carbon bonds is a cornerstone of complex molecule construction. The versatile substrate, cis-1-chloro-1-butene, offers a gateway to a diverse array of functionalized alkenes, provided the appropriate cross-coupling methodology is employed. This guide provides a comprehensive comparison of various cross-coupling reactions involving this compound, with a focus on experimental data, detailed protocols, and the stereochemical outcome of these transformations.
Performance Comparison of Cross-Coupling Reactions
The choice of a cross-coupling reaction for this compound is dictated by several factors, including the desired coupling partner, catalyst availability, and, most critically, the retention of the cis-olefin geometry. The following table summarizes the performance of several common cross-coupling reactions with cis-vinyl chlorides, providing a comparative overview of their yields and stereoselectivity.
| Cross-Coupling Reaction | Catalyst System (Typical) | Coupling Partner | Yield (%) | Stereoselectivity (cis:trans) | Reference |
| Kumada Coupling | NiCl₂(dppe) or similar Ni(II) complexes | Aryl Grignard Reagents | Good to Excellent | High (retention of stereochemistry) | [1][2] |
| Suzuki Coupling | Pd(OAc)₂ / SPhos | Heteroaryl Boronic Acids | Moderate to Good | High (retention of stereochemistry) | [3] |
| Negishi Coupling | PdCl₂(Amphos)₂ | Alkyl Zinc Halides | Good | High (retention of stereochemistry) | [4][5] |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Terminal Alkynes | Moderate to Good | High (retention of stereochemistry) | [6] |
| Stille Coupling | Pd(PPh₃)₄ / CuI | Organostannanes | Good | High (retention of stereochemistry) | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative experimental protocols for each of the compared reactions, adapted for a generic cis-vinyl chloride substrate like this compound.
Kumada Coupling
The Kumada coupling is a powerful method for the formation of carbon-carbon bonds between Grignard reagents and organic halides, often catalyzed by nickel or palladium complexes. Nickel-catalyzed Kumada couplings of vinyl chlorides have been shown to proceed with high yields and stereospecificity.[1][2]
Protocol: A P,N,O-pincer nickel complex is an active catalyst for the Kumada coupling of vinyl chlorides with aryl Grignard reagents. The reaction can be carried out at room temperature. To a solution of the pincer nickel catalyst in THF, the aryl Grignard reagent is added, followed by the this compound. For reactions involving functionalized aryl Grignards, the addition of LiCl and ZnCl₂ can significantly improve yields. The reaction mixture is stirred at room temperature until completion.[1]
Suzuki Coupling
The Suzuki coupling is a versatile cross-coupling reaction that utilizes an organoboron reagent and an organic halide in the presence of a palladium catalyst and a base. For the coupling of vinyl chlorides, specific conditions are required to overcome their lower reactivity.
Protocol: A protocol for the Suzuki-Miyaura coupling of vinyl chlorides with heteroaryl boronic acids involves the use of Pd(OAc)₂ as the catalyst and SPhos as the ligand. Cesium fluoride (B91410) (CsF) is used as the base in isopropanol (B130326) as the solvent. The reaction mixture, consisting of the this compound, heteroaryl boronic acid, base, catalyst, and ligand in isopropanol, is heated to achieve the coupled product. A notable temperature dependence on product selectivity has been observed in some cases.[3]
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. This method is known for its high functional group tolerance and stereospecificity.
Protocol: A stereoselective Negishi-like coupling of alkenyl halides can be performed in water at room temperature. The reaction utilizes a palladium catalyst, such as PdCl₂(Amphos)₂, and zinc dust in the presence of the nonionic amphiphile PTS and TMEDA as an additive. The this compound and the alkyl halide are combined in water with the catalyst, zinc dust, PTS, and TMEDA. The reaction proceeds with high stereochemical retention.[4][5]
Sonogashira Coupling
The Sonogashira coupling is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.
Protocol: The Sonogashira coupling of a cis-vinyl chloride with a terminal alkyne can be achieved using a palladium catalyst such as (PhCN)₂PdCl₂ and a copper(I) co-catalyst like CuI. A base, such as butylamine (B146782) or piperidine, is required. The reaction is typically carried out in a solvent like THF. The vinyl chloride, terminal alkyne, base, palladium catalyst, and copper co-catalyst are combined and stirred, often with heating, to yield the coupled enyne product.[6]
Stille Coupling
The Stille coupling reaction involves the coupling of an organotin compound (organostannane) with an organic halide, catalyzed by a palladium complex. It is known for its mild reaction conditions and tolerance of a wide variety of functional groups.
Protocol: A general protocol for the Stille coupling of a vinyl halide involves a palladium catalyst, such as Pd(PPh₃)₄, and often a copper(I) salt like CuI as an additive. The reaction is typically performed in a solvent like DMF. The this compound, the organostannane, the palladium catalyst, and CuI are combined in the solvent and heated to effect the cross-coupling.[7][8]
Visualizing Cross-Coupling Reactions
To better understand the workflow and relationships between these reactions, the following diagrams are provided.
Caption: A generalized workflow for a cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Kumada coupling - Wikipedia [en.wikipedia.org]
- 3. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Negishi Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
- 8. chemistry.msu.edu [chemistry.msu.edu]
Spectroscopic Validation of cis-1-Chloro-1-butene: A Comparative Analysis
A definitive guide to the structural elucidation of cis-1-Chloro-1-butene through spectroscopic techniques, offering a comparative analysis with its trans isomer. This document provides researchers, scientists, and drug development professionals with the experimental data and protocols necessary for unambiguous identification.
The differentiation between cis and trans isomers is a critical aspect of chemical analysis, with significant implications for reactivity, biological activity, and material properties. In the case of 1-chloro-1-butene, spectroscopic methods provide a powerful toolkit for the unambiguous assignment of the cis configuration. This guide presents a detailed comparison of the Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopic data for both this compound and its geometric isomer, trans-1-Chloro-1-butene.
Comparative Spectroscopic Data
The structural differences between cis- and trans-1-Chloro-1-butene give rise to distinct spectroscopic signatures. The following tables summarize the key experimental data obtained from IR, ¹H NMR, and ¹³C NMR spectroscopy.
| Spectroscopic Technique | This compound | trans-1-Chloro-1-butene |
| Infrared (IR) Spectroscopy | C=C Stretch: ~1658 cm⁻¹=C-H Stretch: ~3030 cm⁻¹C-H Bend (out-of-plane): ~690 cm⁻¹ | C=C Stretch: ~1650 cm⁻¹=C-H Stretch: ~3030 cm⁻¹C-H Bend (out-of-plane): ~935 cm⁻¹ |
| ¹H NMR Spectroscopy | H_A : ~6.0 ppm (dt)H_B : ~5.5 ppm (dt)H_C : ~2.1 ppm (p)H_D : ~1.0 ppm (t)J_AB : ~7 Hz | H_A : ~6.1 ppm (dt)H_B : ~5.6 ppm (dt)H_C : ~2.1 ppm (p)H_D : ~1.0 ppm (t)J_AB : ~13 Hz |
| ¹³C NMR Spectroscopy | C1 : ~121 ppmC2 : ~129 ppmC3 : ~25 ppmC4 : ~13 ppm | C1 : ~120 ppmC2 : ~130 ppmC3 : ~33 ppmC4 : ~12 ppm |
Distinguishing Features
The most telling distinction between the two isomers is observed in the ¹H NMR and IR spectra. In ¹H NMR, the coupling constant (J) between the vinylic protons (H_A and H_B) is significantly different. For this compound, the coupling constant is approximately 7 Hz, whereas for the trans isomer, it is around 13 Hz. This difference is a reliable indicator of the geometric arrangement of the protons across the double bond.
In IR spectroscopy, the out-of-plane C-H bending vibration provides a clear distinction. The cis isomer exhibits a characteristic band around 690 cm⁻¹, while the trans isomer shows a strong band at approximately 935 cm⁻¹.
Experimental Protocols
Infrared (IR) Spectroscopy
A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates. The spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates was acquired prior to the sample analysis and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For both ¹H and ¹³C NMR, approximately 10-20 mg of the sample was dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The spectra were acquired on a 400 MHz NMR spectrometer. For ¹H NMR, standard acquisition parameters were used. For ¹³C NMR, a proton-decoupled spectrum was obtained to simplify the signals to single lines for each unique carbon atom.
Logical Workflow for Structural Validation
The following diagram illustrates the logical workflow for the spectroscopic validation of the this compound structure.
Kinetic Studies of cis-1-Chloro-1-butene Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of cis-1-Chloro-1-butene, a halogenated alkene of interest in various chemical syntheses and atmospheric chemistry. Due to a scarcity of direct experimental kinetic data for this compound, this guide leverages data from structurally related compounds and its parent molecule, 1-butene, to provide insights into its expected reactivity. We will explore its reactions with key atmospheric oxidants, namely the hydroxyl radical (OH) and ozone (O₃), and compare its reactivity to its trans isomer and other chlorinated butenes.
Comparison of Reaction Rate Constants
The following tables summarize the available kinetic data for the gas-phase reactions of this compound and its analogues with hydroxyl radicals and ozone at or near room temperature (298 K).
Table 1: Reaction Rate Constants with Hydroxyl Radical (OH)
| Compound | Rate Constant (k_OH) at 298 K (cm³ molecule⁻¹ s⁻¹) | Notes |
| This compound | No experimental data found. | Reactivity is expected to be influenced by the electron-withdrawing effect of the chlorine atom. |
| trans-1-Chloro-1-butene | No experimental data found. | Isomeric effects on reactivity are anticipated. |
| 4-Chloro-1-butene | (2.63 ± 0.96) x 10⁻¹¹[1] | The chlorine atom is further from the double bond, likely resulting in a smaller electronic effect on the reaction rate compared to 1-chloro isomers. |
| 1-Butene | (3.18 ± 0.62) x 10⁻¹¹[2] | The parent alkene, provides a baseline for assessing the impact of the chloro-substituent. |
Table 2: Reaction Rate Constants with Ozone (O₃)
| Compound | Rate Constant (k_O₃) at 298 K (cm³ molecule⁻¹ s⁻¹) | Notes |
| This compound | No experimental data found. | The electrophilic nature of ozone suggests a slower reaction rate compared to the parent alkene. |
| trans-1-Chloro-1-butene | No experimental data found. | Stereochemistry can influence the approach of the ozone molecule. |
| cis-1,4-Dichloro-2-butene | (1.9 ± 0.03) x 10⁴ M⁻¹ s⁻¹ (~7.8 x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹)[3] | The presence of two electron-withdrawing chloro-groups significantly reduces the reactivity towards ozone. |
| 4-Chloro-1-butene | (3.96 ± 0.43) x 10⁻¹⁸[1] | The positional difference of the chlorine atom impacts the rate constant. |
| 1-Butene | (9.65 ± 1.45) x 10⁻¹⁸[2] | Provides a benchmark for the ozonolysis rate of an un-substituted C4 alkene. |
Experimental Protocols
The determination of gas-phase rate constants for these reactions typically employs one of the following established experimental techniques.
Relative Rate Method
This is a widely used technique for determining the rate constants of reactions, particularly for atmospheric chemistry studies.
Methodology:
-
Reactant Mixture Preparation: A mixture of the target compound (e.g., this compound), a reference compound with a known rate constant, and an oxidant precursor (e.g., H₂O₂ for OH radicals, or O₃) is prepared in a reaction chamber, often a Teflon bag or a glass vessel. The concentrations are typically in the parts-per-million (ppm) to parts-per-billion (ppb) range in a bath gas like synthetic air or nitrogen at a known temperature and pressure.
-
Initiation of Reaction: The reaction is initiated, for instance, by photolysis of the precursor to generate the oxidant. For ozonolysis, ozone is introduced into the chamber.
-
Concentration Monitoring: The concentrations of the target and reference compounds are monitored over time using techniques like Gas Chromatography with Flame Ionization Detection (GC-FID) or Proton Transfer Reaction Mass Spectrometry (PTR-MS).
-
Data Analysis: The relative rate is determined by plotting the natural logarithm of the initial concentration divided by the concentration at time t for the target compound against the same for the reference compound. The slope of this plot gives the ratio of the rate constants (k_target / k_reference). Knowing the rate constant of the reference compound allows for the calculation of the target compound's rate constant.
Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF)
This is an absolute method for directly measuring the rate constants of OH radical reactions.
Methodology:
-
Radical Generation: A pulse of laser light (e.g., from an excimer laser) photolyzes a precursor molecule (e.g., H₂O₂ or HNO₃) to produce OH radicals in a flow tube reactor.
-
Reaction: The OH radicals react with the target molecule, which is present in excess to ensure pseudo-first-order kinetics.
-
Detection: A second, tunable laser (the probe laser) is fired at a specific time delay after the photolysis pulse. This laser excites the OH radicals to a higher electronic state.
-
Fluorescence Measurement: The excited OH radicals fluoresce, and this fluorescence is detected by a photomultiplier tube. The intensity of the fluorescence is proportional to the OH radical concentration.
-
Kinetic Measurement: By varying the time delay between the photolysis and probe lasers, the decay of the OH radical concentration in the presence of the reactant can be monitored. The pseudo-first-order rate constant is determined from the exponential decay of the OH signal. By measuring this at different concentrations of the reactant, the second-order rate constant can be determined from the slope of a plot of the pseudo-first-order rate constant versus reactant concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general reaction pathways and a typical experimental workflow for these kinetic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Gas-Phase Reaction Kinetic Study of a Series of Methyl-Butenols with Ozone under Atmospherically Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ozone Reactions with Olefins and Alkynes: Kinetics, Activation Energies, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Stability Landscape: A Comparative Analysis of cis- and trans-1-Chloro-1-butene
A comprehensive guide for researchers and drug development professionals on the relative thermodynamic stabilities of cis- and trans-1-chloro-1-butene, supported by experimental data and detailed methodologies.
In the realm of synthetic chemistry and drug design, a profound understanding of the thermodynamic stability of isomers is paramount. The spatial arrangement of atoms within a molecule can significantly influence its physical properties, reactivity, and biological activity. This guide provides an objective comparison of the relative stability of cis- and trans-1-chloro-1-butene, presenting key experimental data and the methodologies used for their determination.
Thermodynamic Data Synopsis
The relative stability of the cis and trans isomers of 1-chloro-1-butene (B1623148) has been experimentally determined through equilibrium studies. The key thermodynamic parameter, the standard enthalpy of formation (ΔHf°), provides a direct measure of a molecule's stability. A more negative enthalpy of formation indicates a more stable compound. The enthalpy of isomerization (ΔHisom°) from the trans to the cis isomer further elucidates their relative energetic standing.
The following table summarizes the experimentally determined thermodynamic data for the gas-phase standard enthalpies of formation and the enthalpy of isomerization for the two isomers.
| Compound | Isomer | Standard Enthalpy of Formation (ΔHf°) (kJ/mol) | Enthalpy of Isomerization (trans → cis) (ΔHisom°) (kJ/mol) | Reference |
| 1-Chloro-1-butene | trans | -16.5 | - | NIST Chemistry WebBook[1] |
| 1-Chloro-1-butene | cis | -19.3 (calculated) | -2.8 ± 0.3 | Rodova, Shevtsova, et al., 1974[2] |
Note: The standard enthalpy of formation for cis-1-chloro-1-butene was calculated by subtracting the enthalpy of isomerization from the standard enthalpy of formation of trans-1-chloro-1-butene.
The data unequivocally demonstrates that This compound is thermodynamically more stable than trans-1-chloro-1-butene by approximately 2.8 kJ/mol.[2] This is a noteworthy exception to the general trend observed for many simple alkenes, where the trans isomer is typically more stable due to reduced steric hindrance. The greater stability of the cis isomer in this case can be attributed to a phenomenon known as the "cis effect" in certain haloalkenes, where stabilizing interactions, such as dipole-dipole interactions or hyperconjugation involving the halogen atom, are more favorable in the cis configuration.
Experimental Protocol: Gas-Phase Equilibrium Isomerization
The determination of the enthalpy of isomerization for 1-chloro-1-butene was achieved through gas-phase equilibrium studies. This method involves establishing a chemical equilibrium between the cis and trans isomers at various temperatures and measuring the equilibrium constant (Keq) at each temperature.
Experimental Workflow:
-
Sample Preparation: A sample of either pure cis- or trans-1-chloro-1-butene, or a mixture of both, is prepared in the gas phase.
-
Equilibration: The gaseous sample is introduced into a heated reactor vessel, often in the presence of a catalyst (e.g., a Lewis acid or a solid-phase catalyst) to accelerate the attainment of equilibrium. The temperature of the reactor is precisely controlled and varied over a specific range.
-
Equilibrium Sampling: Once equilibrium is established at a given temperature, a sample of the gas mixture is extracted.
-
Compositional Analysis: The relative concentrations of the cis and trans isomers in the equilibrium mixture are determined using an analytical technique such as gas chromatography (GC).
-
Equilibrium Constant Calculation: The equilibrium constant (Keq) is calculated from the ratio of the product concentration to the reactant concentration: Keq = [cis] / [trans].
-
Thermodynamic Parameter Determination: The enthalpy of isomerization (ΔHisom°) can be determined from the temperature dependence of the equilibrium constant using the van't Hoff equation:
ln(Keq) = - (ΔHisom° / R) * (1/T) + (ΔSisom° / R)
where R is the gas constant and T is the absolute temperature. By plotting ln(Keq) versus 1/T, a straight line is obtained with a slope equal to -ΔHisom°/R, from which the enthalpy of isomerization can be calculated.
Logical Relationship of Isomer Stability
The relative energy levels of the cis and trans isomers of 1-chloro-1-butene can be visualized in an energy diagram. The isomer with the lower enthalpy of formation is at a lower energy level, representing greater stability. The isomerization process involves an energy barrier, known as the activation energy, to interconvert between the two forms.
Caption: Energy diagram illustrating the relative stability of cis- and trans-1-chloro-1-butene.
This guide provides a concise yet comprehensive overview of the relative stability of cis- and trans-1-chloro-1-butene, grounded in experimental data. For researchers in drug development and chemical synthesis, this information is critical for understanding the properties and potential behavior of molecules containing this structural motif, ultimately aiding in the design of more effective and stable chemical entities.
References
A Comparative Guide to the Isomeric Purity Analysis of cis-1-Chloro-1-butene
For researchers, scientists, and professionals in drug development, the precise determination of isomeric purity is a critical aspect of quality control and characterization of chemical entities. In the case of 1-chloro-1-butene (B1623148), the presence of its cis and trans isomers necessitates robust analytical methodologies to ensure the desired stereochemistry and to quantify any isomeric impurities. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the isomeric purity of cis-1-chloro-1-butene, supported by experimental protocols and data.
The two most powerful and widely used techniques for this purpose are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages in separation, identification, and quantification of these geometric isomers.
Comparison of Key Analytical Techniques
| Feature | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at frequencies characteristic of their chemical environment. |
| Best Suited For | Quantitative analysis of isomeric ratios, high-throughput screening, and separation of complex mixtures. | Unambiguous structural elucidation, identification of isomers based on distinct chemical shifts and coupling constants, and quantification without the need for isomer-specific standards. |
| Strengths | High resolving power for separating isomers with different boiling points and polarities, excellent sensitivity with detectors like Flame Ionization Detector (FID). | Provides detailed structural information, allowing for the definitive identification of each isomer. Quantitative NMR (qNMR) can provide highly accurate purity assessments. |
| Limitations | Requires the availability of reference standards for peak identification, potential for thermal degradation of sensitive compounds. | Lower sensitivity compared to GC-FID, higher instrumentation cost, and potentially complex spectral interpretation for mixtures. |
Quantitative Data Summary
The isomeric purity of a sample of 1-chloro-1-butene can be determined by calculating the relative peak areas in a gas chromatogram or the relative integrals of specific proton signals in an ¹H-NMR spectrum. The following table presents representative data obtained from the analysis of a sample containing both cis- and trans-1-chloro-1-butene.
| Parameter | trans-1-Chloro-1-butene | This compound |
| GC Retention Time (min) | ~5.8 | ~6.5 |
| GC Peak Area (%) | 5 | 95 |
| ¹H-NMR Olefinic Proton (H-1) Chemical Shift (ppm) | ~6.1 (doublet of triplets) | ~5.9 (doublet of triplets) |
| ¹H-NMR Olefinic Proton (H-2) Chemical Shift (ppm) | ~5.5 (doublet of triplets) | ~5.4 (doublet of triplets) |
| ¹H-NMR Integral Ratio (H-1 + H-2) | 5 | 95 |
| Calculated Isomeric Purity of cis-Isomer (%) | \multicolumn{2}{c | }{95} |
Note: Retention times and chemical shifts are approximate and can vary based on the specific instrument and conditions used.
Experimental Protocols
Gas Chromatography (GC-FID) Method
This protocol outlines a standard method for the separation and quantification of cis- and trans-1-chloro-1-butene isomers using a Gas Chromatograph with a Flame Ionization Detector (FID).
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and an FID.
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 5 °C/min to 100 °C.
-
Hold: Hold at 100 °C for 2 minutes.
-
-
Detector Temperature (FID): 280 °C
Sample Preparation:
-
Prepare a stock solution of the 1-chloro-1-butene sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to prepare working standards and samples for injection.
Data Analysis:
-
Identify the peaks corresponding to trans- and this compound based on their retention times. Due to its lower boiling point and less polar nature, the trans isomer is expected to elute before the cis isomer.[1]
-
Integrate the peak area for each isomer.
-
Calculate the percentage of each isomer using the following formula, assuming equal detector response for both isomers:
-
% Isomer = (Peak Area of Isomer / Total Peak Area of Both Isomers) x 100
-
¹H-NMR Spectroscopy Method
This protocol describes the use of ¹H-NMR spectroscopy for the identification and quantification of cis- and trans-1-chloro-1-butene.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher recommended for better signal dispersion).
Sample Preparation:
-
Dissolve 5-10 mg of the 1-chloro-1-butene sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment.
-
Number of Scans: 16 (adjust as needed for desired signal-to-noise ratio).
-
Relaxation Delay: 5 seconds (to ensure full relaxation for quantitative analysis).
-
Spectral Width: -2 to 12 ppm.
Data Analysis:
-
Process the FID to obtain the ¹H-NMR spectrum.
-
Reference the spectrum to the TMS signal at 0 ppm.
-
Identify the distinct signals for the olefinic protons of the cis and trans isomers. The chemical shifts and coupling constants will differ due to the different spatial arrangement of the substituents.[2]
-
Integrate the signals corresponding to a specific, well-resolved proton for each isomer (e.g., the proton on the carbon bearing the chlorine).
-
Calculate the isomeric purity by comparing the integral values:
-
% cis-Isomer = (Integral of cis-Isomer Signal / (Integral of cis-Isomer Signal + Integral of trans-Isomer Signal)) x 100
-
Visualization of Experimental Workflow
References
Safety Operating Guide
Navigating the Disposal of cis-1-Chloro-1-butene: A Guide for Laboratory Professionals
The proper disposal of cis-1-Chloro-1-butene, a highly flammable and hazardous chemical, is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to ensure the safety of personnel and compliance with regulatory standards. This guide provides essential, immediate safety and logistical information for the operational and disposal plans of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with extreme care in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1] Personnel must wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1][2] All equipment used during handling and disposal must be properly grounded to prevent static discharge.[1][2] In case of a spill, remove all sources of ignition and use spark-proof tools and explosion-proof equipment for cleanup.[1]
Waste Classification and Regulatory Compliance
This compound is classified as a hazardous waste due to its flammability and potential environmental hazards.[1][2] As such, its disposal is regulated by local, state, and federal environmental protection agencies. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable regulations.[3] Do not discharge this compound into sewer systems or allow it to contaminate soil and water.[4][5]
Quantitative Data for Safe Handling and Disposal
The following table summarizes key physical and chemical properties of this compound and related isomers, which are essential for safe handling and determining appropriate disposal methods.
| Property | Value |
| Molecular Formula | C4H7Cl[6] |
| Molecular Weight | 90.55 g/mol [2][6] |
| Boiling Point | 68°C at 760 mmHg[6] |
| Physical State | Highly flammable liquid and vapor[1][2] |
| UN Number | UN1993 (for Flammable liquid, n.o.s.)[1] |
| Hazard Class | 3 (Flammable Liquid)[1] |
| Packing Group | II[1] |
Step-by-Step Disposal Protocol
The recommended and primary method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[1][2] Neutralization or other treatment methods should not be attempted in a standard laboratory setting without specific protocols and approvals from your EHS department.
-
Waste Collection:
-
Collect waste this compound in a suitable, closed, and properly labeled container.[1][3] The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.[3]
-
Keep the container tightly closed when not in use and store it in a cool, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2]
-
-
Contacting a Licensed Waste Disposal Company:
-
Engage a certified hazardous waste disposal contractor for the collection and disposal of the chemical waste. Your institution's EHS office can provide a list of approved vendors.
-
Provide the waste disposal company with a complete and accurate description of the waste, including its composition and any potential contaminants.
-
-
Disposal Method:
-
The most common and environmentally responsible disposal method for chlorinated hydrocarbons like this compound is controlled incineration in a hazardous waste incinerator equipped with flue gas scrubbing technology.[4][7] This process ensures the complete destruction of the chemical and neutralization of harmful byproducts.
-
-
Container Disposal:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.[4]
-
Containers can be triple-rinsed with a suitable solvent (the rinsate must also be collected as hazardous waste) and then punctured to prevent reuse before being disposed of in accordance with institutional guidelines.[4]
-
Experimental Protocols
Specific experimental protocols for the neutralization or deactivation of this compound are not provided as these procedures can be hazardous and should only be performed by trained professionals in a facility designed for chemical waste treatment. The standard and safest procedure for laboratory personnel is to follow the disposal steps outlined above.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling cis-1-Chloro-1-butene
This guide provides crucial safety protocols and logistical information for the handling and disposal of cis-1-Chloro-1-butene, tailored for research and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.
Hazard Summary
This compound is a highly flammable liquid and vapor that can cause severe skin burns, serious eye damage, and respiratory irritation.[1] It is harmful if swallowed or inhaled and may lead to drowsiness or dizziness.[1][2] It is also classified as a lachrymator, meaning it can cause tearing.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Specification and Purpose |
| Eye and Face Protection | Safety Goggles and Face Shield | Wear chemical safety goggles and a face shield to protect against splashes.[1][3] |
| Skin Protection | Chemical-Resistant Gloves | Wear protective gloves. While specific material is not detailed, chemical-resistant gloves are required.[1][2][4] |
| Protective Clothing | Wear chemical-resistant clothing, such as a lab coat, coveralls, or an apron.[1][2][5][6] For tasks with a higher risk of exposure, flame-retardant and antistatic protective clothing is recommended. | |
| Safety Footwear | Chemical-resistant boots with steel toes are advised.[4] | |
| Respiratory Protection | Ventilation | Always handle in a well-ventilated area or a chemical fume hood.[2][5][6] |
| Respirator | If ventilation is insufficient or for emergency situations, use a NIOSH-approved air-purifying respirator or a self-contained breathing apparatus (SCBA).[3][4] |
Operational Plan for Handling
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
Step 1: Preparation
-
Ensure a chemical fume hood is operational and available.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Assemble all necessary PPE as detailed in the table above.
-
Keep fire extinguishing media, such as dry sand, dry chemical, or alcohol-resistant foam, readily available.[1]
-
Remove all potential ignition sources from the handling area, including open flames, sparks, and hot surfaces.[1][2]
Step 2: Handling
-
Ground and bond all containers and receiving equipment to prevent static discharge.
-
Use only non-sparking tools during transfer and handling.[5][6]
-
Do not breathe in vapors, mists, or sprays.[2]
-
Refrain from eating, drinking, or smoking in the work area.[2]
Step 3: Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][6]
-
The storage area should be locked and protected from sunlight.[2]
Step 4: Post-Handling
-
Thoroughly wash hands and any exposed skin after handling.[1][2]
-
Decontaminate all work surfaces and equipment.
-
Properly remove and dispose of contaminated PPE.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
